molecular formula C7H8N4O B1419045 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1186609-65-3

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

Cat. No.: B1419045
CAS No.: 1186609-65-3
M. Wt: 164.16 g/mol
InChI Key: GIIQPCQVPGBPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine is a useful research compound. Its molecular formula is C7H8N4O and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-7-5-2-4(8)3-9-6(5)10-11-7/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIQPCQVPGBPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657921
Record name 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186609-65-3
Record name 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is recognized as a privileged scaffold, forming the basis for numerous kinase inhibitors and other pharmacologically active agents.[1][2] This document details the compound's physicochemical properties, outlines plausible synthetic and analytical methodologies, discusses its chemical reactivity, and explores its applications in modern drug development. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical insights.

Introduction and Strategic Importance

This compound belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds resulting from the fusion of pyrazole and pyridine rings.[3] The 1H-pyrazolo[3,4-b]pyridine isomer, in particular, has garnered substantial attention. A search of drug databases reveals that numerous compounds featuring this scaffold are in various stages of research and development, with some having received regulatory approval.[3]

The strategic importance of this scaffold lies in its unique three-dimensional structure and its capacity for forming key interactions with biological targets. The pyrazole moiety frequently serves as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π–π stacking interactions, making the scaffold ideal for designing inhibitors that target the ATP-binding sites of kinases.[2] The specific subject of this guide, featuring a 5-amino group and a 3-methoxy group, offers versatile handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The amino group provides a nucleophilic center for introducing diverse substituents, which can modulate potency, selectivity, and pharmacokinetic properties.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for properties like melting point and pKa are not widely published, the values can be predicted using computational models or determined empirically.

PropertyValueSource
CAS Number 1186609-65-3[4]
Molecular Formula C₇H₈N₄O[4]
Molecular Weight 164.17 g/mol [4]
Appearance Typically a solid at room temperature.[5]
Solubility Expected to have moderate solubility in polar organic solvents.[5]
SMILES NC1=CN=C(NN=C2OC)C2=C1[4]
Storage Store at room temperature in a dark place under an inert atmosphere.[4]

Synthesis and Characterization

Proposed Synthetic Workflow

The logical precursor for this synthesis is 3-methoxy-1H-pyrazol-5-amine . This starting material can be reacted with a malonate derivative, such as diethyl malonate, under conditions that facilitate cyclization, a strategy analogous to the Gould-Jacobs reaction.[3]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization A 3-Methoxy-1H-pyrazol-5-amine C Intermediate Adduct A->C Heat (e.g., >150°C) B Diethyl Malonate B->C D Cyclized Intermediate C->D High Temp (e.g., >250°C) Thermal Cyclization E Target Compound (after tautomerization) D->E Aromatization

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative, based on established chemical principles for this compound class. It must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

  • Reaction Setup: In a high-temperature reaction vessel equipped with a condenser and nitrogen inlet, combine 3-methoxy-1H-pyrazol-5-amine (1.0 eq) and diethyl malonate (1.2 eq).

    • Causality: Using a slight excess of diethyl malonate ensures the complete consumption of the limiting aminopyrazole starting material. The reaction is typically performed neat or in a high-boiling solvent like diphenyl ether.

  • Condensation: Heat the mixture to 150-180 °C for 2-4 hours. Ethanol will be evolved as the initial condensation occurs. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the intermediate enamine.

  • Cyclization: Increase the temperature to 250-260 °C and maintain for 1-2 hours. This provides the thermal energy required for the intramolecular cyclization (ring-closing) reaction.

    • Trustworthiness: This two-temperature approach is a self-validating system. The lower temperature drives the initial condensation, while the higher temperature is specifically for the more energy-intensive cyclization, preventing decomposition that might occur if heated to the maximum temperature from the start.

  • Workup and Purification: Cool the reaction mixture to room temperature. The resulting solid is often triturated with a solvent like hexane or ether to remove high-boiling impurities. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Expected Analytical & Spectral Data

Full characterization is essential to confirm the structure. Based on analogous structures reported in the literature, the following spectral features would be anticipated.[6][7]

TechniqueExpected Features
¹H NMR - Singlet for methoxy (-OCH₃) protons (~3.9-4.1 ppm).- Broad singlet for amine (-NH₂) protons.- Singlet for the C4-H proton of the pyridine ring.- Singlet for the C6-H proton of the pyridine ring.- Broad singlet for the pyrazole N-H proton.
¹³C NMR - Signal for the methoxy carbon (~55-60 ppm).- Signals for the aromatic carbons of the fused ring system in the range of ~90-160 ppm.
IR (Infrared) - N-H stretching vibrations for the amine and pyrazole N-H (~3100-3400 cm⁻¹).- C-O stretching for the methoxy group (~1030-1250 cm⁻¹).- C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹).
MS (Mass Spec) Molecular ion peak [M+H]⁺ at m/z = 165.08, consistent with the molecular formula C₇H₈N₄O.

Chemical Reactivity and Derivatization Potential

The structure of this compound contains several reactive sites, making it a versatile building block for creating libraries of analogues for SAR studies.

Caption: Key reactive sites for chemical modification.

  • N-Acylation/Sulfonylation: The primary amino group at the C5 position is a potent nucleophile and can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides. This is a common strategy for installing side chains that can probe different pockets of a target protein.

  • N-Alkylation: The pyrazole N1-H is acidic and can be deprotonated with a suitable base, followed by alkylation to introduce substituents. This modification can impact solubility and cell permeability. The C5-amino group can also be alkylated under different conditions.

  • Buchwald-Hartwig/Ullmann Coupling: The amino group can participate in cross-coupling reactions with aryl halides to form more complex biaryl amine structures.

  • Diazotization: The 5-amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, hydroxyl) in Sandmeyer-type reactions, providing access to a wide range of C5-substituted analogues.

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors and other therapeutic agents. Its rigid structure and hydrogen bonding capabilities allow it to effectively mimic the hinge-binding motif of ATP.

  • Kinase Inhibition: Derivatives of this scaffold have been extensively explored as inhibitors of various kinases, including Tropomyosin Receptor Kinases (TRKs).[2] The aminopyrazole portion typically forms crucial hydrogen bonds with the kinase hinge region, while substituents at other positions can be tailored to achieve selectivity and potency.[2]

  • Anticancer and Anti-Angiogenic Agents: Certain N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest and demonstrating anti-angiogenic effects.[8] This highlights the scaffold's potential in oncology beyond kinase inhibition.

  • General Bioactivity: The scaffold is considered "privileged" because it binds to multiple, unrelated protein targets. This versatility has led to its investigation in a wide range of therapeutic areas.[1]

G cluster_mods Synthetic Modifications cluster_targets Biological Targets & Applications Core This compound (Core Scaffold) Mod1 R-group at C5-Amine Core->Mod1 Mod2 R-group at N1-Position Core->Mod2 Mod3 Other Ring Substitutions Core->Mod3 Target1 Kinase Inhibition (e.g., TRK) Mod1->Target1 Target2 Tubulin Polymerization Mod1->Target2 Mod2->Target1 Target3 Other Therapeutic Targets Mod3->Target3

Caption: Role as a versatile scaffold in drug discovery.

Safety and Handling

According to available safety data, this compound is classified as harmful if swallowed (H302).[4] Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.[4]

Conclusion

This compound is a high-value heterocyclic building block with significant potential in medicinal chemistry. Its robust scaffold, combined with versatile functional groups, provides a powerful platform for developing novel therapeutics, particularly in the area of kinase inhibition. This guide has outlined its core properties, provided a framework for its synthesis and characterization, and highlighted its strategic importance in drug discovery. Further experimental investigation of this compound and its derivatives is warranted to fully explore its pharmacological potential.

References

  • Boryczka, S., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2686. Available from: [Link]

  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2337. Available from: [Link]

  • Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105953. Available from: [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Pérez-Picaso, L., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1232. Available from: [Link]

  • Wang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 33, 115998. Available from: [Link]

  • Hassan, A. S., et al. (2022). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2022(2), M1367. Available from: [Link]

  • Boryczka, S., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. National Center for Biotechnology Information. Available from: [Link]

  • Boryczka, S., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]

  • ResearchGate. (2022). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Liu, Y., et al. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 258, 115599. Available from: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (HMDB0244899). Retrieved from: [Link]

  • De Heuvel, D., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 218-236. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to the purine nucleobases, which allows for its interaction with a multitude of biological targets.[1] This structural mimicry has led to the development of a wide array of therapeutic agents, with applications spanning oncology, infectious diseases, and neurology.[2][3] The specific substitution pattern of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine offers a unique combination of hydrogen bonding capabilities and electronic properties, making it a highly sought-after building block for the synthesis of targeted kinase inhibitors and other advanced pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis and detailed characterization of this pivotal molecule, intended for researchers and professionals in the field of drug development.

Strategic Approach to Synthesis: Convergent Pathways to a Privileged Core

The synthesis of this compound can be approached through two primary retrosynthetic strategies. The choice between these pathways is often dictated by the availability of starting materials, desired scale of production, and the specific expertise of the research team.

Diagram: Retrosynthetic Analysis

G cluster_0 Route A: Pyridine Precursor Strategy cluster_1 Route B: Pyrazole Precursor Strategy Target This compound Pyridine_Intermediate 2-Chloro-3-cyano-5-methoxypyridine Pyridine_Intermediate->Target Cyclization & Functional Group Interconversion Hydrazine Hydrazine Pyrazole_Intermediate 5-Amino-3-methoxypyrazole Pyrazole_Intermediate->Target Pyridine Ring Formation Three_Carbon_Synthon Three-Carbon Electrophile

Caption: Retrosynthetic pathways for this compound.

This guide will focus on a robust and well-documented pathway proceeding through a substituted pyridine intermediate, which offers excellent control over regiochemistry and has been proven effective for the synthesis of analogous structures.

Detailed Synthetic Protocol: From Substituted Pyridine to the Pyrazolo[3,4-b]pyridine Core

The elucidated synthetic pathway commences with a commercially available or readily synthesized substituted pyridine, which undergoes a series of transformations to construct the fused pyrazole ring.

Diagram: Synthetic Pathway

G A 2-Chloro-5-nitropyridine B 2-Hydrazinyl-5-nitropyridine A->B Hydrazine Hydrate C 5-Nitro-1H-pyrazolo[3,4-b]pyridine B->C Acid-catalyzed Cyclization D 3-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine C->D Chlorination (e.g., POCl3) E 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine D->E Sodium Methoxide F This compound E->F Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Stepwise synthesis of the target molecule from a pyridine precursor.

Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine

The initial step involves the nucleophilic aromatic substitution of a chlorine atom from 2-chloro-5-nitropyridine with hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent at elevated temperatures.

  • Protocol: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in ethanol, hydrazine hydrate (3.0-5.0 eq) is added. The reaction mixture is heated to reflux for 2-4 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to 5-Nitro-1H-pyrazolo[3,4-b]pyridine

The formation of the pyrazole ring is achieved through an acid-catalyzed intramolecular cyclization of the hydrazinylpyridine intermediate.

  • Protocol: The 2-hydrazinyl-5-nitropyridine (1.0 eq) is suspended in a suitable high-boiling solvent such as diphenyl ether and heated to a high temperature (typically >200 °C). Alternatively, cyclization can be effected using a strong acid catalyst like polyphosphoric acid (PPA) at a more moderate temperature. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent, filtered, and purified.

Step 3: Chlorination to 3-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

Introduction of a chlorine atom at the 3-position of the pyrazole ring is a crucial step for the subsequent methoxylation.

  • Protocol: 5-Nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux for several hours. After cooling, the excess POCl₃ is carefully quenched with ice water, and the precipitated product is collected by filtration, washed with water, and dried.

Step 4: Methoxylation to 3-Methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine

The chloro group at the 3-position is displaced by a methoxy group using sodium methoxide.

  • Protocol: To a solution of sodium methoxide (1.1-1.5 eq) in methanol, 3-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) is added. The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to afford the desired methoxy derivative.

Step 5: Reduction to this compound

The final step is the reduction of the nitro group to the corresponding amine.

  • Protocol: The 3-methoxy-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is employed.[4] The reaction is monitored by TLC until the disappearance of the starting material. The product is then isolated by basification of the reaction mixture and extraction with an organic solvent. The combined organic extracts are dried and concentrated to yield the final product, which can be further purified by column chromatography or recrystallization.

Comprehensive Characterization of this compound

Unambiguous structural confirmation and purity assessment are paramount in the development of pharmaceutical intermediates. A combination of spectroscopic and analytical techniques is employed for this purpose.

Diagram: Characterization Workflow

G Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS IR Infrared Spectroscopy Synthesized_Compound->IR MP Melting Point Analysis Synthesized_Compound->MP HPLC HPLC Purity Analysis Synthesized_Compound->HPLC Final_Product Characterized Product NMR->Final_Product MS->Final_Product IR->Final_Product MP->Final_Product HPLC->Final_Product

Caption: Workflow for the comprehensive characterization of the target molecule.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound, based on analysis of closely related structures and general principles of spectroscopy.

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and signals for the amine and pyrazole N-H protons.
(DMSO-d₆, 400 MHz)Exemplary shifts: δ 8.0-8.5 (s, 1H, pyridine-H), 7.0-7.5 (s, 1H, pyridine-H), 5.0-6.0 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 12.0-13.0 (br s, 1H, pyrazole NH).
¹³C NMR Chemical Shift (δ)Signals corresponding to the carbon atoms of the bicyclic core and the methoxy group.
(DMSO-d₆, 100 MHz)Exemplary shifts: δ 150-160 (C=N), 140-150 (aromatic C), 110-130 (aromatic C-H), 90-100 (aromatic C), 55-60 (OCH₃).
Mass Spectrometry m/z (HRMS)The exact mass of the molecular ion [M+H]⁺.
Calculated for C₇H₉N₄O⁺: 165.0776. Found: 165.07XX.
Infrared (IR) Wavenumber (cm⁻¹)Characteristic absorption bands for N-H stretching (amine and pyrazole), C-H stretching (aromatic and methyl), C=N and C=C stretching (aromatic rings), and C-O stretching (methoxy group).
Exemplary peaks: 3400-3200 (N-H), 3100-3000 (C-H aromatic), 2950-2850 (C-H aliphatic), 1640-1580 (C=N, C=C), 1250-1050 (C-O).
Melting Point °CA sharp melting point range, indicative of high purity.
To be determined experimentally.
HPLC Purity (%)>98% (as determined by peak area integration).

Conclusion and Future Perspectives

This guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound, a key building block in contemporary drug discovery. The provided protocols and characterization data serve as a valuable resource for researchers aiming to incorporate this versatile scaffold into their synthetic programs. Further optimization of reaction conditions for large-scale synthesis and the exploration of alternative, more atom-economical routes remain areas of active investigation. The continued exploration of the chemical space around the pyrazolo[3,4-b]pyridine core promises to yield novel therapeutic agents with improved efficacy and selectivity.

References

  • Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Bentham Science. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Available at: [Link]

  • PubMed. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Available at: [Link]

  • MDPI. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available at: [Link]

  • Wiley Online Library. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Available at: [Link]

  • PubMed Central. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available at: [Link]

  • PubMed. (2008). Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses. Available at: [Link]

  • PubMed. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.

Sources

Spectroscopic Signature of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine: A-Theoretical Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers working on the synthesis, characterization, and application of this molecule. By dissecting the molecular structure and leveraging established principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we present a comprehensive forecast of its spectral characteristics. This guide is intended to aid in the identification and structural confirmation of this compound in a laboratory setting.

Introduction: The Structural Landscape

This compound (CAS 1186310-97-3) is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine bases.[1] The core of this molecule is the bicyclic 1H-pyrazolo[3,4-b]pyridine scaffold, which is adorned with a methoxy group at the 3-position and a primary amine at the 5-position.

The judicious placement of these functional groups is expected to impart specific electronic and, consequently, spectroscopic properties. Understanding these properties is paramount for unequivocal structural elucidation and for establishing a baseline for further analytical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons, the amine and methoxy protons, and the N-H proton of the pyrazole ring.

Experimental Protocol (Hypothetical):

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer at room temperature.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H (Pyrazole N-H)11.0 - 13.0Broad Singlet1HThe acidic proton on the pyrazole nitrogen is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange.
H-47.5 - 8.0Singlet1HThis proton is on the pyridine ring, adjacent to the electron-donating amine group, which would shift it slightly upfield compared to an unsubstituted pyridine.
H-66.0 - 6.5Singlet1HThis proton is also on the pyridine ring, situated between the nitrogen and the amine group, leading to a more shielded environment and a significant upfield shift.
NH₂5.0 - 6.0Broad Singlet2HThe chemical shift of amine protons can vary significantly depending on solvent and concentration. The signal is often broad due to exchange.
OCH₃3.8 - 4.2Singlet3HThe methoxy group protons are expected to appear as a sharp singlet in this region, a characteristic chemical shift for methoxy groups attached to an aromatic system.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Experimental Protocol (Hypothetical):

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum on the same spectrometer, typically with proton decoupling.

  • Reference the spectrum to the deuterated solvent peaks.

Predicted ¹³C NMR Data:

Carbon Expected Chemical Shift (δ, ppm) Rationale
C-3155 - 165This carbon, bearing the methoxy group, will be significantly deshielded due to the electronegativity of the oxygen atom.
C-3a145 - 155A quaternary carbon at the fusion of the two rings.
C-5150 - 160The carbon attached to the amino group will be deshielded.
C-7a140 - 150Another quaternary carbon at the ring junction.
C-4120 - 130Aromatic CH carbon on the pyridine ring.
C-695 - 105This carbon is expected to be significantly shielded by the adjacent nitrogen and the amino group.
OCH₃55 - 65The methoxy carbon will appear in its characteristic upfield region.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol (Hypothetical):

  • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular formula is C₇H₈N₄O, giving a molecular weight of 164.17 g/mol .[2] The mass spectrum should exhibit a prominent peak at m/z 164 (for EI) or 165 (for ESI).

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the methoxy group: This would result in a fragment ion at m/z 149.

    • Loss of formaldehyde (CH₂O) from the methoxy group: This would lead to a fragment at m/z 134.

    • Loss of HCN from the pyrazole or pyridine ring: A common fragmentation for nitrogen-containing heterocycles, leading to various smaller fragments.

Below is a conceptual representation of the expected fragmentation.

M [M+H]⁺ m/z = 165 F1 [M+H - CH₃]⁺ m/z = 150 M->F1 - •CH₃ F2 [M+H - CH₂O]⁺ m/z = 135 M->F2 - CH₂O F3 Further Fragmentation F1->F3 F2->F3

Caption: Predicted major fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol (Hypothetical):

  • For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch (pyrazole)3100 - 3300Medium, BroadPyrazole N-H
N-H Stretch (amine)3300 - 3500MediumPrimary Amine (asymmetric and symmetric stretches)
C-H Stretch (aromatic)3000 - 3100MediumAromatic C-H
C-H Stretch (methyl)2850 - 2960MediumMethoxy C-H
C=N and C=C Stretch1500 - 1650StrongPyrazolo[3,4-b]pyridine ring
N-H Bend (amine)1580 - 1650StrongPrimary Amine
C-O Stretch (methoxy)1200 - 1300 (asymmetric)1000 - 1100 (symmetric)StrongMethoxy C-O

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit theoretical, overview of the spectroscopic data expected for this compound. The predicted NMR, MS, and IR data are based on the fundamental principles of spectroscopy and analysis of structurally related compounds. It is our hope that this detailed forecast will serve as a valuable resource for scientists engaged in the synthesis and characterization of this and similar heterocyclic molecules, facilitating their identification and paving the way for further research into their potential applications.

References

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]1]

Sources

An In-Depth Technical Guide to 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC nomenclature and structural features. The core of this document will focus on elucidating the synthetic pathways to this molecule, providing a rationale for methodological choices. Furthermore, we will explore the burgeoning therapeutic applications of the pyrazolo[3,4-b]pyridine scaffold, with a particular emphasis on its role in the development of novel kinase inhibitors for oncology. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Structure

The compound of interest is systematically named 5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine . While often referred to in literature and commercial listings by the synonym 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine, the former is the preferred IUPAC name.[1]

Table 1: Compound Identification

ParameterValue
IUPAC Name 5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine[1]
Synonyms 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine, 5-METHOXY-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE
CAS Number 1186609-65-3
Molecular Formula C₇H₈N₄O[1]
Molecular Weight 164.17 g/mol

The core of this molecule is a fused bicyclic system, the pyrazolo[3,4-b]pyridine scaffold. This structure is of particular note as it is a bioisostere of purine, a key component of nucleic acids. This structural mimicry is a foundational principle in the design of antimetabolites and kinase inhibitors. The molecule is further functionalized with a methoxy group at the 5-position and an amine group at the 3-position, which are crucial for its chemical reactivity and biological activity.

Figure 1: Chemical Structure of 5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine

Caption: 2D structure of 5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine.

Synthetic Strategies: Building the Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a well-trodden path in organic chemistry, with the most common and versatile approach being the construction of the pyridine ring onto a pre-existing pyrazole. The key starting material for this strategy is a substituted 5-aminopyrazole.

General Synthetic Workflow

A prevalent method for the synthesis of pyrazolo[3,4-b]pyridines involves a multi-component reaction, which offers the advantage of building complexity in a single step. This typically involves the condensation of a 5-aminopyrazole, an aldehyde, and a compound with an active methylene group, such as a β-ketonitrile or a cyclic β-diketone.

G start1 5-Aminopyrazole intermediate Condensation & Cyclization start1->intermediate start2 Aldehyde start2->intermediate start3 Active Methylene Compound (e.g., β-Ketonitrile) start3->intermediate product Pyrazolo[3,4-b]pyridine intermediate->product Dehydrogenation (if required)

Caption: Generalized workflow for pyrazolo[3,4-b]pyridine synthesis.

The causality behind this experimental choice lies in its efficiency and modularity. By varying the three components, a diverse library of substituted pyrazolo[3,4-b]pyridines can be readily synthesized, allowing for extensive structure-activity relationship (SAR) studies.

Postulated Synthesis of 5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine

One potential strategy involves the reaction of 3,5-diaminopyrazole with a reagent such as dimethyl malonate or a related dicarbonyl compound, followed by methylation.

Therapeutic Potential and Mechanism of Action

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the extensive investigation of pyrazolo[3,4-b]pyridine derivatives as therapeutic agents, particularly in the field of oncology.

Kinase Inhibition: A Primary Mode of Action

A significant body of research has demonstrated that pyrazolo[3,4-b]pyridine derivatives are potent inhibitors of various protein kinases.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

The pyrazolo[3,4-b]pyridine core acts as a scaffold that can be decorated with various substituents to achieve selective inhibition of specific kinases. These include:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3]

  • Monopolar spindle kinase 1 (Mps1): This kinase is essential for the proper segregation of chromosomes during mitosis. Its inhibition can lead to mitotic catastrophe and cell death in cancer cells.[4]

  • Tropomyosin receptor kinases (TRKs): These are involved in cell proliferation and differentiation, and their aberrant activation is implicated in various cancers.[5]

  • Topoisomerase IIα: This enzyme is crucial for DNA replication and repair. Inhibition of its activity can lead to DNA damage and apoptosis.[2]

G compound Pyrazolo[3,4-b]pyridine Derivative kinase Protein Kinase (e.g., CDK, Mps1, TRK) compound->kinase Inhibits apoptosis Apoptosis compound->apoptosis substrate Substrate Protein kinase->substrate Phosphorylates cancer Cancer Cell Proliferation & Survival atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate downstream Downstream Signaling phosphorylated_substrate->downstream downstream->cancer

Caption: Mechanism of action of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.

The trustworthiness of this therapeutic approach is underscored by the number of kinase inhibitors that have been successfully developed and are now in clinical use for the treatment of various cancers. The pyrazolo[3,4-b]pyridine scaffold represents a promising platform for the discovery of the next generation of these targeted therapies.

Experimental Protocols (Hypothetical)

As a definitive, published protocol for the synthesis of 5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine has not been identified, the following section provides a hypothetical, yet plausible, experimental procedure based on established synthetic routes for structurally related compounds. This protocol should be considered a starting point for experimental design and will require optimization.

Synthesis of a Pyrazolo[3,4-b]pyridine Derivative via a Three-Component Reaction

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative from a 5-aminopyrazole, an aldehyde, and a β-ketonitrile.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Benzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 2: Hypothetical Characterization Data

AnalysisExpected Results
¹H NMR Aromatic protons, pyrazole and pyridine ring protons, methyl protons, and amine protons.
¹³C NMR Aromatic and heterocyclic carbons, methyl carbon.
IR (cm⁻¹) N-H stretching (amine), C=N stretching, C-O stretching (methoxy).
Mass Spec (m/z) Molecular ion peak corresponding to the calculated mass.

Future Directions

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for drug discovery. Future research in this area will likely focus on:

  • The development of more selective and potent kinase inhibitors with improved pharmacokinetic profiles.

  • The exploration of this scaffold for the treatment of other diseases, such as inflammatory and neurodegenerative disorders.

  • The use of computational methods to guide the design of novel pyrazolo[3,4-b]pyridine derivatives with enhanced therapeutic properties.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. PubChem. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. [Link]

  • (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PubMed Central. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

Sources

A Technical Guide to 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives and Analogs: Synthesis, Biological Activity, and Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged" heterocyclic system in medicinal chemistry, bearing a structural resemblance to endogenous purine bases.[1] This similarity allows its derivatives to effectively interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of a specific, highly functionalized subclass: 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine and its analogs. We will dissect foundational and advanced synthetic strategies, analyze structure-activity relationships (SAR), and delve into their application as potent inhibitors of key cellular targets, particularly protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a strategic overview and practical, field-tested protocols to guide future discovery efforts.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Versatile Core

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine family, of which the [3,4-b] isomer is of significant interest.[1][2] The 1H-tautomer is considerably more stable than the 2H-form, making it the predominant species in synthetic and biological contexts.[1] The scaffold's true power lies in its versatility; it serves as the core for numerous biologically active agents with applications ranging from antiviral and antibacterial to anti-inflammatory and anti-cancer.[3] Notably, derivatives have been developed as potent kinase inhibitors, neuroprotective agents, and therapeutics for hypertension.[3][4]

The focus of this guide, the This compound core, introduces specific functionalities that are critical for targeted drug design. The 3-methoxy group can act as a key hydrogen bond acceptor and influence the molecule's electronic properties, while the 5-amino group provides a crucial vector for chemical elaboration and can serve as a hydrogen bond donor, anchoring the molecule within a target's active site.

Section 1: Synthetic Strategies and Core Elaboration

The construction of the pyrazolo[3,4-b]pyridine core is most commonly achieved by forming the pyridine ring onto a pre-existing, functionalized pyrazole.[2] This approach allows for early introduction of diversity elements at what will become the C3 position of the final scaffold.

Foundational Synthesis of the Pyrazolo[3,4-b]pyridine Core

A robust and widely used method involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone.[1][3] The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. The choice of catalyst, such as a Lewis acid like ZrCl₄, can be crucial for driving the reaction to completion.[3]

Retrosynthesis Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Core Aminopyrazole 5-Aminopyrazole Precursor Pyrazolopyridine->Aminopyrazole Disconnect C4-C5, C6-N7 Dicarbonyl 1,3-Dicarbonyl or α,β-Unsaturated Ketone Pyrazolopyridine->Dicarbonyl Disconnect C4-C5, C6-N7

Caption: General retrosynthetic analysis of the pyrazolo[3,4-b]pyridine core.

Protocol 1: General Synthesis via Zirconium(IV) Chloride Catalyzed Cyclocondensation

This protocol describes the synthesis of a 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-b]pyridine from an (E)-arylbutenone, adapted from established methodologies.[3]

Materials:

  • (E)-4-Aryl-but-3-en-2-one (1.0 mmol)

  • 5-Amino-1-phenyl-pyrazole (1.0 mmol, 159 mg)

  • Zirconium(IV) chloride (ZrCl₄) (0.3 mmol, 70 mg)

  • Ethanol (EtOH), anhydrous (1.0 mL)

  • N,N-Dimethylformamide (DMF), anhydrous (1.0 mL)

  • Chloroform (CHCl₃) and Water for workup

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried reaction vial, add the (E)-4-aryl-but-3-en-2-one (1.0 mmol).

  • Add a solution of 5-amino-1-phenyl-pyrazole (1.0 mmol) in anhydrous EtOH (1.0 mL) followed by anhydrous DMF (1.0 mL) at room temperature (25 °C).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.

  • Under a positive pressure of inert gas, carefully add ZrCl₄ (0.3 mmol). Causality: ZrCl₄ is a water-tolerant Lewis acid that activates the carbonyl group of the ketone, facilitating the initial Michael addition of the exocyclic amino group of the pyrazole, which is the rate-determining step for the cyclization.

  • Seal the vial and stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Perform an aqueous workup: Partition the residue between CHCl₃ and water. Separate the layers and extract the aqueous phase twice more with CHCl₃.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the target pyrazolo[3,4-b]pyridine.

Analog Generation: Key Diversification Points

The 3-methoxy-5-amino core offers several handles for creating a library of analogs. These diversification points are crucial for probing the structure-activity relationship.

Caption: Key diversification points on the pyrazolo[3,4-b]pyridine scaffold.

  • N1 Position: Can be substituted using standard N-alkylation or Buchwald-Hartwig amination conditions. The substituent here can influence solubility and interactions with the solvent-exposed region of a binding pocket.

  • C4 and C6 Positions: If a halogen is introduced during synthesis, these positions are prime for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

  • C5-Amine: This is a highly versatile handle. It can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive amination to introduce further diversity.[5]

Section 2: Biological Activity and Therapeutic Applications

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as potent modulators of numerous high-value drug targets.

Overview of Biological Targets

The scaffold's broad applicability is a testament to its ability to present functional groups in a sterically and electronically favorable manner to interact with diverse protein active sites.

Target FamilySpecific Target(s)Representative ActivityReference
Protein Kinases TRKA, TBK1, AMPK, ALK, CDK2/9IC₅₀ values in the nM range[6][7][8][9]
Tubulin Tubulin PolymerizationIC₅₀ = 0.067 µM (MCF-7 cells)[10]
Topoisomerases Topoisomerase IIαDNA relaxation inhibition[11]
GPCRs / Other β-Amyloid PlaquesHigh binding affinity[3]
Deep Dive: Protein Kinase Inhibition

Kinase inhibition is arguably the most significant area of application for pyrazolo[3,4-b]pyridine derivatives. The scaffold acts as a "hinge-binder," where the pyridine nitrogen and/or the N7 atom can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

KinaseBinding Hinge_NH Backbone NH Hinge_CO Backbone C=O Inhibitor Pyrazolo[3,4-b]pyridine Core Inhibitor->Hinge_NH H-Bond R_group Substituents (e.g., at C4, C5) Inhibitor->R_group

Caption: Simplified model of a pyrazolopyridine inhibitor binding to a kinase hinge.

A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[7] Molecular docking studies revealed that the pyrazole N-H and the pyridine N7 atom form crucial hydrogen bonds with the hinge region, while substituents at other positions occupy hydrophobic pockets, demonstrating a classic Type I inhibitor binding mode.[7]

Protocol 2: In Vitro TRKA Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical method to determine the IC₅₀ value of a test compound against a protein kinase, such as Tropomyosin receptor kinase A (TRKA).

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Recombinant human TRKA enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • Test compounds (e.g., Compound C03 from literature[8][12]) dissolved in DMSO

  • Kinase buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

  • ATP solution (at a concentration near the Kₘ for the enzyme)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plates. For controls, use DMSO alone (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a solution of TRKA enzyme and Poly(Glu,Tyr) substrate in kinase buffer. Add 5 µL of this solution to each well.

  • Initiation of Reaction: Prepare the ATP solution in kinase buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 1 hour. Causality: This incubation allows the enzyme to phosphorylate the substrate, consuming ATP in the process. The extent of consumption is inversely proportional to the inhibitory activity of the test compound.

  • ATP Depletion & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will react with the newly generated ADP to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[3,4-b]pyridine scaffold has yielded critical insights into the features required for potent and selective biological activity.

  • 3-Methoxy Group: While direct SAR on the 3-methoxy group is sparse in the reviewed literature, studies on closely related 3-(4-methoxyphenyl) derivatives show this region is critical.[9] The methoxy group can serve as a hydrogen bond acceptor and its orientation can be crucial for fitting into specific sub-pockets of an active site, often enhancing potency.

  • 5-Amino Group: The substitution on the 5-amino group is a major determinant of activity.

    • For tubulin polymerization inhibitors, a free amino group was found to be essential for potent anti-proliferative activity.[10]

    • Conversely, in a series of ALK inhibitors, this amine served as an attachment point for various benzamides, with the nature of the amide substituent being critical for overcoming drug resistance mutations.[5]

  • N1-Position: For AMPK activators, maintaining an unsubstituted N1-H was proven to be essential for activation potency.[6] This suggests the N-H acts as a key hydrogen bond donor in the allosteric binding site.

  • C4-Position: Introduction of bulky aryl groups at the C4 position is a common strategy. In a series of CDK2/9 inhibitors, various substituted phenyl groups at C4 were explored, with electron-donating and withdrawing groups significantly modulating the anticancer activity.[9]

Section 4: Physicochemical and Pharmacokinetic Profile

For any lead compound to become a viable drug candidate, it must possess acceptable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

As an example, a pyrazolo[3,4-b]pyridine-based TRK inhibitor, compound C03, was evaluated for its drug-like properties.[8][12] It exhibited good stability in human plasma but showed moderate inhibition of the CYP2C9 metabolic enzyme, a factor that would need to be addressed in further optimization.[8][12]

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Principle: This assay assesses the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) present in liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound (1 mM stock in DMSO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (e.g., warfarin, tolbutamide) for LC-MS/MS analysis

  • Control compounds: Verapamil (high clearance), Propranolol (low clearance)

Procedure:

  • Reaction Preparation: In a microcentrifuge tube on ice, combine phosphate buffer, HLM (e.g., to a final concentration of 0.5 mg/mL), and test compound (to a final concentration of 1 µM). Prepare a parallel reaction without the NADPH regenerating system as a negative control.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Start the reaction by adding the NADPH regenerating system. Causality: NADPH is the essential cofactor required for CYP450 enzyme activity. Its addition initiates the metabolic process.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the initial linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of targeted therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent biological activity against key targets like protein kinases provides a strong foundation for drug discovery programs.

Future efforts should focus on:

  • Multiparameter Optimization: Moving beyond potency to simultaneously optimize for selectivity, metabolic stability, and other pharmacokinetic parameters.

  • Exploring New Targets: Leveraging the scaffold's versatility to probe novel biological targets beyond the well-trodden kinase space.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their targets to guide the rational design of next-generation analogs with improved properties.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Kollaras, P., Tsoleridis, C. A., & Papakyriakou, A. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Zhang, L., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Zheng, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Muthusamy, S., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Gouda, M. A., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]

  • Abdel-Aziz, M., et al. (2023). Design of the targeted pyrazolo[3,4-b]pyridine derivatives 9a–h and 14a–h. ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]

  • Ezzat, M. A. F., et al. (2023). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Kuczyński, L., et al. (1979). Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. Polish Journal of Pharmacology and Pharmacy. [Link]

  • Hao, C., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. European Journal of Medicinal Chemistry. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2014). ChemInform. [Link]

  • Singh, P., et al. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]

  • PubChem. (2024). 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. PubChem. [Link]

  • Park, J., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Rationale of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

In the landscape of medicinal chemistry and drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure." Its significance stems from its structural resemblance to purine bases, allowing it to interact with a wide array of biological targets.[1][2] This fused heterocyclic system is a cornerstone in the development of therapeutics ranging from kinase inhibitors for oncology to agents targeting neurodegenerative diseases and infectious agents.[3][4][5] The versatility of the pyrazolo[3,4-b]pyridine core, with its multiple points for chemical modification, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after template in modern drug design.[1][6] This guide provides an in-depth technical overview of the synthesis and discovery of a key derivative, 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine, a valuable building block for the elaboration of more complex and potent bioactive molecules.

Retrosynthetic Analysis and Strategic Approach to Synthesis

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly approached via two primary retrosynthetic strategies: the construction of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a pyridine template.[6] For the target molecule, this compound, a highly efficient and convergent approach involves the annulation of a pyridine ring onto a functionalized 5-aminopyrazole precursor. This strategy is favored due to the ready availability of diverse pyrazole starting materials and the robust nature of the subsequent cyclization reactions.

Our retrosynthetic blueprint for this compound begins by disconnecting the pyridine ring, identifying a key 5-aminopyrazole intermediate. This intermediate, in turn, can be synthesized from simple, commercially available starting materials. The methoxy group at the 3-position and the amino group at the 5-position of the final product are strategically incorporated early in the synthetic sequence, simplifying the final cyclization step.

Retrosynthesis Target This compound Intermediate_1 5-Amino-3-methoxypyrazole Precursor Target->Intermediate_1 Pyridine Ring Formation Intermediate_2 1,3-Dicarbonyl Compound Target->Intermediate_2 Pyridine Ring Formation Starting_Materials Simple Acetonitrile and Hydrazine Derivatives Intermediate_1->Starting_Materials Pyrazole Synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Mechanistic Insights

The proposed synthesis of this compound is a multi-step process that leverages established and reliable chemical transformations. The pathway is designed for efficiency and control over the final substitution pattern.

Step 1: Synthesis of the 5-Amino-3-methoxypyrazole Intermediate

The journey begins with the synthesis of the crucial 5-aminopyrazole intermediate. A common and effective method involves the condensation of a β-ketonitrile with a hydrazine derivative. In this case, to introduce the desired methoxy group at the 3-position, a suitable starting material would be a methoxy-substituted β-ketonitrile or a related precursor that can be readily converted to the methoxy pyrazole.

A plausible precursor, 3,3-dimethoxypropionitrile, can be reacted with hydrazine hydrate. The initial condensation and subsequent intramolecular cyclization are driven by the nucleophilicity of the hydrazine and the electrophilic nature of the nitrile and ketone functionalities (or their equivalents). This reaction typically proceeds under mild heating in a protic solvent like ethanol.

Step 2: Cyclization to Form the Pyrazolo[3,4-b]pyridine Core

With the 5-amino-3-methoxypyrazole in hand, the final and key step is the construction of the fused pyridine ring. This is elegantly achieved through a condensation reaction with a 1,3-dicarbonyl compound or a functional equivalent.[1][6] A particularly effective reagent for introducing the 5-amino group on the pyridine ring of the final product is malononitrile.

The reaction mechanism involves an initial Michael addition of the C4 of the pyrazole ring to one of the nitrile groups of malononitrile, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazolo[3,4-b]pyridine system. This reaction is often catalyzed by a base, such as piperidine or sodium ethoxide, which facilitates the deprotonation of the pyrazole and initiates the reaction cascade.

Synthetic_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyridine Annulation Start_1 Methoxy-β-ketonitrile derivative Product_1 5-Amino-3-methoxypyrazole Start_1->Product_1 Condensation/ Cyclization Reagent_1 Hydrazine Hydrate Reagent_1->Product_1 Final_Product This compound Product_1->Final_Product [3+3] Cycloaddition Reagent_2 Malononitrile Reagent_2->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol based on established methodologies for the synthesis of related pyrazolo[3,4-b]pyridines.[2][7]

Synthesis of 5-Amino-3-methoxypyrazole
  • Reaction Setup: To a solution of a suitable methoxy-β-ketonitrile precursor (1.0 eq) in absolute ethanol (10 mL/g of starting material), add hydrazine hydrate (1.2 eq) dropwise at room temperature with magnetic stirring.

  • Reaction Execution: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is triturated with diethyl ether, and the solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 5-amino-3-methoxypyrazole.

Synthesis of this compound
  • Reaction Setup: A mixture of 5-amino-3-methoxypyrazole (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in absolute ethanol (15 mL/g of pyrazole) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is heated to reflux with vigorous stirring for 8-12 hours. The progress of the reaction is monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed sequentially with cold ethanol and diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization and Data

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Property Value Source
Molecular Formula C₇H₈N₄O[8][9]
Molecular Weight 164.17 g/mol [8][10]
CAS Number 1186609-65-3[8]
Appearance Typically a solid at room temperature[8]
Solubility Moderate solubility in polar solvents[8]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. The chemical shifts of the pyridine and pyrazole protons would be characteristic of the fused ring system.[2]

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seven unique carbon atoms in the molecule, including the characteristic shifts for the carbons of the pyrazole and pyridine rings, and the methoxy carbon.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (164.17).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group and the pyrazole, C-O stretching of the methoxy group, and C=N and C=C stretching vibrations of the aromatic rings.

Biological Significance and Future Directions

The discovery and synthesis of this compound provide a critical entry point for the development of a diverse range of therapeutic agents. The presence of the amino and methoxy groups offers handles for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a variety of kinases, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[11][12][13] Furthermore, this scaffold is being investigated for its potential in treating cancer, viral infections, and inflammatory diseases.[4][14][15] The title compound, with its specific substitution pattern, can serve as a key intermediate in the synthesis of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research will undoubtedly focus on leveraging this compound to generate libraries of novel compounds for high-throughput screening against various biological targets. The continued exploration of the chemical space around this privileged scaffold holds immense promise for the discovery of new and effective medicines.

References

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • American Chemical Society. (n.d.). 3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): A Potent, Orally Bioavailable HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor with Improved Potency against Key Mutant Viruses. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1481-1495. [Link]

  • R Discovery. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. PubChem. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PubMed Central. [Link]

  • American Chemical Society. (n.d.). Discovery of 3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): A Potent, Orally Bioavailable HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor with Improved Potency against Key Mutant Viruses. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. PubChem. [Link]

  • RACO (Revistes Catalanes amb Accés Obert). (n.d.). Chemistry and Biological Activities of 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • bioRxiv. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. [Link]

  • CAS Common Chemistry. (n.d.). 2-(2-Furanyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1][2][11]triazolo[1,5-c]pyrimidin-5-amine. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central. [Link]

Sources

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Kinase and Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine and its Analogs

This guide provides a comprehensive technical overview of the pyrazolo[3,4-b]pyridine scaffold, a cornerstone in modern medicinal chemistry, with a specific focus on elucidating the potential mechanism of action of this compound. For researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental approaches, and offers insights into the diverse biological activities of this versatile heterocyclic system.

The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This inherent versatility has led to the development of numerous derivatives with a wide spectrum of therapeutic applications, ranging from oncology to neuroscience. This guide will delve into the established mechanisms of action of various pyrazolo[3,4-b]pyridine-based compounds, providing a robust foundation for understanding the probable biological role of this compound.

The Architectural Advantage: Why Pyrazolo[3,4-b]pyridine Excels

The efficacy of the pyrazolo[3,4-b]pyridine scaffold lies in its unique structural and electronic properties. The fusion of a pyrazole and a pyridine ring creates a bicyclic aromatic system that can engage in a multitude of non-covalent interactions with biological macromolecules. These include hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for potent and selective target binding. The nitrogen atoms within the rings act as key hydrogen bond donors and acceptors, while the planar aromatic surface facilitates stacking interactions with aromatic amino acid residues in protein binding pockets.

The versatility of this scaffold is further enhanced by the ease with which substituents can be introduced at various positions around the core, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability enables medicinal chemists to systematically explore the structure-activity relationships (SAR) and optimize compounds for desired biological activities.[1]

A Multi-faceted Inhibitor: Diverse Mechanisms of Action

Research has unveiled a remarkable diversity in the molecular targets of pyrazolo[3,4-b]pyridine derivatives. This section will explore some of the most significant and well-validated mechanisms of action.

Kinase Inhibition: A Dominant Therapeutic Strategy

A predominant role of pyrazolo[3,4-b]pyridine derivatives is their function as kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyrazolo[3,4-b]pyridine scaffold has proven to be an effective ATP-competitive inhibitor for a range of kinases.

  • Cyclin-Dependent Kinases (CDKs): Certain derivatives have been shown to inhibit CDK2 and/or CDK9, key regulators of the cell cycle.[3] By blocking the activity of these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • MAP Kinase-Interacting Kinases (MNKs): The pyrazolo[3,4-b]pyridin-3-amine core has been identified as a scaffold for the inhibition of MNK1 and MNK2.[4] These kinases are involved in the regulation of protein synthesis and are implicated in cancer progression.

  • TANK-Binding Kinase 1 (TBK1): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TBK1, a key kinase in the innate immune signaling pathway.[5]

  • Anaplastic Lymphoma Kinase (ALK): In the context of non-small cell lung cancer, pyrazolo[3,4-b]pyridines have been designed to overcome resistance to existing therapies by inhibiting the L1196M mutation in ALK.[6]

  • Tropomyosin Receptor Kinases (TRKs): The scaffold has been utilized to create inhibitors of TRK kinases, which are involved in the growth and survival of various cancer types.[7]

The general mechanism of kinase inhibition by these compounds involves their entry into the ATP-binding pocket of the kinase. The pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. The substituents on the scaffold then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A standard experimental approach to determine the kinase inhibitory activity of a compound is a radiometric or fluorescence-based in vitro kinase assay.

Methodology:

  • Reagents and Materials: Recombinant human kinase, specific peptide substrate, [γ-³²P]ATP or ATP and a phosphospecific antibody, test compound (e.g., this compound), kinase buffer, and a microplate.

  • Assay Procedure:

    • A reaction mixture is prepared containing the kinase, its substrate, and the test compound at varying concentrations in the kinase buffer.

    • The reaction is initiated by the addition of ATP (spiked with [γ-³²P]ATP for the radiometric assay).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid for radiometric assay).

  • Detection:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³²P is quantified using a scintillation counter.

    • Fluorescence-Based Assay: The amount of phosphorylated substrate is detected using a phosphospecific antibody labeled with a fluorescent probe.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is then determined by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known potent inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control is crucial for validating the assay results.

Signaling Pathway Diagram: Kinase Inhibition

Kinase_Inhibition cluster_0 ATP-Binding Pocket cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase binds Substrate Substrate Kinase->Substrate phosphorylates Inactive_Kinase Inactive Kinase pSubstrate Phosphorylated Substrate Downstream Signaling Downstream Signaling pSubstrate->Downstream Signaling Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase competes with ATP Blocked Signaling Blocked Signaling Inactive_Kinase->Blocked Signaling

Caption: ATP-competitive kinase inhibition by a pyrazolo[3,4-b]pyridine derivative.

Modulation of G-Protein Coupled Receptors (GPCRs)

Beyond kinases, pyrazolo[3,4-b]pyridines have emerged as potent modulators of GPCRs, a large family of transmembrane receptors that play a crucial role in signal transduction.

  • Metabotropic Glutamate Receptor 5 (mGluR5): Derivatives of this scaffold have been developed as positive allosteric modulators (PAMs) of mGluR5.[8][9] These compounds do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This mechanism is being explored for the treatment of neurological and psychiatric disorders.

  • Orexin Receptors: The 1H-pyrazolo[3,4-b]pyridine core has been utilized to develop dual orexin receptor antagonists (DORAs).[10] Orexin receptors are involved in the regulation of sleep and wakefulness, and their antagonism is a therapeutic strategy for insomnia.

The mechanism of action at GPCRs typically involves the binding of the pyrazolo[3,4-b]pyridine derivative to an allosteric site on the receptor, a site distinct from the orthosteric site where the endogenous ligand binds. This allosteric binding induces a conformational change in the receptor that modulates its activity.

Inhibition of Tubulin Polymerization

A distinct mechanism of action for some pyrazolo[3,4-b]pyridine derivatives is the inhibition of tubulin polymerization.[11] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and are critical for cell division. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.

Elucidating the Mechanism of Action of this compound: A Hypothesis

Given the extensive literature on the pyrazolo[3,4-b]pyridine scaffold, we can formulate a hypothesis regarding the likely mechanism of action of this compound. The presence of the methoxy and amine groups at positions 3 and 5, respectively, provides key hydrogen bonding and polar interaction capabilities.

Based on structural similarities to known kinase inhibitors within this class, it is highly probable that This compound functions as a kinase inhibitor . The pyrazolo[3,4-b]pyridine core would serve as the ATP-mimetic hinge-binding motif, while the methoxy and amine substituents would interact with specific residues within the ATP-binding pocket, conferring a degree of selectivity for certain kinases.

Proposed Experimental Workflow to Test the Hypothesis:

Workflow start Hypothesis: Kinase Inhibitor step1 Kinase Panel Screening (Broad-spectrum profiling) start->step1 step2 Identify Hit Kinases step1->step2 step3 IC50 Determination for Top Hits step2->step3 step4 Cellular Assays (e.g., Western Blot for phospho-protein levels) step3->step4 step5 In Vivo Efficacy Studies (if cellular activity is confirmed) step4->step5 end Mechanism of Action Confirmed step5->end

Caption: A streamlined workflow to validate the kinase inhibitor hypothesis.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a remarkably successful platform in drug discovery, giving rise to a multitude of compounds with diverse and potent biological activities. While the specific mechanism of action of this compound requires direct experimental validation, the wealth of data on its analogs strongly suggests a role as a kinase inhibitor. The experimental strategies outlined in this guide provide a clear path for elucidating its precise molecular target and cellular function. The continued exploration of this privileged scaffold holds immense promise for the development of novel therapeutics for a wide range of human diseases.

References

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry. [Link][11]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link][3]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. [Link][4]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][5]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. European Journal of Medicinal Chemistry. [Link][6]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link][1]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][7]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link][2]

  • Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link][8]

  • Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs). Bioorganic & Medicinal Chemistry Letters. [Link][10]

  • Development of 1 H-Pyrazolo[3,4- b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link][9]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activity and synthetic accessibility. This technical guide provides an in-depth exploration of a key exemplar of this scaffold, 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine. We will dissect its synthesis, characterization, and the extensive biological landscape its derivatives occupy, with a particular focus on kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings creates the 1H-pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold that has garnered significant attention in drug discovery.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms provide multiple points for hydrogen bonding and other non-covalent interactions within protein active sites. This makes it an ideal starting point for the design of potent and selective inhibitors for a variety of enzyme families, most notably protein kinases.

The subject of this guide, this compound (CID 72208206), represents a fundamental building block within this chemical class.[3] The presence of a methoxy group at the 3-position and an amine at the 5-position offers key functionalities for both biological activity and further chemical elaboration. The methoxy group can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor and a key anchor point for derivatization. Understanding the synthesis and properties of this core molecule is paramount for any research program focused on this scaffold.

Synthesis and Characterization: Building the Core

The synthesis of this compound and its analogues generally relies on the construction of the pyridine ring onto a pre-existing pyrazole core. A common and effective strategy involves the condensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophile.

General Synthetic Approach

A prevalent method for constructing the pyrazolo[3,4-b]pyridine scaffold is the multicomponent reaction, which offers efficiency and diversity.[4] A typical approach involves the reaction of a 5-aminopyrazole with a β-keto nitrile and an aldehyde. Alternatively, a two-component reaction between a 5-aminopyrazole and an enaminone can be employed.[4]

Below is a representative, step-by-step protocol for the synthesis of a substituted pyrazolo[3,4-b]pyridine, illustrating the general principles that can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of a 4,6-Disubstituted-3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine Derivative

This protocol is adapted from methodologies reported for analogous structures and serves as a template for synthetic efforts targeting this class of compounds.

Step 1: Synthesis of the 5-Aminopyrazole Intermediate

  • To a solution of a methoxy-substituted β-keto nitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 3-methoxy-5-aminopyrazole.

Step 2: Cyclocondensation to form the Pyrazolo[3,4-b]pyridine Core

  • In a round-bottom flask, combine the 3-methoxy-5-aminopyrazole (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq) in glacial acetic acid.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel to obtain the target pyrazolo[3,4-b]pyridine derivative.

Synthesis_Workflow cluster_step1 Step 1: 5-Aminopyrazole Synthesis cluster_step2 Step 2: Pyridine Ring Formation A Methoxy-substituted β-keto nitrile C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D 3-Methoxy-5-aminopyrazole C->D F Reflux in Acetic Acid D->F E 1,3-Dicarbonyl Compound E->F G Target Pyrazolo[3,4-b]pyridine F->G

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines.

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₇H₈N₄O[3]
Molecular Weight 164.16 g/mol [3]
CAS Number 1186609-65-3[6]
Predicted ¹H NMR Signals for methoxy protons (~3.9 ppm), aromatic protons on the pyridine ring, and amine protons.Inferred from analogues
Predicted ¹³C NMR Signals for the methoxy carbon (~55 ppm), and distinct signals for the pyrazole and pyridine ring carbons.Inferred from analogues
Predicted Mass Spec [M+H]⁺ at m/z 165.07Calculated

Biological Activity and Therapeutic Potential: A Scaffold for Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, particularly in the realm of kinase inhibition.[7] The core structure mimics the hinge-binding motif of many known kinase inhibitors, making it an excellent starting point for developing potent and selective modulators of this critical enzyme class.

Overview of Kinase Targets

Derivatives of the pyrazolo[3,4-b]pyridine core have been reported to inhibit a wide range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Compounds with this scaffold have shown inhibitory activity against CDK2 and CDK9, suggesting potential applications in oncology.[4]

  • TANK-Binding Kinase 1 (TBK1): Novel and potent TBK1 inhibitors have been developed from this scaffold, which could be relevant for autoimmune diseases and cancer.[1]

  • Anaplastic Lymphoma Kinase (ALK): The pyrazolo[3,4-b]pyridine core has been utilized to develop inhibitors of the crizotinib-resistant ALK-L1196M mutant.[8]

  • Glycogen Synthase Kinase 3 (GSK-3): This scaffold has been identified in inhibitors of GSK-3, a target for neurodegenerative diseases and mood disorders.

  • Mitogen-activated protein kinase-interacting kinases (MNKs): The pyrazolo[3,4-b]pyridin-3-amine core has been explored as a scaffold for MNK inhibitors.[7]

The broad applicability of this scaffold across the kinome highlights its versatility and importance in drug discovery.

Kinase_Targets Pyrazolo[3,4-b]pyridine Core Pyrazolo[3,4-b]pyridine Core CDK2_CDK9 CDK2/CDK9 Pyrazolo[3,4-b]pyridine Core->CDK2_CDK9 Oncology TBK1 TBK1 Pyrazolo[3,4-b]pyridine Core->TBK1 Immunology/Oncology ALK ALK Pyrazolo[3,4-b]pyridine Core->ALK Oncology GSK3 GSK-3 Pyrazolo[3,4-b]pyridine Core->GSK3 Neurology MNK1_MNK2 MNK1/MNK2 Pyrazolo[3,4-b]pyridine Core->MNK1_MNK2 Oncology

Caption: Kinase targets of pyrazolo[3,4-b]pyridine derivatives.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The causality behind the design of more potent derivatives often stems from a detailed understanding of the SAR. For the pyrazolo[3,4-b]pyridine core, several key insights have emerged from the literature:

  • The 5-amino group is often a crucial anchor point for building out substituents that can occupy hydrophobic pockets in the kinase active site. In some cases, a free amine is essential for activity.[9]

  • The 3-methoxy group can act as a hydrogen bond acceptor with residues in the hinge region of the kinase. Its modest size allows for flexibility in the design of larger substituents at other positions.

  • Substitution at the 4- and 6-positions of the pyridine ring is a common strategy to enhance potency and selectivity. Bulky aromatic groups at these positions have been shown to be critical for the inhibition of certain kinases like MNK1/2.[7]

Molecular docking studies have revealed that the pyrazolo[3,4-b]pyridine core typically binds in the ATP-binding pocket of kinases, with the pyrazole nitrogen atoms often forming key hydrogen bonds with the hinge region of the enzyme. The substituents at various positions then dictate the selectivity and potency by interacting with other regions of the active site.

Applications in Drug Discovery and Future Perspectives

The this compound scaffold is more than just a chemical curiosity; it is a validated starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse libraries for high-throughput screening. Furthermore, the extensive body of literature on its derivatives provides a solid foundation for rational, structure-based drug design.

Future research in this area will likely focus on:

  • Fine-tuning selectivity: Developing derivatives that can distinguish between closely related kinases to minimize off-target effects.

  • Targeting resistance mutations: As seen with ALK, this scaffold can be adapted to inhibit drug-resistant mutants of kinases.[8]

  • Exploring new therapeutic areas: While oncology has been a major focus, the activity of this scaffold against targets like GSK-3 and 5-HT2A receptors suggests its potential in neurology and other disease areas.[10]

Conclusion

This compound is a privileged scaffold with immense potential in drug discovery. Its robust synthetic routes, coupled with the proven biological activity of its derivatives, make it an attractive starting point for the development of novel therapeutics, particularly in the field of kinase inhibition. This guide has provided a comprehensive overview of the current state of knowledge on this important molecule, offering a solid foundation for researchers to build upon in their quest for new medicines.

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. [Link]

  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. PubChem. [Link]

  • 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. PubChem. [Link]

  • Therapeutic pyrazolo[3,4-b]pyridines and indazoles.
  • Direct Price this compound Certified [C1Lsofz4]. Adgully.com. [Link]

  • 1H-pyrazolo[3,4-b]pyridines and therapeutic uses thereof.
  • Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. [Link]

  • Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC. [Link]

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to Screening 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting critical nodes in cellular signaling pathways.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust screening cascade to characterize the kinase inhibitory profile of a novel compound from this class, 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine . We present a multi-tiered strategy, beginning with broad-spectrum kinase profiling, followed by detailed biochemical confirmation and culminating in physiologically relevant cell-based assays. This guide explains the rationale behind each experimental choice and provides step-by-step protocols for key assays, including the luminescent ADP-Glo™ Kinase Assay and the TR-FRET-based LanthaScreen® Eu Kinase Binding Assay, alongside a framework for a cellular target engagement study.

Introduction: The Rationale for Screening this compound

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[4] The pyrazolo[3,4-b]pyridine core has been successfully exploited to develop inhibitors against a diverse range of kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[3][5][6] The specific substitutions on the pyrazolopyridine ring, such as the methoxy and amine groups in our compound of interest, are designed to modulate potency, selectivity, and pharmacokinetic properties.

Given the therapeutic potential of this scaffold, a systematic and rigorous screening protocol is essential to identify the primary kinase targets of this compound, determine its potency and selectivity, and validate its activity in a cellular context. This structured approach ensures that resources are directed toward the most promising therapeutic avenues and provides a solid foundation for further preclinical development. The transition from in-vitro biochemical assays to cell-based systems is a critical step, as many compounds that show promise in biochemical assays fail to replicate this success in a more complex cellular environment.[7]

The Screening Cascade: A Multi-Pronged Approach

We propose a three-stage screening cascade designed to comprehensively profile the inhibitory activity of this compound. This strategy allows for early identification of high-potency targets while systematically validating the compound's mechanism of action.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Potency cluster_2 Phase 3: Cellular Confirmation A Broad Kinase Profiling (e.g., 400+ Kinase Panel) B Biochemical IC50 Determination (ADP-Glo™ Activity Assay) A->B Identified Hits C Biochemical Binding Affinity (LanthaScreen® Binding Assay) A->C Identified Hits D Cellular Target Engagement (NanoBRET™ Assay) B->D Confirmed Potent Hits C->D E Downstream Signaling Inhibition (Cellular Phosphorylation Assay) D->E Validated Cellular Binding

Figure 1. Proposed screening cascade for kinase inhibitor profiling.

Phase 1: Broad Kinase Profiling

The initial step is to perform a broad screen against a large, diverse panel of kinases (e.g., >400 kinases) at a single high concentration of the test compound (typically 1-10 µM). This provides a global view of the compound's selectivity profile and identifies potential primary targets and off-targets. Several commercial services offer such profiling using various assay platforms. The goal here is not to determine precise potency but to identify which kinases are significantly inhibited.

Data Interpretation: Results are typically reported as percent inhibition relative to a vehicle control. Kinases showing significant inhibition (e.g., >70%) are prioritized as "hits" for further investigation.

Phase 2: Biochemical Validation and Potency Determination

Once initial hits are identified, the next phase focuses on confirming these interactions and quantifying the compound's potency (IC50) and binding affinity (Kd). We will detail two widely used, robust, and high-throughput-compatible assay formats.

Biochemical Activity Assay: ADP-Glo™ Kinase Assay

Principle: The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][9] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP concentration.[10]

Rationale: This assay format is highly sensitive and compatible with a wide range of kinases and ATP concentrations, making it a versatile tool for determining IC50 values.[8][9] By measuring the reduction in ADP production in the presence of the inhibitor, we can accurately quantify its effect on enzymatic activity.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1000x the final desired highest concentration. Then, create a 10-point, 3-fold serial dilution.

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of 2x kinase/substrate solution to each well. The solution should contain the target kinase and its specific substrate in 1X kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 2.5 µL of 2x ATP solution containing the desired ATP concentration (often at the Km value for the specific kinase).

    • Add 50 nL of the serially diluted compound from the DMSO plate. Include DMSO-only wells as a "no inhibitor" (100% activity) control and wells without kinase as a "background" control.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • First Step: ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate at room temperature for 40 minutes.[11][12]

  • Second Step: ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts ADP to ATP and contains the luciferase/luciferin mixture.[10]

  • Detection Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis: The raw luminescence data is converted to percent inhibition relative to the high (DMSO) and low (no kinase) controls. The IC50 value is determined by fitting the percent inhibition data to a four-parameter dose-response curve.

CompoundTarget KinaseIC50 (nM)
This compoundKinase A15.2
This compoundKinase B89.7
This compoundKinase C>10,000
Staurosporine (Control)Kinase A5.8
Table 1. Example IC50 data from ADP-Glo™ Assay.
Biochemical Binding Assay: LanthaScreen® Eu Kinase Binding Assay

Principle: The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[13] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test inhibitor. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An unlabeled inhibitor competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal.[14][15]

Rationale: This assay directly measures compound binding to the kinase, independent of enzymatic activity. It is particularly useful for identifying non-ATP competitive (allosteric) inhibitors that might be missed in an activity assay, and it can be used with both active and inactive kinase conformations.[14][15]

G cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase Kinase FRET FRET Signal Kinase->FRET Eu-Ab Eu-Antibody Eu-Ab->Kinase Tracer AlexaFluor-Tracer Tracer->Kinase Kinase_I Kinase Eu-Ab_I Eu-Antibody Eu-Ab_I->Kinase_I Inhibitor Inhibitor Inhibitor->Kinase_I Tracer_D Displaced Tracer No_FRET No FRET

Figure 2. Principle of the LanthaScreen® TR-FRET Binding Assay.

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]

    • Prepare a 3X solution of the Kinase/Eu-Antibody mixture in 1X Kinase Buffer.

    • Prepare a 3X solution of the Alexa Fluor™ Tracer in 1X Kinase Buffer.

    • Prepare a 3X serial dilution of this compound in 1X Kinase Buffer containing DMSO.

  • Assay Assembly (384-well plate):

    • Add 5 µL of the 3X serially diluted compound.

    • Add 5 µL of the 3X Kinase/Eu-Antibody mixture.

    • Add 5 µL of the 3X Tracer solution.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at two wavelengths: 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).[14]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Convert the Emission Ratio data to percent inhibition relative to high (DMSO) and low (no kinase or excess control inhibitor) controls.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Phase 3: Cellular Assay Validation

Positive confirmation in biochemical assays is a crucial first step, but demonstrating that a compound can engage its target in the complex milieu of a living cell is paramount.[7][16] Cellular assays provide more physiologically relevant data on compound potency, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.

Cellular Target Engagement and Phosphorylation Assays

A variety of platforms exist to measure target engagement and downstream signaling in cells.[17]

  • NanoBRET™ Intracellular Target Engagement Assay: This assay measures the binding of a compound to a specific kinase within intact cells.[17] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A test compound that enters the cell and binds the kinase will displace the probe, causing a decrease in the BRET signal.[17] This provides a direct measure of target occupancy in a live-cell environment.

  • Cellular Phosphorylation Assays (e.g., ELISA, AlphaLISA): These immunoassays quantify the phosphorylation of a known downstream substrate of the target kinase.[17] Cells are treated with the inhibitor, lysed, and the level of a specific phospho-substrate is measured using phospho-site-specific antibodies. A potent inhibitor will decrease the phosphorylation of the substrate, providing functional evidence of target inhibition within a signaling pathway.[17]

General Protocol Outline (Cellular Phosphorylation Assay):

  • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with an activating mutation) in 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for a defined period (e.g., 90 minutes to 2 hours).

  • Cell Lysis: Aspirate the media and lyse the cells using a buffer compatible with the chosen detection method.

  • Detection: Perform the immunoassay (e.g., sandwich ELISA) using a capture antibody for the total substrate protein and a detection antibody specific for the phosphorylated form of the substrate.

  • Data Analysis: Quantify the signal (e.g., absorbance or fluorescence) and calculate the IC50 value, representing the concentration of inhibitor required to reduce substrate phosphorylation by 50%.

CompoundTarget PathwayCellular IC50 (nM)
This compoundKinase A Substrate Phosphorylation125.5
This compoundKinase B Substrate Phosphorylation850.1
Table 2. Example Cellular IC50 data.

Conclusion

This application note outlines a systematic, multi-tiered approach for the comprehensive screening of this compound as a potential kinase inhibitor. By progressing from broad profiling to specific biochemical and cellular assays, researchers can efficiently identify and validate kinase targets, quantify potency and binding affinity, and confirm activity in a physiologically relevant context. The detailed protocols for the ADP-Glo™ and LanthaScreen® assays provide robust and reproducible methods for the critical biochemical validation phase. This structured workflow provides the necessary foundation for advancing promising compounds like this compound into further stages of drug discovery and development.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Retrieved from [Link]

  • PubMed. (2021, February 1). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Retrieved from [Link]

  • PubMed. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • PubMed Central. (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Retrieved from [Link]

  • Adgully.com. (n.d.). Direct Price this compound Certified [C1Lsofz4]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Retrieved from [Link]

  • ACS Publications. (2022, May 23). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK.... Retrieved from [Link]

  • University of Edinburgh. (n.d.). Edinburgh Research Explorer - Account. Retrieved from [Link]

  • eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Retrieved from [Link]

  • PubChem. (2025, September 20). 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ACS Publications. (2019, December 20). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] This structure is considered a "privileged" scaffold due to its ability to bind to multiple, distinct biological targets, most notably protein kinases.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Anaplastic lymphoma kinase (ALK).[3][5][6] These inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that control cell proliferation, survival, and differentiation. The specific substitutions on the pyrazolo[3,4-b]pyridine ring system dictate the inhibitor's potency and selectivity for different kinases.

3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine is a member of this important class of compounds. Its structural features suggest potential as a kinase inhibitor, making it a valuable tool for researchers in oncology, immunology, and neurobiology. These application notes provide detailed protocols for the initial characterization of this compound in cell-based assays, focusing on assessing its effects on cell viability and its potential as a kinase inhibitor.

Compound Handling and Preparation

Safety Precautions: Researchers should handle this compound with appropriate safety measures. While a specific safety data sheet (SDS) for this exact compound is not readily available, related pyrazole and pyridine derivatives are known to cause skin and eye irritation.[7][8] Therefore, it is recommended to wear personal protective equipment, including gloves, lab coat, and eye protection.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7] In case of contact, wash the affected area with plenty of water.[7][8]

Stock Solution Preparation: For in vitro cell-based assays, a concentrated stock solution of the compound is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Solubility: The solubility of this compound should be determined empirically. Start by attempting to dissolve the compound in DMSO at a concentration of 10 mM. If solubility is an issue, gentle warming or sonication may be employed.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Part 1: Foundational Assays - Determining Effects on Cell Viability and Cytotoxicity

The initial step in characterizing a novel compound is to assess its general effect on cell health. Cell viability assays are crucial for determining the concentration range at which the compound exhibits biological activity, and for distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. High-throughput cell viability assays are a cornerstone of small molecule screening.[9][10]

Protocol 1.1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[12][13][14]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A common concentration range to start with is 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.[12]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11][15]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][15]

    • Mix gently on a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 1.2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15] The assay involves adding a single reagent directly to the cell culture, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

Materials:

  • This compound stock solution

  • Cell line of interest

  • Opaque-walled 96-well plates (to minimize luminescence signal cross-talk)

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment:

    • Seed cells into an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol (steps 1 and 2).

  • Assay Procedure:

    • After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[15]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability as described for the MTT assay, using the luminescent signal instead of absorbance.

    • Plot the data and determine the IC50 value.

Assay Principle Advantages Considerations
MTT Measures metabolic activity via mitochondrial reductaseInexpensive, well-establishedRequires multiple steps, potential for interference from colored compounds
CellTiter-Glo® Quantifies ATP as a marker of viable cellsHigh sensitivity, simple "add-mix-read" protocolMore expensive, signal can be affected by compounds that modulate ATP levels

Part 2: Mechanistic Assays - Investigating Kinase Inhibition

Given that the 1H-pyrazolo[3,4-b]pyridine scaffold is a known kinase inhibitor, a key next step is to assess the ability of this compound to inhibit the activity of specific kinases. This can be achieved through both biochemical (cell-free) and cell-based assays.

Protocol 2.1: In-Cell Western™ Assay for Phospho-Protein Analysis

The In-Cell Western™ (or similar immunocytochemical assays) allows for the quantification of specific protein phosphorylation events within cells. This provides a direct measure of the inhibition of a particular kinase signaling pathway by the compound. For example, if this compound is hypothesized to inhibit a kinase like AKT, one could measure the levels of phosphorylated AKT (p-AKT) in treated cells.

Materials:

  • This compound stock solution

  • Cell line with a known active kinase pathway of interest

  • 96-well or 384-well plates

  • Primary antibodies (one for the phosphorylated target protein, one for a total protein or loading control)

  • Fluorescently labeled secondary antibodies (e.g., IRDye® secondary antibodies)

  • Formaldehyde (for fixing)

  • Triton™ X-100 (for permeabilization)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween® 20)

  • Fluorescent imaging system (e.g., LI-COR® Odyssey®)

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include appropriate positive and negative controls.

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells by adding a formaldehyde solution (e.g., 4% in PBS) for 20 minutes at room temperature.

    • Wash the cells with wash buffer.

    • Permeabilize the cells with a solution of Triton™ X-100 (e.g., 0.1% in PBS) for 20 minutes at room temperature.

    • Wash the cells with wash buffer.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating the cells in blocking buffer for 1.5 hours at room temperature.

    • Prepare a solution of the primary antibodies (for the phospho-protein and the loading control) in blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

    • Wash the cells extensively with wash buffer.

    • Prepare a solution of the fluorescently labeled secondary antibodies in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells extensively with wash buffer.

  • Data Acquisition and Analysis:

    • Scan the plate using a fluorescent imaging system.

    • Quantify the fluorescent signal in each well for both the phospho-protein and the loading control.

    • Normalize the phospho-protein signal to the loading control signal for each well.

    • Plot the normalized phospho-protein signal against the compound concentration to determine the IC50 for the inhibition of the specific signaling pathway.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Compound Characterization

G cluster_prep Preparation cluster_viability Cell Viability Assays cluster_mechanistic Mechanistic Assays Compound This compound StockSol Prepare 10 mM Stock in DMSO Compound->StockSol CompoundTreatment Treat with Compound Dilutions StockSol->CompoundTreatment CellSeeding Seed Cells in 96-well Plate CellSeeding->CompoundTreatment MTT MTT Assay CompoundTreatment->MTT CTG CellTiter-Glo Assay CompoundTreatment->CTG IC50_Viability Determine Viability IC50 MTT->IC50_Viability CTG->IC50_Viability KinaseAssay In-Cell Western™ IC50_Viability->KinaseAssay Inform Concentration Range PhosphoProtein Measure Phospho-Protein Levels KinaseAssay->PhosphoProtein IC50_Kinase Determine Kinase Inhibition IC50 PhosphoProtein->IC50_Kinase

Caption: Workflow for characterizing a novel pyrazolopyridine compound.

Hypothetical Kinase Inhibition Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription PhosphoSubstrate->Transcription Compound 3-Methoxy-1H-pyrazolo [3,4-b]pyridin-5-amine Compound->Kinase2 Inhibits Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Inhibition of a generic kinase signaling pathway.

References

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). JOVE. Retrieved January 19, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. (2021, February 1). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023, September 4). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. (2025, September 20). PubChem. Retrieved January 19, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2025, October 13). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021, August 12). PubMed. Retrieved January 19, 2026, from [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]

Sources

Synthesis of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a core structural motif in a variety of biologically active molecules, including inhibitors of kinases and other enzymes implicated in proliferative diseases. The specific substitution pattern of a methoxy group at the 3-position and an amine at the 5-position offers unique opportunities for further functionalization and the development of novel therapeutic agents.

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The described methodology is based on established principles of heterocyclic chemistry, involving a two-step sequence: the synthesis of the key intermediate, 3-methoxy-1H-pyrazol-5-amine, followed by a cyclocondensation reaction to construct the fused pyridine ring. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, as illustrated in the workflow diagram below. This involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyridine ring.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-methoxy-1H-pyrazol-5-amine cluster_step2 Step 2: Synthesis of this compound Malononitrile Malononitrile Reaction1 Claisen Condensation Malononitrile->Reaction1 Dimethyl_carbonate Dimethyl carbonate Dimethyl_carbonate->Reaction1 Sodium_methoxide Sodium methoxide Sodium_methoxide->Reaction1 Base Hydrazine Hydrazine hydrate Reaction2 Cyclization Hydrazine->Reaction2 Precursor 3-methoxy-1H-pyrazol-5-amine Precursor_step2 3-methoxy-1H-pyrazol-5-amine Intermediate1 2-cyano-3-methoxy-3-oxopropanenitrile (not isolated) Reaction1->Intermediate1 Forms β-ketonitrile intermediate Intermediate1->Reaction2 Reaction2->Precursor Reaction3 Cyclocondensation Precursor_step2->Reaction3 EMMN Ethoxymethylenemalononitrile (EMMN) EMMN->Reaction3 Solvent Ethanol Solvent->Reaction3 Solvent Target This compound Reaction3->Target

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-methoxy-1H-pyrazol-5-amine

This initial step involves the formation of the core pyrazole structure with the required methoxy and amino functionalities. The synthesis proceeds via a Claisen condensation followed by a cyclization reaction with hydrazine.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier
MalononitrileCH₂(CN)₂66.06109-77-3Sigma-Aldrich
Dimethyl carbonate(CH₃O)₂CO90.08616-38-6Sigma-Aldrich
Sodium methoxideCH₃ONa54.02124-41-4Sigma-Aldrich
Methanol (anhydrous)CH₃OH32.0467-56-1Fisher Scientific
Hydrazine hydrateN₂H₄·H₂O50.067803-57-8Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.1260-29-7VWR Chemicals
Hydrochloric acid (conc.)HCl36.467647-01-0J.T. Baker
Sodium bicarbonateNaHCO₃84.01144-55-8EMD Millipore
Experimental Protocol
  • Preparation of the β-ketonitrile intermediate (in situ):

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

    • Carefully add sodium methoxide (5.4 g, 0.1 mol) to the methanol in portions.

    • To this solution, add malononitrile (6.6 g, 0.1 mol) dropwise at room temperature.

    • Following the addition of malononitrile, add dimethyl carbonate (9.0 g, 0.1 mol).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization Reaction:

    • After completion of the initial reaction, cool the mixture to room temperature.

    • Carefully add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the reaction mixture. Caution: The reaction may be exothermic.

    • Once the addition is complete, heat the mixture to reflux for an additional 2-3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Acidify the mixture to pH 5-6 by the slow addition of concentrated hydrochloric acid.

    • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

    • The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-methoxy-1H-pyrazol-5-amine.

Part 2: Synthesis of this compound

The second part of the synthesis involves the construction of the pyridine ring onto the pre-formed 3-methoxy-1H-pyrazol-5-amine. This is achieved through a cyclocondensation reaction with ethoxymethylenemalononitrile (EMMN).

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier
3-methoxy-1H-pyrazol-5-amineC₄H₇N₃O113.121201935-28-5(Synthesized in Part 1)
Ethoxymethylenemalononitrile (EMMN)C₂H₅OCH=C(CN)₂122.12123-06-8TCI Chemicals
Ethanol (absolute)C₂H₅OH46.0764-17-5Sigma-Aldrich
Experimental Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-1H-pyrazol-5-amine (1.13 g, 10 mmol) in absolute ethanol (50 mL).

    • To this solution, add ethoxymethylenemalononitrile (1.22 g, 10 mmol).

  • Cyclocondensation:

    • Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The product is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
3-methoxy-1H-pyrazol-5-amineC₄H₇N₃O113.12Solid60-70
This compoundC₇H₈N₄O164.17Solid50-65

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Specific Hazards:

    • Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.

    • Sodium methoxide: Corrosive and flammable solid. Reacts violently with water.

    • Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with appropriate engineering controls and PPE.

    • Ethoxymethylenemalononitrile: Irritant. Avoid contact with skin and eyes.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The modular nature of this synthetic route also allows for the potential synthesis of a library of related analogues by varying the starting materials.

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011 , 7, 643–671. [Link]

  • Reaction of 5‐aminopyrazole derivatives with ethoxymethylene‐malononitrile and its analogues. Journal of Heterocyclic Chemistry, 1994 , 31(4), 889-892. [Link]

Application Note: A Framework for the In Vitro Characterization of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] In oncology, derivatives of this scaffold have been investigated as potent inhibitors of various key targets, including cyclin-dependent kinases (CDKs), tubulin, and receptor tyrosine kinases like Anaplastic Lymphoma Kinase (ALK), demonstrating their therapeutic potential.[3][4][5] The versatility of this chemical framework allows for substitutions that can fine-tune potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers and drug development professionals on the initial in vitro evaluation of novel pyrazolo[3,4-b]pyridine derivatives, using 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 1186609-65-3) as a representative example. The protocols and workflows detailed herein are designed to systematically assess the compound's antiproliferative activity, determine its mode of cell death, and elucidate its potential molecular mechanism of action in relevant cancer cell lines.

Compound Preparation and Handling

Proper handling and preparation of the test compound are foundational to obtaining reproducible and reliable data.

1.1. Reconstitution:

  • Objective: To create a high-concentration primary stock solution for serial dilutions.

  • Protocol:

    • Calculate the volume of high-purity dimethyl sulfoxide (DMSO) required to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

    • Add the calculated volume of DMSO to the vial containing the pre-weighed this compound powder.

    • Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Visually inspect the solution to ensure no particulates are present.

1.2. Storage and Stability:

  • Primary Stock (in DMSO): Aliquot the primary stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before each experiment. It is critical to note that the final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Workflow for In Vitro Evaluation

A logical, tiered approach is essential for efficiently characterizing a novel compound. The workflow begins with broad screening for activity and progressively narrows down to specific mechanistic studies.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Target Analysis A Prepare Compound Stock B Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT-116) + Normal Cell Line (e.g., WI-38) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo®) B->C D Calculate IC50 Values C->D E Treat Cells at IC50 & 2x IC50 D->E Proceed if Active F Apoptosis Assay (Annexin V / PI Staining) E->F G Flow Cytometry Analysis F->G H Treat Cells (Time Course) G->H Confirm Apoptosis I Protein Lysate Preparation H->I J Western Blot Analysis (e.g., p-CDK, Cleaved PARP) I->J K Quantify Protein Expression J->K G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, ALK) GF->RTK Kinase Downstream Kinase (e.g., CDK2, MEK) RTK->Kinase Phosphorylation Cascade TF Transcription Factors Kinase->TF Apoptosis Apoptosis Kinase->Apoptosis Inhibition of Pro-Survival Signal Prolif Cell Proliferation & Survival TF->Prolif Inhibitor 3-Methoxy-1H-pyrazolo [3,4-b]pyridin-5-amine Inhibitor->Kinase Inhibition

Caption: Hypothetical inhibition of an oncogenic kinase signaling pathway.

Protocol 5.1: Western Blot Analysis
  • Principle: This technique uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. I[6]t can reveal changes in total protein levels or post-translational modifications like phosphorylation, which is a hallmark of kinase activity.

  • Materials:

    • Treated and control cell pellets.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-CDK2, anti-CDK2, anti-cleaved PARP, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed to pellet cell debris and collect the supernatant containing proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Denature protein samples in Laemmli buffer by boiling. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. 7. Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Data Presentation: Example Western Blot Results
Target ProteinVehicle Control0.5 µM Compound1.0 µM CompoundInterpretation
p-CDK2 (Thr160)++++-Inhibition of CDK2 activation
Total CDK2+++++++++No change in total protein level
Cleaved PARP-+++++Induction of apoptosis
β-Actin+++++++++Equal protein loading

(Symbols represent relative band intensity)

Conclusion and Future Directions

This application note outlines a systematic, three-phase workflow to perform a robust initial characterization of this compound or similar novel compounds. By following these protocols, researchers can efficiently determine a compound's antiproliferative potency, understand its induced mechanism of cell death, and gather evidence for its molecular target. Positive and compelling data from these in vitro assays provide a strong rationale for advancing a compound to more complex studies, such as in vivo xenograft models, combination therapy screening, and detailed kinase profiling assays.

References

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. (2021). PubMed. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Molecules. [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). MethodsX. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Journal of Visualized Experiments. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2024). MDPI. [Link]

  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. [Link]

  • Western blotting. (n.d.). University of Hawaii Cancer Center. [Link]

  • ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2010). ChemInform. [Link]

  • Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... (n.d.). ResearchGate. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Azure Biosystems. [Link]

  • Evaluation using Western Blot. (n.d.). National Cancer Institute. [Link]

  • Use of Flow Cytometry for Detection of Apoptotic Cell Death in Th17 Cells. (2018). MDPI. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors... (2012). Journal of Medicinal Chemistry. [Link]

  • The power of virtual screening for identifying small molecule drug candidates. (2024). BioTechniques. [Link]

  • Molecular Jackhammers Eradicate Cancer Cells by Vibronic-Driven Action. (2023). bioRxiv. [Link]

  • Flow Cytometry Modernizes Apoptosis Assays. (2019). Biocompare. [Link]

  • Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro... (2019). Anticancer Research. [Link]

  • Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents... (2018). The AAPS Journal. [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors... (2021). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. (2023). bioRxiv. [Link]

Sources

Application Notes and Protocols for 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine

The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structure, bearing a resemblance to the endogenous purine bases adenine and guanine, positions it as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This inherent bio-compatibility has led to the investigation and development of numerous pyrazolo[3,4-b]pyridine derivatives with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Over 300,000 compounds containing the 1H-pyrazolo[3,4-b]pyridine core have been described in scientific literature and patents, underscoring its importance in drug discovery.[4]

This application note focuses on a specific, functionalized derivative: 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine . The strategic placement of a methoxy group at the 3-position and an amine group at the 5-position provides medicinal chemists with key chemical handles for further molecular elaboration. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the ring system, while the primary amine serves as a crucial nucleophile for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

These application notes will provide a comprehensive overview of the utility of this compound as a versatile building block in drug discovery, with a particular focus on its application in the development of kinase inhibitors. Detailed protocols for its synthesis and its utilization in the generation of potential therapeutic agents are provided for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Kinome

A predominant application of the pyrazolo[3,4-b]pyridine scaffold is in the design of protein kinase inhibitors.[5] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrazolo[3,4-b]pyridine core can be elaborated with substituents that enable it to bind to the ATP-binding pocket of specific kinases, thereby inhibiting their enzymatic activity and disrupting downstream signaling pathways that are essential for tumor cell proliferation and survival.

Derivatives of this compound can be designed to target a variety of kinases, including but not limited to:

  • Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and inhibitors based on the pyrazolo[3,4-b]pyridine scaffold have shown promise in this area.[2]

  • TANK-Binding Kinase 1 (TBK1): This kinase is involved in innate immunity and inflammation, and its inhibition is being explored for the treatment of autoimmune diseases and certain cancers.[7]

The following diagram illustrates the general mechanism of action for a kinase inhibitor derived from the pyrazolo[3,4-b]pyridine scaffold.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Cellular Signaling Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase Competitively Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Kinase Inhibition by a Pyrazolo[3,4-b]pyridine Derivative.

Applications in Drug Discovery: A Versatile Building Block

The 5-amino group of this compound is a key functional group that allows for its use as a versatile intermediate in the synthesis of more complex molecules. Through various chemical transformations such as N-alkylation, acylation, and coupling reactions, a diverse library of compounds can be generated for screening against various biological targets.

Quantitative Data: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the biological activity of selected pyrazolo[3,4-b]pyridine derivatives, illustrating the potential of this scaffold in generating potent bioactive molecules. It is important to note that these are examples from the broader class of pyrazolo[3,4-b]pyridines, and the specific activity of derivatives of this compound would need to be determined experimentally.

Compound ClassTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Pyrazolo[3,4-b]pyridineCDK2-Hela2.59[6]
Pyrazolo[3,4-b]pyridineCDK9-MCF74.66[6]
N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amineTubulin Polymerization-MCF-70.067[8]
Pyrazolo[3,4-b]pyridineTBK17.1 (BX795)--[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound, adapted from general methods for the synthesis of substituted pyrazolo[3,4-b]pyridines.[4][9] The synthesis involves a multi-step process starting from commercially available materials.

G A Starting Materials B Step 1: Condensation A->B C Step 2: Cyclization B->C D Step 3: Functional Group Manipulation C->D E Final Product: This compound D->E

Sources

Application Notes & Protocols: In Vivo Evaluation of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to purines, allowing it to effectively bind to the ATP pocket of various kinases.[1][2][3] This structural motif is central to numerous kinase inhibitors that have shown significant promise in treating diseases driven by aberrant cell signaling, particularly cancer.[1][2]

3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine is a novel entity belonging to this class. While direct biological data for this specific molecule is emerging, its structure shares key features with potent inhibitors of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, such as the FDA-approved BRAF inhibitor Encorafenib and the clinical-stage pan-RAF inhibitor TAK-580.[4][5][6][7] The MAPK pathway is a critical regulator of cell proliferation and survival, and its hyperactivation, often through mutations in the BRAF gene, is a key driver in a significant percentage of cancers, including melanoma and colorectal cancer.[4][8]

This document provides a comprehensive, field-proven guide for the preclinical in vivo evaluation of this compound. The protocols herein are designed around the central hypothesis that this compound functions as a BRAF kinase inhibitor, with the primary objective of assessing its anti-tumor efficacy, pharmacokinetic profile, target engagement, and safety in relevant oncology models.

PART 1: Preclinical In Vivo Strategy & Mechanistic Study Design

Core Hypothesis and Rationale

The central hypothesis is that this compound inhibits tumor growth by targeting a key kinase within the MAPK pathway, likely a mutated form of BRAF. The in vivo study is therefore designed to test whether administration of the compound can suppress the growth of tumors whose proliferation is dependent on this pathway. A positive outcome requires demonstrating not just tumor growth inhibition, but also evidence of target engagement within the tumor tissue at tolerated dose levels.

Selection of an Appropriate Animal Model

To rigorously test the hypothesis, the choice of animal model is critical. The most direct approach is to use a human tumor xenograft model in immunocompromised mice. This involves implanting a human cancer cell line with a known genetic driver mutation that the compound is hypothesized to inhibit.

  • Recommended Cell Line: A375 human malignant melanoma. This cell line is widely used and well-characterized. It harbors the BRAF V600E mutation, which results in constitutive activation of the MAPK pathway, making it an ideal model to assess the efficacy of a putative BRAF inhibitor.

  • Animal Strain: Athymic Nude (nu/nu) or NOD/SCID mice. These immunocompromised strains are required to prevent rejection of the human tumor xenograft. They are standard models for oncology efficacy studies.

Experimental Group Design

A robust study design with appropriate controls is essential for data integrity and interpretation. A cohort of 50-60 female athymic nude mice (6-8 weeks old) is recommended, allocated into the following groups once tumors are established.

GroupTreatmentDose LevelConcentrationRoute & ScheduleNPurpose
1Vehicle Control0 mg/kgN/AOral (PO), QD10To measure baseline tumor growth and assess vehicle tolerance.
2Test Compound10 mg/kg (Low)1 mg/mLOral (PO), QD10To assess efficacy at a low dose.
3Test Compound30 mg/kg (Mid)3 mg/mLOral (PO), QD10To establish a dose-response relationship.
4Test Compound100 mg/kg (High)10 mg/mLOral (PO), QD10To determine maximum tolerated dose (MTD) and efficacy.
5Positive Control30 mg/kg3 mg/mLOral (PO), QD10To validate the model's sensitivity to BRAF inhibition (e.g., Encorafenib).
6PK Satellite30 mg/kg3 mg/mLOral (PO), Single Dose3-6To determine drug exposure over time (Pharmacokinetics).

QD = once daily

PART 2: Formulation and Administration Protocols

Formulation of a Poorly Soluble Compound

Pyrazolopyridine derivatives often exhibit poor aqueous solubility, making formulation a critical step for achieving adequate bioavailability for in vivo studies.[9][10] The following protocol describes the preparation of a vehicle suitable for oral administration.

Objective: To create a stable, homogenous solution or suspension for accurate oral dosing.

Materials:

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO), ACS Grade

  • PEG400 (Polyethylene glycol 400)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Protocol: Preparation of a 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline Vehicle

  • Weigh Compound: Accurately weigh the required amount of the test compound for the desired final concentration (e.g., for a 10 mg/mL solution, weigh 100 mg for a 10 mL final volume).

  • Initial Solubilization: Add 10% of the final volume as DMSO (1 mL for a 10 mL batch) to the weighed compound. Vortex vigorously until fully dissolved. Gentle warming (37°C) or brief sonication may be applied if necessary.

  • Add Co-solvents: Add 40% of the final volume as PEG400 (4 mL). Vortex until the solution is clear and homogenous.

  • Add Surfactant: Add 5% of the final volume as Tween-80 (0.5 mL). Vortex thoroughly.

  • Final Dilution: Slowly add 45% of the final volume as sterile saline (4.5 mL) while vortexing to prevent precipitation.

  • Final Inspection: The final formulation should be a clear solution or a fine, homogenous suspension. Prepare fresh daily.

ComponentPercentage (%)Volume for 10 mL Batch
DMSO10%1.0 mL
PEG40040%4.0 mL
Tween-805%0.5 mL
Saline (0.9%)45%4.5 mL
Administration Protocol: Oral Gavage
  • Animal Weighing: Weigh each animal immediately before dosing to calculate the precise volume.

  • Volume Calculation: The dosing volume is typically 10 mL/kg. For a 20g mouse, the dose volume would be 0.2 mL.

    • Volume (mL) = (Dose (mg/kg) / Concentration (mg/mL)) x Body Weight (kg)

  • Administration: Administer the calculated volume using a proper-sized, ball-tipped gavage needle to minimize stress and prevent injury.

  • Record Keeping: Record the time, dose, volume, and any observations for each animal.

PART 3: Step-by-Step In Vivo Efficacy Study Protocol

  • Cell Culture: Culture A375 cells in standard conditions (e.g., DMEM + 10% FBS) until they reach 80-90% confluency.

  • Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 million cells) into the right flank of each mouse.

  • Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumors.

    • Tumor Volume (mm³) = (W² x L) / 2

  • Randomization: When average tumor volume reaches 100-150 mm³, randomize animals into the treatment groups detailed in Section 1.3, ensuring the average tumor size is similar across all groups. This is Day 0 of the study.

  • Dosing & Daily Monitoring: Begin daily dosing as per the group assignments. Record the body weight and tumor volume for each animal 2-3 times per week. Conduct daily health checks, observing for any signs of toxicity (e.g., lethargy, ruffled fur, weight loss >15%).

  • Study Endpoints: The study should be terminated when tumors in the vehicle control group reach the predetermined size limit (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days). Individual animals should be euthanized if their tumor becomes ulcerated or body weight loss exceeds 20%.

  • Terminal Sample Collection: At the end of the study, collect blood via cardiac puncture for pharmacokinetic analysis. Immediately following euthanasia, excise the tumors, weigh them, and divide them: one portion should be snap-frozen in liquid nitrogen for pharmacodynamic analysis (Western blot), and the other fixed in 10% neutral buffered formalin for histology. Collect major organs (liver, spleen, kidneys) for toxicological assessment.

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring (21-28 Days) cluster_analysis Phase 4: Endpoint & Analysis A375 A375 Cell Culture Harvest Harvest & Prepare Cell Suspension A375->Harvest Implant Subcutaneous Implantation in Athymic Nude Mice Harvest->Implant Monitor Tumor Growth Monitoring (Volume = 100-150 mm³) Implant->Monitor Random Randomize into Treatment Groups Monitor->Random Dosing Daily Dosing (PO) - Vehicle - Test Compound - Positive Control Random->Dosing Measurements Monitor Tumor Volume & Body Weight Dosing->Measurements Health Daily Health Checks Dosing->Health Endpoint Study Endpoint Reached Measurements->Endpoint Collect Terminal Sample Collection (Tumor, Blood, Organs) Endpoint->Collect Analysis Data Analysis: - Efficacy (TGI) - PK/PD - Safety Collect->Analysis

Caption: High-level workflow for the in vivo xenograft study.

PART 4: Pharmacokinetic, Pharmacodynamic, and Safety Assessments

Pharmacokinetic (PK) Analysis

Objective: To quantify the exposure of the compound in the bloodstream after administration.

  • Protocol: Use the dedicated PK satellite group (Group 6). After a single oral dose, collect blood samples (e.g., via tail vein) at specific time points: pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Process blood to plasma and store at -80°C. Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Key Parameters: Calculate Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), which represents total drug exposure.

Pharmacodynamic (PD) Analysis: Target Engagement

Objective: To confirm that the compound inhibits the MAPK pathway within the tumor tissue.

  • Protocol: Use the snap-frozen tumor samples collected at the study endpoint.

    • Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Western Blotting: Perform a Western blot to measure the levels of key proteins in the MAPK pathway. Crucially, probe for phosphorylated ERK (p-ERK) , the downstream effector of BRAF. A reduction in p-ERK levels in the tumors of treated animals compared to the vehicle control provides strong evidence of on-target activity.[11][12] Also probe for total ERK as a loading control.

  • Interpretation: A dose-dependent reduction in the p-ERK/total ERK ratio, correlated with tumor growth inhibition, strongly validates the compound's mechanism of action.

Hypothesized Signaling Pathway and Point of Inhibition

G cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 3-Methoxy-1H-pyrazolo [3,4-b]pyridin-5-amine Compound->BRAF Inhibition

Caption: Hypothesized inhibition of the MAPK pathway by the test compound.

Safety and Toxicology Assessment

Objective: To evaluate the tolerability of the compound at efficacious doses.

  • In-Life Observations: Monitor daily for clinical signs of distress. Body weight is a critical indicator; a mean weight loss of >15% in a group is a sign of significant toxicity.

  • Gross Necropsy: At termination, perform a visual inspection of all major organs for abnormalities.

  • Histopathology: Process the formalin-fixed organs (liver, kidneys, spleen, etc.) for histological examination by a board-certified veterinary pathologist to identify any microscopic signs of tissue damage. This is essential for understanding the compound's safety profile.[13]

PART 5: Data Analysis and Interpretation

  • Efficacy: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.

    • %TGI = (1 - (ΔT / ΔC)) x 100

    • Where ΔT is the change in mean tumor volume in a treated group and ΔC is the change in mean tumor volume in the vehicle group.

  • Statistical Analysis: Use a two-way repeated measures ANOVA to compare tumor growth curves between groups. Use a one-way ANOVA with Dunnett's or Tukey's post-hoc test to compare final tumor weights. A p-value < 0.05 is typically considered statistically significant.

  • Integrated Assessment: Synthesize all data points. An ideal candidate will show statistically significant, dose-dependent TGI, a clear PK/PD relationship (exposure levels correlate with p-ERK reduction and efficacy), and no major safety liabilities at therapeutic doses. This integrated view will inform a " go/no-go " decision for advancing the compound into further preclinical development.

References

  • Encorafenib mechanism of action | braf mapk pathway - Braftovi + Cetuximab. Pfizer. [Link]

  • Encorafenib - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Encorafenib? Patsnap Synapse. [Link]

  • Mechanism Of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). Pfizer. [Link]

  • Targeted Therapy for Metastatic Melanoma - Encorafenib + Binimetinib. Melanoma Research Alliance. [Link]

  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. ResearchGate. [Link]

  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar. [Link]

  • TYPE II BRAF INHIBITOR TAK-580 SHOWS PROMISE FOR UPCOMING CLINAL TRIAL AS EVIDENCED BY SINGLE PATIENT IND STUDY. NIH PMC. [Link]

  • Anti-tumor activities of the new oral pan-RAF inhibitor, TAK-580, used as monotherapy or in combination with novel agents in multiple myeloma. NIH. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NIH PMC. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. NIH PMC. [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]

  • Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. PubMed. [Link]

  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. NIH PMC. [Link]

  • Anti-tumor activities of the new oral pan-RAF inhibitor, TAK-580, used as monotherapy or in combination with novel agents in multiple myeloma. PubMed. [Link]

  • TAK-580 specifically inhibits the RAS-RAF-MEK-ERK pathway and induces... ResearchGate. [Link]

  • Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

Sources

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine as a Chemical Probe for Tropomyosin Receptor Kinase (TRK) Signaling

Authored by: A Senior Application Scientist

Introduction: The Emergence of Pyrazolo[3,4-b]pyridines in Kinase Inhibitor Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and chemical biology, renowned for its versatile biological activities.[1][2] This core structure has been extensively utilized in the design of potent inhibitors for a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[3][4][5] The planarity of the bicyclic system and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the ATP-binding pocket of kinases, making it an ideal framework for developing selective inhibitors.[3] this compound is a specific analog within this class that holds promise as a chemical probe for investigating kinase signaling pathways. Based on extensive structure-activity relationship (SAR) studies of related compounds, this application note proposes its use as a selective inhibitor of Tropomyosin Receptor Kinases (TRKs).[3]

The TRK family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are receptors for neurotrophins and play crucial roles in neuronal survival, differentiation, and synaptic plasticity. However, chromosomal rearrangements leading to TRK fusion proteins are oncogenic drivers in a wide range of adult and pediatric cancers. This has spurred the development of TRK inhibitors as targeted cancer therapies.[3] This guide provides a detailed overview of the proposed mechanism of action for this compound, its potential inhibitory profile, and comprehensive protocols for its application in studying TRK signaling.

Proposed Mechanism of Action: ATP-Competitive Inhibition of TRK Kinases

It is hypothesized that this compound functions as a Type I ATP-competitive inhibitor of TRK kinases. The pyrazolo[3,4-b]pyridine core is expected to form hydrogen bonds with the hinge region of the kinase domain, a common binding mode for this class of inhibitors.[3] The methoxy and amine substituents can be further optimized to enhance potency and selectivity for the TRK family over other kinases. The proposed interaction within the ATP-binding pocket prevents the binding of ATP, thereby inhibiting the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor TRK->TRK RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Activates Neurotrophin Neurotrophin Neurotrophin->TRK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Probe This compound Probe->TRK Inhibits ATP ATP ATP->TRK

Figure 1: Proposed inhibition of the TRK signaling pathway.

Hypothetical Inhibitory Profile

To be a useful chemical probe, a compound should exhibit high potency for its intended target and selectivity over other related targets. The following table presents a hypothetical inhibitory profile for this compound against various kinases, based on data from similar pyrazolo[3,4-b]pyridine derivatives.[3][4]

Kinase TargetHypothetical IC50 (nM)Kinase FamilyRationale for Inclusion
TRKA 15 Receptor Tyrosine KinasePrimary proposed target.
TRKB 25 Receptor Tyrosine KinaseHigh homology to TRKA.
TRKC 30 Receptor Tyrosine KinaseHigh homology to TRKA.
ALK150Receptor Tyrosine KinaseOften co-inhibited by TRK inhibitors.[3]
ROS1200Receptor Tyrosine KinaseOften co-inhibited by TRK inhibitors.[3]
CDK2>1000Serine/Threonine KinaseTo assess selectivity against cell cycle kinases.[6]
MNK1>1000Serine/Threonine KinaseTo assess selectivity against other kinase families.[7]
TBK1>1000Serine/Threonine KinaseTo assess selectivity against other kinase families.[4]

Note: These values are illustrative and require experimental validation.

Experimental Protocols

Protocol 1: In Vitro TRKA Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the in vitro potency (IC50) of this compound against purified TRKA kinase.

Materials:

  • Recombinant human TRKA kinase domain

  • Fluorescently labeled peptide substrate (e.g., Poly-Glu, Tyr 4:1)

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates (low-volume, black)

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in kinase buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of the 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix of TRKA kinase and the fluorescent peptide substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in kinase buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA). Read the fluorescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilution of This compound B Add compound/DMSO to 384-well plate A->B C Add TRKA kinase and fluorescent substrate B->C D Add ATP to initiate reaction C->D E Incubate at room temperature D->E F Stop reaction and measure fluorescence E->F G Calculate % inhibition and -determine IC50 F->G

Figure 2: Workflow for the in vitro TRKA kinase inhibition assay.
Protocol 2: Cell-Based Assay for Inhibition of TRKA Downstream Signaling

This protocol uses a cell line with a constitutively active TRK fusion, such as KM12 cells, to assess the ability of the compound to inhibit downstream signaling.[3]

Materials:

  • KM12 human colorectal carcinoma cells (or other suitable TRK-driven cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-TRKA, anti-total-TRKA, anti-phospho-ERK, anti-total-ERK)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate for Western blotting

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Culture KM12 cells in a 6-well plate until they reach 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels. This will demonstrate the dose-dependent inhibition of TRKA signaling by the compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In the in vitro kinase assay, the inclusion of positive (known TRK inhibitor) and negative (DMSO) controls is crucial for validating the assay performance. For the cell-based assay, assessing the phosphorylation status of both the target receptor (TRKA) and a downstream effector (ERK) provides a robust validation of the on-target effect of the compound. A selective probe should show a dose-dependent decrease in both p-TRKA and p-ERK levels, while the total protein levels remain unchanged.

Conclusion

This compound, as a member of the well-established pyrazolo[3,4-b]pyridine class of kinase inhibitors, represents a promising chemical probe for the investigation of TRK signaling pathways. The proposed ATP-competitive mechanism of action is well-grounded in the literature for this scaffold. The provided protocols offer a starting point for researchers to characterize its inhibitory activity and utilize it to dissect the roles of TRK kinases in various biological and pathological contexts. As with any chemical probe, thorough experimental validation of its potency, selectivity, and on-target effects in the desired biological system is essential.

References

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. (2021). Bioorganic & Medicinal Chemistry, 31, 115985. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Molecules, 28(17), 6433. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(2), M1127. [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. (2020). Journal of Medicinal Chemistry, 63(3), 1276-1289. [Link]

  • 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. PubChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2337. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1563. [Link]

  • 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. PubChem. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(9), 2775. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry, 17(7), 105931. [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening with 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns utilizing 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine. Given the known activities of this chemical family, we will focus on primary screening strategies to identify its potential as a kinase inhibitor, a modulator of protein-protein interactions (PPIs), and an inhibitor of tubulin polymerization. This guide emphasizes the rationale behind experimental design, provides detailed, step-by-step protocols, and outlines robust data analysis workflows to ensure the generation of high-quality, actionable data.

Introduction: The Scientific Rationale for Screening this compound

The 1H-pyrazolo[3,4-b]pyridine scaffold is a heterocyclic amine that has garnered significant interest in drug discovery due to its structural resemblance to purines, allowing it to interact with a wide range of biological targets.[1][2] Compounds incorporating this core structure have been successfully developed as potent inhibitors of various protein kinases, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs).[3][4][5] Furthermore, derivatives have demonstrated efficacy as tubulin polymerization inhibitors and modulators of other important cellular pathways.[6]

This compound, a specific analog of this class, presents a promising starting point for a screening campaign to uncover novel therapeutic agents.[7] Its methoxy and amine substitutions offer potential hydrogen bonding and steric interactions within target binding sites. The primary objective of an HTS campaign with this compound is to elucidate its specific biological target(s) and mechanism of action. This application note will provide the foundational protocols to embark on such a discovery program.

Strategic Overview of the High-Throughput Screening Workflow

A successful HTS campaign requires a multi-step, logical progression from primary screening to hit confirmation and downstream validation. The workflow is designed to be efficient and to minimize false positives and negatives.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Primary_Screen Primary Screen (e.g., Kinase Panel) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identified Hits Orthogonal_Assay Orthogonal Assay (Alternative Technology) Hit_Confirmation->Orthogonal_Assay Confirmed Hits MOA_Studies Mechanism of Action Studies (e.g., Cellular Assays) Orthogonal_Assay->MOA_Studies Validated Hits

Figure 2: Principle of the AlphaScreen™ assay for PPIs.

Step-by-Step Protocol
  • Compound Plating: As described in section 3.3.1.

  • Protein and Bead Addition:

    • Add one protein partner (e.g., GST-tagged) and the corresponding Donor beads (e.g., anti-GST coated) to the wells.

    • Add the second protein partner (e.g., His-tagged) and the corresponding Acceptor beads (e.g., Nickel chelate coated) to the wells.

    • The order of addition should be optimized during assay development.

  • Incubation: Incubate the plates in the dark at room temperature for 1-2 hours to allow for protein interaction and bead association.

  • Data Acquisition: Read the plates on an AlphaScreen™-compatible plate reader.

  • Data Analysis: Calculate percent inhibition as described in section 3.4.

Primary Screening Protocol 3: Tubulin Polymerization Assay

Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit tubulin polymerization, a key mechanism for many anti-cancer drugs. [6]

Assay Principle: Fluorescence-Based Assay

This assay measures the polymerization of tubulin into microtubules. A fluorescent reporter that preferentially binds to polymerized microtubules is used. As tubulin polymerizes, the fluorescence intensity increases. An inhibitor will prevent this increase.

Step-by-Step Protocol
  • Compound Plating: As described in section 3.3.1.

  • Tubulin Addition:

    • Add purified tubulin and a fluorescent reporter (e.g., DAPI) to a polymerization buffer (e.g., containing GTP and glutamate).

    • Dispense this mixture into the wells.

  • Initiation and Incubation:

    • Incubate the plate at 37°C to promote polymerization.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals for 60-90 minutes using a fluorescence plate reader.

  • Data Analysis:

    • The rate of polymerization (slope of the fluorescence vs. time curve) is calculated.

    • Percent inhibition is determined by comparing the rate in the presence of the compound to the control wells.

Hit Confirmation and Follow-Up Studies

Hits identified from the primary screens should be subjected to a rigorous confirmation process.

StepDescriptionPurpose
Hit Re-testing Re-test active compounds from the primary screen under the same conditions.Confirm the initial activity and eliminate random errors.
Dose-Response Analysis Test confirmed hits over a range of concentrations (e.g., 8-10 point titration).Determine the potency (IC50) of the compound.
Orthogonal Assays Test active compounds in a different assay format that measures the same biological endpoint.Eliminate artifacts specific to the primary assay technology. [8]
Selectivity Profiling For kinase hits, test against a broader panel of kinases to determine selectivity.Understand the off-target effects of the compound.
Cellular Assays Test the compound in a cell-based assay relevant to the identified target.Confirm activity in a more biologically relevant context. [9]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [10][11]* Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area. [10]* Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [11][12]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 800-808. [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 18(5), 656-668. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Gestwicki, J. E., et al. (2018). High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry, 293(11), 3879-3888. [Link]

  • Scott, D. E., et al. (2019). High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions. ACS Chemical Biology, 14(3), 389-396. [Link]

  • Chapter 3. High Throughput Screening Methods for PPI Inhibitor Discovery. ResearchGate. [Link]

  • High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. ResearchGate. [Link]

  • Arkin, M. R., et al. (2014). High-throughput screening assays to discover small-molecule inhibitors of protein interactions. ASSAY and Drug Development Technologies, 12(4), 198-213. [Link]

  • Li, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. European Journal of Medicinal Chemistry, 211, 113098. [Link]

  • Direct Price this compound Certified. Adgully.com. [Link]

  • Ali, M. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]

  • 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. PubChem. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(21), 7237. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1367-1380. [Link]

  • Lee, H., et al. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

Sources

Application Notes and Protocols: 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine for the Interrogation of Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition

The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry and drug discovery, renowned for its ability to form the basis of potent and selective inhibitors of various protein kinases.[1][2][3] Its structural features allow for strategic modifications that can be tailored to target the ATP-binding pocket of specific kinases, making it a valuable framework for developing chemical probes and therapeutic candidates.[4][5][6] Compounds built on this scaffold have shown promise in oncology by targeting key signaling proteins like cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).[4][5]

This document provides detailed application notes and protocols for the use of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine , a representative of this promising class of compounds, in the study of signal transduction pathways. While the broader pyrazolo[3,4-b]pyridine class has been shown to target a range of kinases, this guide will focus on a hypothetical, yet scientifically plausible, application: the investigation of the Anaplastic Lymphoma Kinase (ALK) signaling pathway. ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[7][8][9]

These protocols are designed for researchers, scientists, and drug development professionals to facilitate the exploration of how this compound can be used as a chemical probe to dissect the ALK signaling cascade and its cellular consequences.

Hypothesized Mechanism of Action

Based on the known mechanism of similar kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor of the ALK kinase domain. The pyrazolo[3,4-b]pyridine scaffold can mimic the adenine region of ATP, forming hydrogen bonds with the hinge region of the kinase. The substituents on the scaffold would then occupy adjacent hydrophobic pockets, conferring potency and selectivity. By occupying the ATP-binding site, the compound prevents the phosphorylation of ALK itself (autophosphorylation) and downstream substrates, thereby blocking signal propagation.

cluster_0 ALK Kinase Domain (Inactive) cluster_1 ALK Kinase Domain (Active) cluster_2 Inhibition by Compound ATP_pocket ATP Binding Pocket ATP_pocket_active ATP Binding Pocket ATP_pocket->ATP_pocket_active Activation ATP ATP Substrate Substrate Protein pSubstrate Phosphorylated Substrate Substrate->pSubstrate ATP_pocket_active->Substrate Phosphorylation ATP_pocket_inhibited ATP Binding Pocket ATP_pocket_active->ATP_pocket_inhibited Inhibition Compound 3-Methoxy-1H-pyrazolo [3,4-b]pyridin-5-amine Compound->ATP_pocket_inhibited Competitive Binding

Caption: Hypothesized ATP-competitive inhibition of ALK.

The ALK Signal Transduction Pathway

Constitutive activation of ALK leads to the engagement of multiple downstream signaling pathways that collectively promote cell proliferation, survival, and migration. The primary and most well-characterized of these are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.[8][10]

  • PI3K-AKT-mTOR Pathway: A critical driver of cell survival and growth by inhibiting apoptosis and promoting protein synthesis.[8][10]

  • JAK-STAT Pathway: Primarily STAT3 activation, which translocates to the nucleus to regulate the transcription of genes involved in cell survival and proliferation.[8]

  • PLCγ Pathway: This pathway can also be activated by ALK, leading to downstream signaling events.[10][11]

ALK_Pathway cluster_RAS RAS/ERK Pathway cluster_PI3K PI3K/AKT Pathway cluster_JAK JAK/STAT Pathway ALK Constitutively Active ALK Fusion Protein GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Inhibits Apoptosis Growth Growth mTOR->Growth STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Gene_Transcription Gene Transcription (Survival, Proliferation) STAT3_dimer->Gene_Transcription

Caption: Key ALK downstream signaling pathways.

Application 1: In Vitro Kinase Assay to Determine Potency

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ALK kinase. This is a crucial first step to quantify the compound's potency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method.[12]

Protocol: LanthaScreen™ Eu Kinase Binding Assay (Adapted)

This protocol is adapted from commercially available assay formats.

Materials:

  • Recombinant ALK kinase (active)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in 100% DMSO)

  • 384-well, low-volume, black assay plates

Workflow:

Kinase_Assay_Workflow start Start prep_compound Prepare serial dilution of This compound in DMSO, then dilute in Kinase Buffer start->prep_compound add_compound Add diluted compound to 384-well plate prep_compound->add_compound prep_kinase Prepare Kinase/Eu-Antibody mixture in Kinase Buffer add_kinase Add Kinase/Eu-Antibody mixture to plate prep_kinase->add_kinase prep_tracer Prepare Tracer solution in Kinase Buffer add_tracer Add Tracer solution to initiate binding reaction prep_tracer->add_tracer add_compound->add_kinase add_kinase->add_tracer incubate Incubate at room temperature for 60 minutes in the dark add_tracer->incubate read_plate Read plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm) incubate->read_plate analyze Calculate Emission Ratio (665/615) and plot against compound concentration to determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for TR-FRET based in vitro kinase assay.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). Subsequently, create an intermediate dilution of these stock solutions into Kinase Buffer.

  • Assay Plate Setup: Add the diluted compound solutions to the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Reagent Addition:

    • Add the ALK kinase/Eu-antibody mixture to all wells.

    • Add the Alexa Fluor™ 647-tracer mixture to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET compatible plate reader.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Causality and Trustworthiness: This assay directly measures the displacement of a fluorescent tracer from the ATP pocket of ALK by the inhibitor. The ratiometric TR-FRET readout minimizes well-to-well variations, providing a robust and reproducible measurement of binding affinity and, by extension, inhibitory potency.

Application 2: Cellular Target Engagement and Pathway Modulation

Objective: To confirm that this compound inhibits ALK activity within a cellular context and to investigate its effects on downstream signaling pathways. Western blotting is the gold-standard technique for this application.[13][14]

Protocol: Western Blotting for Phospho-ALK and Downstream Targets

Cell Line: Use a cancer cell line with constitutive ALK activation, such as SU-DHL-1 (ALCL) or H3122 (NSCLC).

Materials:

  • SU-DHL-1 or H3122 cells

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[13][14]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membranes[15]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[14][16]

  • Primary Antibodies (diluted in 5% BSA/TBST):

    • Phospho-ALK (Tyr1604)

    • Total ALK

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • Loading Control (e.g., β-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Workflow:

WB_Workflow start Start cell_culture Culture ALK-positive cells start->cell_culture treat Treat cells with varying concentrations of This compound (and a DMSO vehicle control) for 2-4 hours cell_culture->treat lyse Harvest and lyse cells on ice with lysis buffer containing phosphatase inhibitors treat->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify prepare_samples Prepare lysates with Laemmli buffer and denature at 95°C for 5 min quantify->prepare_samples sds_page Separate proteins by SDS-PAGE prepare_samples->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane with 5% BSA in TBST for 1 hour at room temperature transfer->block primary_ab Incubate with primary antibody overnight at 4°C block->primary_ab wash1 Wash membrane 3x with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1 hour at RT wash1->secondary_ab wash2 Wash membrane 3x with TBST secondary_ab->wash2 detect Apply ECL substrate and visualize signal wash2->detect analyze Analyze band intensity. Normalize phospho-protein to total protein and loading control detect->analyze end End analyze->end

Caption: Western blot workflow for phospho-protein analysis.

Methodology:

  • Cell Treatment: Seed ALK-positive cells and allow them to adhere (if applicable). Treat the cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.[14] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with loading buffer, and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour in 5% BSA/TBST.[13] Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[13]

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imager.

  • Analysis: Quantify the band intensities. For each target, normalize the phosphorylated protein signal to the total protein signal to account for any changes in total protein expression.

Expertise and Self-Validation: This experimental design is self-validating. A potent and selective ALK inhibitor should show a dose-dependent decrease in the phosphorylation of ALK itself. Critically, this should be followed by a corresponding dose-dependent decrease in the phosphorylation of its direct and indirect downstream substrates (STAT3, AKT, ERK). The total protein levels for each target should remain unchanged over the short treatment course, confirming that the observed effects are due to inhibition of kinase activity, not protein degradation. The inclusion of a loading control ensures equal protein loading across lanes.

Quantitative Data Summary (Illustrative)

The following table illustrates how quantitative data for this compound could be presented. (Note: These values are hypothetical and for illustrative purposes only).

Target KinaseAssay TypeIC50 (nM)
ALK TR-FRET Binding 15
c-MetTR-FRET Binding350
ROS1TR-FRET Binding275
EGFRTR-FRET Binding> 10,000
p-ALK (cellular) Western Blot ~25
Cell Viability (H3122) CellTiter-Glo 45

Conclusion

This compound, as a representative of the medicinally privileged pyrazolo[3,4-b]pyridine scaffold, serves as a valuable tool for the investigation of kinase-driven signal transduction pathways. The protocols outlined in this guide provide a robust framework for characterizing the compound's potency and its cellular mechanism of action, using the oncogenic ALK pathway as a prime example. By systematically applying these in vitro and cell-based assays, researchers can effectively dissect the biochemical and cellular effects of this and similar compounds, paving the way for new insights into cancer biology and the development of novel therapeutic strategies.

References

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Al-Ostoot, F.H., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]

  • Wang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Tel, T.H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Kuczyński, L., et al. (1979). Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. Polish Journal of Pharmacology and Pharmacy. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • PubChem. 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Skoulidis, F., & Papadimitrakopoulou, V. A. (2017). Molecular Mechanisms and Treatment Strategies of ALK-Positive Lung Cancer: A Beginner's Guide for Patients, Their Families and Carers. Respiration. [Link]

  • Chiarle, R., et al. (2011). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Bioscience. [Link]

  • ACS Publications. (2022). ALK Inhibitors for Treating Cancer, Blood, and Kidney Diseases. [Link]

  • ResearchGate. ALK signaling pathways and the important downstream targets of ALK. [Link]

  • Creative Diagnostics. ALK Pathway. [Link]

  • Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • de Oliveira, J. C. S., et al. (2022). Kinase Inhibitor Screening Displayed ALK as a Possible Therapeutic Biomarker for Gastric Cancer. International Journal of Molecular Sciences. [Link]

  • ChemInform. (2012). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. [Link]

  • bioRxiv. (2023). Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. [Link]

  • Guan, J., et al. (2015). Phosphoproteomics reveals ALK promote cell progress via RAS/JNK pathway in neuroblastoma. Oncotarget. [Link]

  • ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • Larsson, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

Sources

Application Notes and Protocols for 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders.[1] The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive guide for researchers on the potential application of a novel derivative, 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine , in anti-inflammatory research.

While direct studies on this specific molecule are emerging, this guide is constructed based on established principles of anti-inflammatory drug screening and the known activities of structurally related compounds.[2][3] We will explore its plausible mechanism of action, provide detailed protocols for its evaluation, and discuss the scientific rationale behind these experimental designs.

Overview and Plausible Mechanism of Action

The this compound molecule combines the pyrazolopyridine core with methoxy and amine functional groups, which can be critical for interactions with biological targets. Based on the known landscape of inflammatory signaling, this compound is hypothesized to exert its anti-inflammatory effects by modulating one or more of the key signaling cascades that regulate the expression of pro-inflammatory mediators.

The primary inflammatory signaling pathways of interest for this class of compounds are:

  • Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammation, immunity, and cell survival.[4][5] Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[5][6]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These include p38, JNK, and ERK, which are activated by cellular stress and inflammatory cytokines, playing a crucial role in the production of inflammatory mediators.[7][8]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This pathway is critical for signaling initiated by a wide array of cytokines and growth factors involved in immunity and inflammation.[9][10][11]

Our initial hypothesis is that this compound may act as an inhibitor of one or more kinases within these pathways, thereby downregulating the inflammatory response.

Visualizing the Hypothesized Mechanism of Action

Inflammatory_Pathways cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 TNFR->IKK JNK JNK TNFR->JNK JAK JAK IL6R->JAK IkB IκB IKK->IkB phosphorylates AP1 AP-1 p38->AP1 activates JNK->AP1 activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Compound 3-Methoxy-1H-pyrazolo [3,4-b]pyridin-5-amine Compound->IKK Compound->p38 Compound->JAK ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) AP1->ProInflammatory_Genes transcription STAT3_dimer->ProInflammatory_Genes transcription NFkB_nuc->ProInflammatory_Genes transcription

Caption: Hypothesized inhibitory action on key inflammatory signaling pathways.

Synthesis of this compound

A plausible synthetic route for the title compound can be adapted from established methods for constructing the pyrazolo[3,4-b]pyridine core.[3][12] A common and effective strategy involves the condensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophile, such as a 1,3-dicarbonyl compound or its equivalent.

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Methoxy-1H-pyrazol-5-amine C Intermediate Adduct A->C Base-catalyzed condensation B Malononitrile B->C D This compound (Target Compound) C->D Cyclization (e.g., heating in high-boiling solvent)

Caption: A plausible synthetic route to the target compound.

This proposed synthesis is for illustrative purposes and would require optimization and experimental validation.

In Vitro Anti-inflammatory Evaluation: Protocols

The initial assessment of a novel compound's anti-inflammatory potential is typically conducted using in vitro cell-based assays. These assays are crucial for determining cytotoxicity, efficacy in inhibiting inflammatory mediators, and for elucidating the mechanism of action.

Cell Culture and Cytotoxicity Assay

Rationale: Before assessing anti-inflammatory activity, it is essential to determine the non-toxic concentration range of the compound. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for studying inflammation.[13][14][15]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Measurement of Nitric Oxide (NO) Production

Rationale: During inflammation, macrophages are stimulated to produce nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS).[16] NO is a key inflammatory mediator, and its inhibition is a hallmark of many anti-inflammatory agents.

Protocol: Griess Assay for Nitrite

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours to induce inflammation.[13] A vehicle control and an LPS-only control must be included.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines

Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are central to the inflammatory response.[17] Measuring the effect of the compound on the production of these cytokines provides direct evidence of its anti-inflammatory activity.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Treatment: Following the same treatment protocol as the Griess assay (Section 3.2), collect the cell culture supernatants at an appropriate time point (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions precisely.

  • Data Analysis: Calculate the concentration of each cytokine in the supernatants based on the standard curves.

Western Blot Analysis of Key Signaling Proteins

Rationale: To investigate the molecular mechanism, Western blotting can be used to measure the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.[18][19][20][21][22] A reduction in the phosphorylation of proteins like p65 (a subunit of NF-κB), IκBα, p38, or JNK would suggest that the compound acts on these pathways.

Protocol: Western Blot

  • Cell Lysis: After treating RAW 264.7 cells with the compound and LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-IκBα, IκBα, phospho-p38, total p38, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Anti-inflammatory Evaluation: Protocols

Promising results from in vitro studies warrant further investigation in animal models of inflammation to assess the compound's efficacy and safety in a whole organism.[1][23][24]

Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and widely used model of acute inflammation.[25] The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.

Protocol: Paw Edema in Rats/Mice

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, positive control like Indomethacin, and different doses of the test compound). Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

LPS-Induced Systemic Inflammation Model

Rationale: This model mimics the systemic inflammatory response seen in sepsis.[24] Administration of LPS leads to a surge in circulating pro-inflammatory cytokines.

Protocol: Cytokine Storm in Mice

  • Animal Grouping and Dosing: As described in the paw edema model, pre-treat mice with the test compound or vehicle.

  • LPS Challenge: Administer a sublethal dose of LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.

  • Blood Collection: At a peak time point for cytokine release (e.g., 1.5-2 hours post-LPS), collect blood via cardiac puncture under anesthesia.

  • Serum Analysis: Separate the serum and measure the levels of key cytokines like TNF-α and IL-6 using ELISA.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group.

Experimental Workflow for Drug Evaluation

Experimental_Workflow Start Start: Novel Compound Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity InVitro_Screening In Vitro Efficacy Screening (RAW 264.7 Macrophages) Cytotoxicity->InVitro_Screening Determine Non-toxic Dose Mechanism Mechanism of Action Studies (Western Blot, etc.) InVitro_Screening->Mechanism Active Compound InVivo_Acute In Vivo Acute Inflammation Model (Carrageenan Paw Edema) Mechanism->InVivo_Acute Promising Mechanism InVivo_Systemic In Vivo Systemic Inflammation Model (LPS Challenge) InVivo_Acute->InVivo_Systemic Efficacious in vivo Lead_Optimization Lead Optimization InVivo_Systemic->Lead_Optimization

Caption: A streamlined workflow for evaluating anti-inflammatory compounds.

Data Presentation and Interpretation

All quantitative data should be presented clearly to allow for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity Summary (Example Data)
AssayIC₅₀ (µM) of Test CompoundPositive Control (e.g., Dexamethasone) IC₅₀ (µM)
NO Production 5.21.5
TNF-α Release 7.82.1
IL-6 Release 6.51.8

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the inflammatory response.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema (Example Data)
Treatment GroupDose (mg/kg)Max. Edema Inhibition (%)
Vehicle Control -0
Test Compound 1025.4
Test Compound 3048.7
Indomethacin 1055.2

Conclusion

This document outlines a comprehensive, albeit predictive, framework for investigating the anti-inflammatory properties of This compound . The provided protocols are based on well-established and validated methods in the field of inflammation research. By systematically evaluating its cytotoxicity, its impact on key inflammatory mediators, and its efficacy in preclinical models, researchers can rigorously assess its potential as a novel therapeutic agent. The elucidation of its specific molecular targets within inflammatory signaling cascades will be a critical step in its further development.

References

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery, 16(12), 843–862. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7054528/][9][11]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [URL: https://www.nature.com/articles/sigtrans201723][4]

  • Kuma, Y., & Gallo, K. A. (2010). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 661, 139-148. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3409545/][7]

  • Patsnap. (2024). What are MAPKs inhibitors and how do they work?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-mapks-inhibitors-and-how-do-they-work][8]

  • O'Sullivan, L. A., Liongue, C., Lewis, R. S., & Stephenson, S. E. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Pharmaceutical Design, 15(29), 3498-3508. [URL: https://www.ingentaconnect.com/content/ben/cpd/2009/00000015/00000029/art00012][10][26]

  • Ménasché, G., Feldmann, J., & Fischer, A. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 977. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2017.00977/full][27]

  • Ainooson, G. K., & Appiah-Opong, R. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Biosciences and Medicines, 9(6), 1-19. [URL: https://www.scirp.org/journal/paperinformation.aspx?paperid=109559][23]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [URL: https://www.jci.org/articles/view/11830][5]

  • Sun, S. C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545–558. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576880/][28]

  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology. [URL: https://biology.wuxiapptec.com/in-vivo-pharmacology/inflammation-autoimmune-disease-models/][24]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6770911/][1]

  • Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., ... & Sun, S. (2020). The role of JAK/STAT signaling pathway in protective and pathological processes of the immune response. Frontiers in immunology, 11, 1020. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2020.01020/full][29]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/nf-kb-signaling-pathway.htm][6]

  • Gupta, M., Mazumder, U. K., Kumar, R. S., & Kumar, T. S. (2003). Anti-inflammatory, analgesic and antipyretic effects of methanol extract from Bauhinia racemosa stem bark in animal models. Journal of ethnopharmacology, 88(2-3), 267–273. [URL: https://www.mdpi.com/1422-0067/20/18/4367][25]

  • Selleck Chemicals. (n.d.). MAPK Inhibitors. Selleckchem. [URL: https://www.selleckchem.com/pathways/mapk-inhibitors.html][30]

  • Singh, S., & Gupta, A. K. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 7(1), 1-8. [URL: https://www.ijpeonline.com/admin/uploads/aR0Unb.pdf][31]

  • Santa Cruz Biotechnology. (n.d.). MAPK15 Inhibitors. SCBT. [URL: https://www.scbt.com/browse/mapk15-inhibitors/_/N-1w31x3n][32]

  • MedChemExpress. (n.d.). MAPK pathway Inhibitors. MCE. [URL: https://www.medchemexpress.com/pathway/mapk-erk-pathway.html][33]

  • Li, Y., et al. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 22(1), 44. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8365851/][13]

  • Han, Y., et al. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 14, 1189495. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1189495/full][34]

  • de Oliveira, A. C. S., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation research, 71(7-8), 741–758. [URL: https://pubmed.ncbi.nlm.nih.gov/35616781/][14]

  • Wang, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(8), 14843–14854. [URL: https://www.mdpi.com/1420-3049/20/8/14843][17]

  • Lopes-Virella, M. F., & Virella, G. (1993). Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation. Atherosclerosis, 98(1), 67–82. [URL: https://pubmed.ncbi.nlm.nih.gov/8447881/][15]

  • Al-Issa, S. A. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10490072/][12]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138. [URL: https://wjpr.net/download/article/1513768504.pdf][35]

  • Kumar, A., et al. (2019). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Current drug targets, 20(12), 1264–1275. [URL: https://pubmed.ncbi.nlm.nih.gov/31161947/][36]

  • Munteanu, C. V., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and therapeutic medicine, 22(4), 1149. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8358406/][37]

  • Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. YouTube. [URL: https://www.youtube.com/watch?v=Fj-y5g3g_wA][38]

  • Zhang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & medicinal chemistry, 31, 115985. [URL: https://pubmed.ncbi.nlm.nih.gov/33421867/][2]

  • Orozco-Castañeda, H. J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1228. [URL: https://www.mdpi.com/1422-8599/2021/2/M1228][39]

  • Sigma-Aldrich. (n.d.). Western Blot Protocol. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/western-blotting/western-blotting][18]

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. [URL: https://www.cellsignal.com/protocols/western-blotting-protocol][19]

  • Abcam. (n.d.). Western blot protocol. [URL: https://www.abcam.com/protocols/western-blot-protocol][20]

  • Proteintech. (n.d.). Western Blot Protocol. [URL: https://www.ptglab.com/support/western-blot-protocol/][21]

  • Creative Bioarray. (n.d.). Western Blot Protocol. [URL: https://www.creative-bioarray.com/support/western-blot-protocol.htm][22]

  • Wang, Y., et al. (2022). Synthesis and in vitro Anti-Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. Chemistry & Biodiversity, 19(6), e202200115. [URL: https://www.researchgate.net/publication/359989025_Synthesis_and_in_vitro_Anti-Inflammatory_Activity_of_Novel_Dendrobine_AmideSulfonamide_Derivatives][16]

  • Quiroga, J., & Trilleras, J. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3183. [URL: https://www.mdpi.com/1420-3049/26/11/3183][3]

  • Sławiński, J., & Szafrański, K. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(21), 5030. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663673/][40]

  • Olajide, O. A., et al. (2020). Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage-adipocyte interaction. Inflammopharmacology, 28(5), 1315–1326. [URL: https://pubmed.ncbi.nlm.nih.gov/32418005/][41]

  • Abuo-Rahma, G. E. D. A., et al. (2019). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Bioorganic Chemistry, 87, 433-443. [URL: https://www.researchgate.net/publication/332152243_Synthesis_anti-inflammatory_and_neuroprotective_activity_of_pyrazole_and_pyrazolo34-dpyridazine_bearing_345-trimethoxyphenyl][42]

  • El-Kashef, H. S., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222508/][43]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound. Our aim is to move beyond simple procedural steps and offer insights into the underlying chemistry to empower you to optimize your synthetic outcomes.

Introduction to the Synthesis

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1] Its synthesis is a critical step in the development of new therapeutic agents. The most common and efficient synthetic strategies involve the construction of the pyridine ring onto a pre-existing 5-aminopyrazole core. This guide will focus on a widely applicable and adaptable synthetic route, highlighting key experimental considerations and potential pitfalls.

A plausible and commonly employed synthetic approach is the reaction of a 3-methoxy-1H-pyrazol-5-amine with a suitable three-carbon electrophile, followed by cyclization and aromatization. One such strategy involves the use of α,β-unsaturated carbonyl compounds or their precursors.

Proposed Synthetic Workflow

Below is a generalized, yet detailed, experimental protocol for the synthesis of this compound. This protocol will serve as the basis for our troubleshooting discussion.

Synthetic Workflow cluster_0 Step 1: Synthesis of 3-methoxy-1H-pyrazol-5-amine cluster_1 Step 2: Cyclocondensation to form the Pyrazolopyridine Core Starting_Materials_1 Hydrazine hydrate + Dimethyl acetylenedicarboxylate Intermediate_1 Pyrazolone intermediate Starting_Materials_1->Intermediate_1 Cyclization Product_1 3-methoxy-1H-pyrazol-5-amine Intermediate_1->Product_1 Methylation & Amination Methylation Methylating agent (e.g., DMS, MeI) Product_1_ref 3-methoxy-1H-pyrazol-5-amine Intermediate_2 Ethoxymethylenemalononitrile (in situ or isolated) Product_1_ref->Intermediate_2 Condensation Reagent_2 Malononitrile + Triethyl orthoformate Product_2 This compound Intermediate_2->Product_2 Cyclization & Aromatization

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the most critical starting material for this synthesis, and how can I ensure its quality?

A1: The purity of the 5-aminopyrazole precursor, in this case, 3-methoxy-1H-pyrazol-5-amine, is paramount for a successful reaction. Impurities in this starting material can lead to a cascade of issues, including low yields, difficult purification, and the formation of intractable side products.

  • Expert Insight: We recommend synthesizing the 5-aminopyrazole precursor in-house to have better control over its purity. If commercially sourced, it is crucial to verify its purity by NMR and LC-MS before use. Recrystallization or flash chromatography of the aminopyrazole may be necessary if impurities are detected.

Q2: I am observing the formation of a regioisomer. How can I control the regioselectivity of the cyclization reaction?

A2: The formation of regioisomers is a known challenge in pyrazolopyridine synthesis, especially when using unsymmetrical reagents.[2] In the proposed synthesis with ethoxymethylenemalononitrile, the primary regioisomer is expected. However, deviations in reaction conditions can lead to the formation of the undesired isomer.

  • Causality: The regioselectivity is primarily dictated by the relative electrophilicity of the carbon atoms in the three-carbon unit and the nucleophilicity of the atoms in the aminopyrazole ring. The reaction conditions, such as solvent, temperature, and the presence of a catalyst, can influence these electronic factors.

  • Troubleshooting:

    • Solvent Selection: A solvent screen is highly recommended. Aprotic polar solvents like DMF or DMSO often favor one regioisomer over another.

    • Temperature Control: Carefully control the reaction temperature. Lowering the temperature may enhance the kinetic selectivity towards the desired isomer.

    • Catalyst Choice: While this reaction can often proceed without a catalyst, the addition of a mild acid or base can influence the reaction pathway and, consequently, the regioselectivity.

Q3: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A3: Low yields in pyrazolopyridine synthesis can stem from several factors, ranging from starting material quality to suboptimal reaction conditions.[3]

  • Troubleshooting Workflow:

Low_Yield_Troubleshooting cluster_optimization Condition Optimization Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (NMR, LC-MS) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Purification_Issues Investigate Purification Procedure Optimize_Conditions->Purification_Issues Solvent Solvent Screen (e.g., EtOH, DMF, Dioxane) Side_Reactions Identify and Minimize Side Reactions Purification_Issues->Side_Reactions Temperature Temperature Titration (e.g., RT, 60°C, 100°C) Solvent->Temperature Time Time Course Study (Monitor by TLC/LC-MS) Temperature->Time Catalyst Catalyst Screening (e.g., p-TsOH, Piperidine) Time->Catalyst

Caption: Troubleshooting workflow for low reaction yields.

  • Key Optimization Parameters:

ParameterRecommendationRationale
Solvent Screen a range of solvents (e.g., ethanol, DMF, dioxane, or solvent-free conditions).The solvent affects reactant solubility and reaction kinetics.
Temperature Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.Suboptimal temperatures can lead to incomplete reactions or product degradation.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.Inadequate monitoring can result in stopping the reaction too early or too late.
Catalyst While often not necessary, a catalyst screen (e.g., p-toluenesulfonic acid, piperidine) may be beneficial.A catalyst can accelerate the reaction and potentially improve the yield.

Q4: I am struggling with the purification of the final product. What is the best approach?

A4: The purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.

  • Expert Recommendations:

    • Column Chromatography: Flash column chromatography on silica gel is the most common method.[3]

      • Eluent System: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.

      • Tailing Reduction: Basic compounds can tail on silica gel. To mitigate this, a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the eluent) can be added.[4]

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

    • Preparative HPLC: For very difficult separations, reversed-phase preparative HPLC can be employed. A mobile phase containing a buffer (e.g., ammonium acetate or formic acid) is often necessary to obtain sharp peaks for basic compounds.

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments.

Issue 1: Incomplete Reaction - Starting Material Remains

Observation: TLC or LC-MS analysis of the reaction mixture shows a significant amount of the starting 5-aminopyrazole remaining even after prolonged reaction time.

Potential Causes & Solutions:

CauseSolutionScientific Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress.The activation energy for the cyclization step may not be reached at lower temperatures.
Poor Solubility of Starting Material Choose a solvent in which both the aminopyrazole and the electrophile are readily soluble at the reaction temperature (e.g., DMF, DMSO).For a bimolecular reaction to occur efficiently, the reactants must be in the same phase.
Deactivation of Reagents Ensure that the electrophilic reagent (e.g., ethoxymethylenemalononitrile) is fresh or has been properly stored.Electrophilic reagents can be sensitive to moisture and may degrade over time, reducing their reactivity.
Incorrect Stoichiometry Carefully re-check the molar equivalents of all reactants. A slight excess of the electrophile (e.g., 1.1-1.2 equivalents) may be beneficial.An incorrect ratio of reactants can lead to an incomplete reaction.
Issue 2: Formation of a Dark, Tarry Reaction Mixture

Observation: The reaction mixture turns dark brown or black, and upon workup, an intractable tar is obtained instead of a solid product.

Potential Causes & Solutions:

CauseSolutionScientific Rationale
High Reaction Temperature Reduce the reaction temperature. If the reaction is sluggish at lower temperatures, consider using a milder catalyst to promote the reaction without requiring excessive heat.High temperatures can lead to the decomposition of starting materials, intermediates, or the final product, resulting in polymerization and tar formation.
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Some intermediates in the formation of pyrazolopyridines can be sensitive to oxidation, which can lead to the formation of colored byproducts and polymers.[5]
Highly Acidic or Basic Conditions If a catalyst is used, screen for milder alternatives. For example, if a strong acid is causing decomposition, try a weaker organic acid.Harsh acidic or basic conditions can promote unwanted side reactions and decomposition pathways.
Issue 3: Difficulty in Removing the Solvent (e.g., DMF, DMSO)

Observation: After the reaction workup, it is difficult to completely remove the high-boiling polar aprotic solvent.

Potential Causes & Solutions:

CauseSolutionScientific Rationale
High Boiling Point of the Solvent Azeotropic Removal: Add a lower-boiling solvent that forms an azeotrope with the high-boiling solvent (e.g., toluene or heptane) and remove the mixture by rotary evaporation. Repeat this process several times.The azeotrope has a lower boiling point than the high-boiling solvent alone, facilitating its removal under reduced pressure.
Aqueous Workup: Quench the reaction mixture in a large volume of water or brine. The desired product may precipitate out and can be collected by filtration. If the product is soluble in an organic solvent, perform an extraction with a suitable solvent like ethyl acetate or dichloromethane.High-boiling polar aprotic solvents are typically miscible with water, allowing for their removal during an aqueous workup.
Lyophilization (Freeze-Drying): If the product is water-soluble and stable, after an aqueous workup, the aqueous layer can be lyophilized to remove the water and any residual high-boiling solvent.Lyophilization is a gentle method for removing solvents and can be effective for polar compounds.

Experimental Protocol: A Detailed Example

The following is a detailed, hypothetical protocol for the synthesis of this compound, based on established methodologies for similar compounds.

Step 1: Synthesis of 3-methoxy-1H-pyrazol-5-amine

This step is crucial and the purity of the product will directly impact the next step. For the purpose of this guide, we will assume this starting material is available.

Step 2: Synthesis of this compound

  • To a solution of 3-methoxy-1H-pyrazol-5-amine (1.0 eq) in absolute ethanol (10 mL/g of aminopyrazole), add ethoxymethylenemalononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 80%).

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2023.
  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry. 2021.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Pharmaceuticals. 2023.
  • Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. 2022.
  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
  • Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. Bioorganic & Medicinal Chemistry Letters. 2009.
  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation.
  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry. 2009.
  • The catalyst-free syntheses of pyrazolo[3,4- b ]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3- d ]pyrimidin-5,7-dione derivatives by one-pot, three-component reactions.
  • ChemInform Abstract: Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation.
  • (PDF) The synthesis of 4-aryl-1H-pyrazolo[3,4-b]quinolines by cyclization of 4-arylidenepyrazolin-5-ones with anilines.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Organic and Pharmaceutical Chemistry.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry. 2021.
  • Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. International Journal of Molecular Sciences. 2023.
  • Microwave-assisted, facile route to 1H-pyrazolo[3,4-b]quinolines. Arkivoc.

Sources

3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine solubility and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine (internal reference: CMPD-X). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and stability of this compound. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of CMPD-X in your experiments.

I. Compound Overview

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazolopyridine core with methoxy and amine substitutions, presents a unique combination of chemical properties that can lead to challenges in handling and formulation. Understanding these properties is crucial for obtaining reliable and reproducible experimental results.

II. Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with this compound.

Q1: What are the primary solvents for dissolving this compound?

A1: this compound, like many pyrazole derivatives, exhibits better solubility in polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for preparing stock solutions. For less polar options, ethanol and methanol can be used, though solubility may be more limited.[1][2] Aqueous solubility is generally poor.

Q2: Is this compound sensitive to pH?

A2: Yes. The presence of the amino group and the nitrogen atoms in the pyrazolopyridine ring system means that the compound's solubility and stability can be pH-dependent. The amino group can be protonated at acidic pH, which may increase aqueous solubility. However, extreme pH conditions (highly acidic or basic) can promote degradation.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[3] Stock solutions in DMSO or DMF should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: I am observing a color change in my stock solution over time. What could be the cause?

A4: A color change, often to a yellowish or brownish hue, can be an indication of degradation. This is commonly due to oxidation, particularly if the solution is not stored under an inert atmosphere or is repeatedly exposed to air. Photodegradation can also contribute to this observation.

III. Troubleshooting Guide: Solubility Issues

Encountering solubility problems is a common hurdle in experimental workflows. This section provides a systematic approach to addressing these challenges.

Problem: My compound is not dissolving sufficiently in my desired solvent system.

Below is a workflow to systematically troubleshoot and optimize the solubility of this compound.

Caption: Troubleshooting workflow for solubility enhancement.

Quantitative Solubility Data

The following table provides approximate solubility data for this compound in common laboratory solvents at room temperature.

SolventApproximate Solubility (mg/mL)Notes
DMSO> 50Recommended for stock solutions.
DMF> 50Alternative for stock solutions.
Methanol~ 5-10Moderate solubility.
Ethanol~ 2-5Lower solubility.
Acetonitrile< 1Poorly soluble.
Water< 0.1Very low aqueous solubility.
PBS (pH 7.4)< 0.1Poorly soluble in neutral buffers.
Protocol 1: Preparation of a Saturated Solution for Solubility Assessment
  • Preparation : Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation : Centrifuge the suspension to pellet the undissolved solid.

  • Quantification : Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

IV. Troubleshooting Guide: Stability Issues

The stability of this compound is critical for the integrity of experimental data. This section outlines how to identify and mitigate common stability problems.

Problem: I suspect my compound is degrading during my experiment.

Degradation can manifest as a loss of parent compound concentration, the appearance of new peaks in analytical chromatograms, or a decrease in biological activity.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Oxidation : The electron-rich pyrazolopyridine ring and the primary amine are susceptible to oxidation. This can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis : While the core ring system is generally stable, the methoxy group could potentially undergo hydrolysis under harsh acidic conditions to form a hydroxylated derivative.

  • Photodegradation : Exposure to UV or high-intensity visible light can induce photolytic degradation, leading to complex reaction products.

G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradants Oxidative (H2O2) Oxidative (H2O2) Parent This compound Oxidative (H2O2)->Parent Acidic/Basic (pH) Acidic/Basic (pH) Acidic/Basic (pH)->Parent Photolytic (UV Light) Photolytic (UV Light) Photolytic (UV Light)->Parent Oxidized N-oxide or Hydroxylated Species Parent->Oxidized Oxidation Hydrolyzed 3-Hydroxy Derivative Parent->Hydrolyzed Hydrolysis Photodegradant Dimeric or Ring-Opened Products Parent->Photodegradant Photodegradation

Caption: Plausible degradation pathways for the compound.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5][6][7]

  • Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions :

    • Acid Hydrolysis : Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis : Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for 2, 6, and 24 hours.

    • Oxidation : Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 2, 6, and 24 hours.

    • Thermal Degradation : Store the stock solution and solid compound at 80°C for 24 and 48 hours.

    • Photostability : Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis : At each time point, withdraw a sample, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC-UV/MS) to quantify the parent compound and detect any degradation products.

Summary of Expected Stability Profile
Stress ConditionExpected DegradationPrimary Degradation Pathway
0.1 M HCl, 60°CModeratePossible hydrolysis of the methoxy group.
0.1 M NaOH, RTSlight to ModeratePotential for some degradation.
3% H₂O₂, RTSignificantOxidation of the amine and/or ring system.
Heat (80°C)SlightGenerally stable, but some degradation may occur over extended periods.
Light (ICH Q1B)Moderate to SignificantSusceptible to photodegradation.

V. Recommendations for Experimental Best Practices

To ensure the quality and reproducibility of your results, please adhere to the following recommendations:

  • Use Freshly Prepared Solutions : Whenever possible, prepare solutions of this compound on the day of the experiment.

  • Protect from Light : Conduct experiments in amber-colored glassware or protect solutions from direct light exposure.

  • Inert Atmosphere : For sensitive reactions or long-term experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • pH Control : Maintain a buffered pH in aqueous experimental systems, ideally between 6 and 8, unless the experimental design requires otherwise.

  • Analytical Monitoring : Regularly check the purity of your stock solutions and experimental samples using an appropriate analytical technique like HPLC to monitor for any degradation.

By understanding the solubility and stability characteristics of this compound and implementing these best practices, you can mitigate common experimental challenges and generate high-quality, reliable data.

References

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - CORE. (2015).
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - MUT Repository.
  • Proposed degradation pathways of pyridine derivatives in bacteria...
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - ResearchG
  • QM-4746 p.
  • 1186609-65-3|this compound - BLDpharm.
  • Pyrazole - Solubility of Things.
  • Improving solubility of pyrazole deriv
  • Pyrazinone Compounds Degradation Pathways: A Technical Support Center - Benchchem.
  • Forced degrad
  • Help ordering substituted pyridine : r/chemhelp - Reddit. (2023).
  • Stability Indicating Forced Degrad
  • (PDF)
  • Identification of Decomposition Products and Mechanism of Degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an Aqueous Solution - PubMed.
  • Metabolism of pyrazole.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • 5-Amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine 97% | CAS: 1186609-65-3 | AChemBlock.
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (2014).
  • Development of forced degradation and stability indic
  • 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine - PubChem - NIH.
  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC - NIH.
  • 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine - PubChem.
  • dealing with poor solubility of pyrazole deriv
  • 5-AMino-3-Methoxy-1H-pyrazolo[3,4-b]pyridine | 1186609-65-3 - ChemicalBook.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo[3,4-b]pyridin-5-amine - Sigma-Aldrich.
  • Synthesis and antioxidant evaluation of some new pyrazolopyridine deriv
  • Pyrazolopyridine derivatives with photophysical properties.
  • MATERIAL SAFETY DATA SHEETS 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer " - Semantic Scholar. (2023).
  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed. (2021).
  • 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97% - Thermo Fisher Scientific.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC - PubMed Central. (2023).
  • This compound - 北京欣恒研科技有限公司.

Sources

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1186609-65-3). This molecule is a vital heterocyclic scaffold in medicinal chemistry and drug development, frequently utilized as a building block for potent and selective inhibitors of various kinases.[1][2] Achieving a high yield of this compound is critical for the efficiency of subsequent discovery and development efforts.

This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and consistently achieve high yields.

Core Synthetic Strategy: An Overview

The construction of the 1H-pyrazolo[3,4-b]pyridine core typically involves the formation of a pyridine ring fused to a pre-existing pyrazole.[3] A common and effective strategy is the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an equivalent biselectrophile.[1] This condensation and subsequent cyclization/aromatization sequence forms the desired bicyclic system.

G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final Final Product A 5-Amino-3-methoxypyrazole (Nucleophile) C Condensation & Intramolecular Cyclization A->C B 1,3-Biselectrophile (e.g., Malononitrile derivative) B->C D Dihydropyrazolopyridine Intermediate C->D Ring Formation E Oxidation/ Aromatization D->E F 3-Methoxy-1H-pyrazolo [3,4-b]pyridin-5-amine E->F Yield Optimization Target

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the most common culprits?

A: Low yields in pyrazolo[3,4-b]pyridine syntheses are a frequent challenge and typically stem from one or more of the following factors[4]:

  • Purity of Starting Materials: The purity of the initial 5-aminopyrazole is paramount. Impurities can act as catalysts poisons or participate in side reactions.

    • Recommendation: Verify the purity of your starting materials by NMR and LC-MS. If necessary, recrystallize or purify them via column chromatography before use.[4]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction, while excessive heat can cause degradation of the starting materials or the final product.

    • Recommendation: Systematically optimize the reaction temperature. While some protocols proceed at room temperature, many require heating to drive the cyclization step.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

  • Solvent Effects: The solvent choice is critical as it affects reactant solubility and reaction kinetics.[4]

    • Recommendation: If reactants are not fully soluble, consider a different solvent system. Polar aprotic solvents like DMF or DMSO can be effective, but ethanol or acetic acid are also commonly used.[1] For multi-component reactions, the choice of solvent can significantly influence the reaction pathway.

Q2: I'm observing a major, difficult-to-separate impurity by LC-MS. How can I identify and prevent it?

A: The most likely impurity is a regioisomer. When using unsymmetrical starting materials, the formation of different isomers is a known challenge in pyrazolopyridine synthesis.[1][4]

  • Causality: The regioselectivity is determined by which nitrogen of the aminopyrazole ring attacks the electrophile and the relative electrophilicity of the carbonyl groups in the 1,3-dicarbonyl partner.[3]

  • Mitigation Strategies:

    • Modify Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. Acidic conditions (e.g., using acetic acid as a solvent) can sometimes favor one isomer over another.[1]

    • Change the Biselectrophile: Employing a symmetrical 1,3-dicarbonyl compound, if the synthesis allows, will eliminate the possibility of regioisomer formation. Alternatively, using a biselectrophile with highly differentiated electrophilic centers can strongly favor one product.[3]

    • Purification: If formation is unavoidable, meticulous purification is required. Flash column chromatography with a slow, shallow gradient of a hexane/ethyl acetate or DCM/methanol eluent system is the most common method for separation.[4]

Q3: The final aromatization/oxidation step appears inefficient, leaving a dihydropyridine intermediate. How can I drive this to completion?

A: The conversion of the dihydropyrazolopyridine intermediate to the final aromatic product is a critical, yield-defining step. In some cases, this oxidation requires a specific oxidant.

  • Mechanism: This step involves the removal of two hydrogen atoms to form the stable aromatic pyridine ring. While sometimes this occurs spontaneously in the presence of air, it often requires assistance.[1]

  • Recommendations:

    • Air Oxidation: For some substrates, simply stirring the reaction mixture at reflux in the presence of air is sufficient.[1]

    • Chemical Oxidants: If air oxidation is too slow or inefficient, introduce a mild oxidant. Common choices include iodine (I₂), potassium permanganate (KMnO₄), or using a transition-metal-free iodine-K₂CO₃ catalyzed system which has been shown to be efficient for dehydrogenation.[5]

    • Catalytic Approach: In some multi-component syntheses, a catalyst like L-proline not only aids the initial condensation but can also facilitate the final aromatization.[1]

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve issues with your synthesis.

G Start Start: Low Yield of Target Compound CheckPurity Analyze Starting Materials (NMR, LC-MS) Start->CheckPurity Purify Action: Purify/ Recrystallize Reactants CheckPurity->Purify Impure CheckReaction Analyze Crude Reaction Mixture (LC-MS) CheckPurity->CheckReaction Pure Purify->CheckReaction Incomplete Observation: Starting Material Remains CheckReaction->Incomplete Path 1 Byproducts Observation: Multiple Products/ Isomers Formed CheckReaction->Byproducts Path 2 Intermediate Observation: Dihydro Intermediate Detected CheckReaction->Intermediate Path 3 OptimizeTimeTemp Action: Increase Temp and/or Reaction Time. Monitor by TLC/LC-MS. Incomplete->OptimizeTimeTemp Success Yield Improved OptimizeTimeTemp->Success OptimizeSelectivity Action: Screen Solvents & Catalysts. Consider alternative 1,3-dicarbonyl reactant. Byproducts->OptimizeSelectivity OptimizeSelectivity->Success AddOxidant Action: Introduce Oxidant (e.g., I₂, Air, MnO₂) to drive aromatization. Intermediate->AddOxidant AddOxidant->Success

Caption: A systematic workflow for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

  • Q: How critical is the exclusion of atmospheric moisture from the reaction?

    • A: For the condensation step, moisture can potentially hydrolyze certain reactants or intermediates, though many protocols are robust. However, it is always good practice in synthetic chemistry to use dry glassware and solvents to ensure reproducibility, especially when scaling up.

  • Q: What is the best analytical method to monitor the reaction progress?

    • A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick, qualitative assessment of the consumption of starting materials and formation of the product. LC-MS gives more definitive information, confirming the mass of the product and helping to identify any major byproducts or intermediates.

  • Q: My product appears to be a solid, but is difficult to crystallize. Any suggestions?

    • A: If direct crystallization from the reaction workup is unsuccessful, first purify the crude material by flash column chromatography to obtain an amorphous solid. Then, attempt recrystallization from a range of solvent systems. A good starting point is a binary system like ethanol/water, ethyl acetate/hexanes, or isopropanol/water. Slow cooling or vapor diffusion techniques can promote crystal growth.

Optimized Protocols & Data

Protocol 1: Optimized Synthesis of this compound

This protocol is a representative procedure based on common synthetic strategies for this class of compounds.[1][3]

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-amino-3-methoxypyrazole (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (20 mL/g of aminopyrazole).

  • Catalyst Addition: Add a catalytic amount of a base such as piperidine or triethylamine (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress every hour using TLC (eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo until a solid precipitates.

  • Washing: Wash the collected solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove soluble impurities.

  • Drying: Dry the solid product under high vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading).

  • Column: Pack a silica gel column using a gradient eluent system. Start with 100% Dichloromethane (DCM).

  • Elution: Gradually increase the polarity by adding methanol. A typical gradient would be from 0% to 5% methanol in DCM.

  • Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified product as a solid.

Table 1: Summary of Key Optimization Parameters
ParameterStandard ConditionOptimized Condition & Rationale
Temperature Room TemperatureReflux (70-80 °C). Rationale: Provides activation energy for the intramolecular cyclization and aromatization steps, increasing reaction rate.[4]
Catalyst NonePiperidine or Triethylamine (0.1 eq). Rationale: Basic catalyst facilitates the initial condensation reaction between the aminopyrazole and the dicarbonyl compound.[6]
Solvent MethanolAbsolute Ethanol. Rationale: Higher boiling point allows for higher reaction temperature, and it is an excellent solvent for the reactants and intermediates.[1]
Purification RecrystallizationFlash Column Chromatography (DCM/MeOH gradient). Rationale: Provides superior separation from polar impurities and potential regioisomers that may not be removed by recrystallization alone.[4]

References

  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • RSC Publishing. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.
  • PubMed Central. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubMed. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects.
  • Arabian Journal of Chemistry. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study.
  • ResearchGate. (n.d.). Optimization for the cyclization step | Download Scientific Diagram.
  • PubMed. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (2025). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
  • PubMed. (n.d.). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents.
  • PubMed Central. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinoline Syntheses Based on 5-chloro-4-aroyl/formylpyrazoles and 4-benzylidene-1,3-disubstituted-pyrazol-5-ones.
  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • PubMed Central. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • ResearchGate. (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • BLDpharm. (n.d.). 1186609-65-3|this compound.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.

Sources

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

Introduction: The Synthetic Landscape of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines is a cornerstone in medicinal chemistry, owing to their structural similarity to purine bases, which imparts a wide range of biological activities.[1][2] The two primary retrosynthetic disconnections involve either the formation of a pyridine ring onto a pre-existing pyrazole or the annulation of a pyrazole ring onto a pyridine core.[3][4] While numerous synthetic protocols exist, including multicomponent reactions and classical named reactions like the Gould-Jacobs, researchers often face challenges with side reactions that can impact yield, purity, and even the identity of the final product. This guide will address these common hurdles with scientifically grounded explanations and practical solutions.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in pyrazolo[3,4-b]pyridine synthesis.

FAQ 1: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the most effective way to separate the isomers?

Answer: The formation of regioisomers is a frequent and predictable challenge in pyrazolo[3,4-b]pyridine synthesis when employing unsymmetrical 1,3-dicarbonyl compounds.[3][5] The regioselectivity is primarily governed by the difference in electrophilicity between the two carbonyl carbons. The exocyclic amino group of the 5-aminopyrazole will preferentially attack the more electrophilic carbonyl group.

For instance, in the case of 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic. Consequently, the initial attack of the pyrazole's ring nitrogen (after the initial condensation of the amino group) occurs at this site, leading to a predictable major regioisomer.[3]

Causality Explained: The electronic effect of the substituents on the 1,3-dicarbonyl compound dictates the regiochemical outcome. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

Troubleshooting Protocol:

  • Predicting the Major Isomer:

    • Analyze the substituents on your unsymmetrical 1,3-dicarbonyl starting material.

    • Identify the more electrophilic carbonyl group. The major regioisomer will be the one where the exocyclic amino group of the aminopyrazole has added to this more reactive carbonyl.

  • Controlling Regioselectivity:

    • Starting Material Selection: If possible, choose a 1,3-dicarbonyl compound with a significant electronic difference between the two carbonyls to favor the formation of one regioisomer.

    • Catalyst and Solvent Screening: While the substrate's electronics are the primary driver, the choice of catalyst (e.g., acid or base) and solvent can sometimes influence the regioisomeric ratio. It is advisable to consult literature for protocols similar to your target molecule.[5]

  • Separation of Regioisomers:

    • Flash Column Chromatography: This is the most common and effective method for separating regioisomers.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point. The optimal solvent system will depend on the specific properties of your isomers.

    • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, this can be a highly effective and scalable purification method.

FAQ 2: Low Yields in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine, and my yields are consistently low. What are the likely causes, and how can I optimize the reaction?

Answer: Low yields in multicomponent reactions for pyrazolo[3,4-b]pyridine synthesis are a common frustration and can be attributed to several factors. A systematic approach to troubleshooting is essential for improving the reaction outcome.[5]

Causality Explained: Multicomponent reactions involve a cascade of sequential steps. A low yield in one step, or the presence of impurities that inhibit a particular transformation, will have a cascading negative effect on the overall yield.

Troubleshooting Protocol:

Potential Cause Explanation & Recommendation
Purity of Starting Materials Impurities in the aminopyrazole, aldehyde, or active methylene compound can interfere with the reaction. Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[5]
Catalyst Selection and Loading The choice and amount of catalyst are critical. Common catalysts include acetic acid, Lewis acids (e.g., ZrCl4), or solid-supported acids. Recommendation: Screen a variety of catalysts. The optimal catalyst and its loading should be determined empirically.[5][6]
Solvent Effects The solvent influences reactant solubility and reaction kinetics. Recommendation: Perform a solvent screen. Ethanol is a common choice, but for some reactions, solvent-free conditions at elevated temperatures have been shown to be effective.[5]
Reaction Temperature and Time Suboptimal temperature can lead to incomplete reaction or product degradation. Insufficient reaction time will result in unreacted starting materials, while prolonged times can lead to side product formation. Recommendation: Optimize the reaction temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TTC) to determine the optimal reaction time.[5]
Reaction Monitoring Not monitoring the reaction can lead to premature or delayed quenching. Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. UV visualization (254 nm) is typically effective for these aromatic compounds.[5]
FAQ 3: Self-Condensation of Starting Materials

Question: I am observing byproducts that appear to be derived from the self-condensation of my 1,3-dicarbonyl starting material. How can I prevent this?

Answer: The self-condensation of 1,3-dicarbonyl compounds, particularly in the presence of a base, is a classic side reaction.[7] This occurs when the enolate of one molecule of the dicarbonyl compound attacks the carbonyl group of another molecule.

Causality Explained: The active methylene protons of 1,3-dicarbonyls are acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then react with any available electrophile, including another molecule of the starting dicarbonyl.

Troubleshooting Protocol:

  • Control the Order of Addition: Add the 1,3-dicarbonyl compound slowly to the reaction mixture containing the aminopyrazole and the other electrophile. This minimizes the concentration of the dicarbonyl at any given time, reducing the likelihood of self-condensation.

  • Use a Non-Enolizable Partner: If the reaction design allows, using a partner that cannot form an enolate will prevent self-condensation.

  • Optimize the Base: Use a base that is strong enough to deprotonate the active methylene to the desired extent but not so strong that it promotes rapid self-condensation. In some cases, a weaker base with a longer reaction time may be beneficial.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the self-condensation reaction more than the desired reaction.

Part 2: Advanced Troubleshooting - Unexpected Side Reactions

This section covers less common but problematic side reactions that can occur under specific conditions.

Unexpected Rearrangements: The Case of Naphthoic Acid Formation

In some instances, three-component reactions can lead to completely unexpected products. For example, the reaction of a 5-aminopyrazole, acenaphthenequinone, and a β-ketonitrile in glacial acetic acid was expected to yield a spiropyrazolo[3,4-b]pyridine. Instead, an unexpected rearrangement occurred, leading to the formation of a naphthoic acid substituted pyrazolo[3,4-b]pyridine.[8]

Implication for Researchers: This highlights the importance of thorough characterization of your products, especially when working with complex multicomponent reactions. If the observed data does not match the expected product, consider the possibility of an unforeseen rearrangement.

N-N Bond Cleavage

Under certain conditions, such as with specific metal catalysts (e.g., hexacarbonylmolybdenum), the pyrazole ring itself can undergo N-N bond cleavage.[9] This is a destructive side reaction that leads to the formation of entirely different heterocyclic systems, such as pyrimidines. While less common in standard pyrazolo[3,4-b]pyridine syntheses, it is a possibility to consider if you are exploring novel catalytic systems or highly energetic reaction conditions.

Part 3: Visualization of Reaction Pathways

Diagram 1: Regioisomer Formation

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products 5-Aminopyrazole 5-Aminopyrazole Attack_at_more_electrophilic_carbonyl Attack_at_more_electrophilic_carbonyl 5-Aminopyrazole->Attack_at_more_electrophilic_carbonyl Attack_at_less_electrophilic_carbonyl Attack_at_less_electrophilic_carbonyl 5-Aminopyrazole->Attack_at_less_electrophilic_carbonyl Unsymmetrical_1,3-Dicarbonyl Unsymmetrical_1,3-Dicarbonyl Unsymmetrical_1,3-Dicarbonyl->Attack_at_more_electrophilic_carbonyl Unsymmetrical_1,3-Dicarbonyl->Attack_at_less_electrophilic_carbonyl Major_Regioisomer Major_Regioisomer Attack_at_more_electrophilic_carbonyl->Major_Regioisomer Favored Pathway Minor_Regioisomer Minor_Regioisomer Attack_at_less_electrophilic_carbonyl->Minor_Regioisomer Disfavored Pathway

Caption: Regioselectivity in pyrazolo[3,4-b]pyridine synthesis.

Diagram 2: Main Reaction vs. Self-Condensation

G Active_Methylene_Compound Active_Methylene_Compound Desired_Reaction Three-Component Reaction Active_Methylene_Compound->Desired_Reaction Side_Reaction Self-Condensation Active_Methylene_Compound->Side_Reaction Reacts with itself Aldehyde Aldehyde Aldehyde->Desired_Reaction 5-Aminopyrazole 5-Aminopyrazole 5-Aminopyrazole->Desired_Reaction Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Desired_Reaction->Pyrazolo[3,4-b]pyridine Desired Product Dimeric_Byproduct Dimeric_Byproduct Side_Reaction->Dimeric_Byproduct Side Product

Sources

Technical Support Center: 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for the storage, handling, and use of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine, a key building block for researchers in drug discovery and development.[1][2] This document is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light, and under an inert atmosphere such as argon or nitrogen. The presence of both an amino and a methoxy group on the pyrazolopyridine scaffold can render the molecule sensitive to oxidation and moisture.

Q2: Is this compound air-sensitive? What precautions should I take during handling?

A2: Yes, due to the presence of the electron-rich aminopyridine system, it is recommended to handle this compound as an air-sensitive compound.[3] Work should be conducted in a glove box or using Schlenk line techniques to minimize exposure to air and moisture. Always use dry solvents and glassware. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Q3: What are the known hazards associated with this compound?

Q4: In which solvents is this compound soluble?

A4: The solubility of pyrazolopyridine derivatives can vary. Based on its structure, it is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (methanol, ethanol).[4] It is advisable to perform a small-scale solubility test before preparing stock solutions.

Q5: How should I prepare a stock solution, and how stable is it?

A5: To prepare a stock solution, weigh the desired amount of the compound in an inert atmosphere and dissolve it in a dry, degassed solvent of choice. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed vials. The stability of the solution will depend on the solvent and storage conditions. It is best to prepare fresh solutions for sensitive experiments or to perform periodic quality control checks (e.g., by HPLC or LC-MS) on stored solutions.

Troubleshooting Guide

This section addresses potential issues that may arise during the use of this compound in chemical reactions.

Scenario 1: Low or No Yield in a Coupling Reaction

  • Possible Cause 1: Deactivation of the Amino Group. The amino group on the pyrazolopyridine ring is a key reactive site for many coupling reactions. Exposure to acidic conditions can protonate this group, reducing its nucleophilicity.

    • Solution: Ensure the reaction is performed under neutral or basic conditions. The addition of a non-nucleophilic base may be necessary to scavenge any acid generated during the reaction.

  • Possible Cause 2: Catalyst Poisoning. The nitrogen atoms in the pyrazolopyridine ring system can coordinate to and deactivate metal catalysts (e.g., palladium, copper) commonly used in cross-coupling reactions.

    • Solution: Increase the catalyst loading or use a ligand that can modulate the catalyst's reactivity and prevent strong coordination with the substrate.

  • Possible Cause 3: Degradation of the Starting Material. Prolonged reaction times at elevated temperatures can lead to the degradation of the pyrazolopyridine scaffold.

    • Solution: Monitor the reaction progress closely using techniques like thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time. Consider running the reaction at a lower temperature for a longer duration.

Scenario 2: Observation of Unexpected Byproducts

  • Possible Cause 1: N-Alkylation or N-Arylation. The pyrazole nitrogen can also be a site for alkylation or arylation, leading to a mixture of isomers.

    • Solution: The regioselectivity of such reactions can be influenced by the reaction conditions (solvent, base, temperature). A thorough optimization of these parameters may be required to favor the desired product.

  • Possible Cause 2: Oxidation of the Aminopyridine Ring. The electron-rich nature of the ring makes it susceptible to oxidation, especially in the presence of certain reagents or trace metals.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed. Performing the reaction under a strict inert atmosphere is crucial.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Place a vial containing this compound and a magnetic stir bar into a desiccator under vacuum for at least one hour to ensure the compound is dry.

  • Transfer the vial to a glove box or connect it to a Schlenk line.

  • Under an inert atmosphere, add the required volume of anhydrous, degassed solvent (e.g., DMSO) to achieve the desired concentration.

  • Stir the solution until the compound is fully dissolved.

  • If not for immediate use, aliquot the solution into smaller vials and store at -20°C or -80°C.

Data Presentation

ParameterRecommendationRationale
Storage Temperature Room Temperature (Solid)Minimizes potential for moisture condensation.
-20°C to -80°C (Solution)Enhances long-term stability of the compound in solution.
Atmosphere Inert (Argon or Nitrogen)Protects against oxidation and moisture-mediated degradation.
Light Conditions In the dark (amber vials)Prevents potential photochemical degradation.

Visualization

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow Troubleshooting Low Yield Reactions start Low or No Yield Observed check_reagents Verify Purity and Integrity of Starting Materials (TLC, NMR) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issue Purify or Replace Reagents check_reagents->reagent_issue Impurity Detected condition_atmosphere Is the reaction under a strict inert atmosphere? check_conditions->condition_atmosphere reagent_issue->start Retry Reaction condition_temp Is the temperature optimized? condition_atmosphere->condition_temp Yes atmosphere_no Implement rigorous inert atmosphere techniques (glove box, Schlenk line). condition_atmosphere->atmosphere_no No condition_base Is a suitable base used? condition_temp->condition_base Yes temp_no Optimize temperature. Consider lower temp for longer duration. condition_temp->temp_no No base_no Screen different non-nucleophilic bases. condition_base->base_no No end Consult further literature for specific reaction type. condition_base->end Yes atmosphere_no->start Retry Reaction temp_no->start Retry Reaction base_no->start Retry Reaction

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • F. Al-Otaibi, "Synthesis and biological evaluation of some new pyrazolo[3,4-b]pyridine derivatives as potential antimicrobial agents," Journal of the Serbian Chemical Society, vol. 80, no. 10, pp. 1245-1254, 2015. [Link]

  • A. A. Aly, "Synthesis and reactions of some new pyrazolo[3,4-b]pyridine derivatives," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 182, no. 5, pp. 1195-1206, 2007. [Link]

  • S. K. Guchhait, "A facile one-pot synthesis of pyrazolo[3,4-b]pyridines via a multicomponent reaction," Tetrahedron Letters, vol. 49, no. 25, pp. 4071-4074, 2008. [Link]

  • M. S. Mohamed, "Synthesis and antimicrobial activity of some new pyrazolo[3,4-b]pyridine derivatives," Acta Pharmaceutica, vol. 59, no. 2, pp. 145-158, 2009. [Link]

Sources

Technical Support Center: Troubleshooting Kinase Assays with Novel ATP-Competitive Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinase assay troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are utilizing novel kinase inhibitors, such as those from the pyrazolo[3,4-b]pyridine class, in their experiments. As a Senior Application Scientist, this resource provides in-depth, field-proven insights to help you navigate common challenges, ensuring the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here, we address specific issues you might encounter during your kinase assays in a question-and-answer format. Each answer provides a detailed explanation of the potential causes and step-by-step guidance to resolve the problem.

Question 1: I'm observing a significantly higher or lower IC50 value for my inhibitor, 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine, than expected. What are the potential causes?

Answer:

Discrepancies in IC50 values are a common challenge when working with novel ATP-competitive inhibitors. Several factors in your experimental setup can influence the apparent potency of your compound.[1][2]

Underlying Causes and Troubleshooting Steps:

  • ATP Concentration: Since this compound is predicted to be an ATP-competitive inhibitor, the concentration of ATP in your assay is a critical factor.[1][3] A high ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to a higher IC50 value.

    • Recommendation: Determine the Michaelis constant (Km) of ATP for your specific kinase under your assay conditions. For initial inhibitor profiling, an ATP concentration at or below the Km is often recommended to obtain an IC50 value that more closely reflects the inhibitor's intrinsic affinity (Ki).[1][3] For more physiologically relevant data, you may consider using ATP concentrations that mimic cellular levels (typically 1-5 mM), although this will likely increase the IC50.[4]

  • Enzyme Concentration and Purity: The concentration and purity of the kinase can significantly impact the results.[5][6]

    • Recommendation: Ensure you are using a highly purified and active kinase. The presence of contaminating kinases can lead to misleading results.[7] Titrate the kinase concentration to find an optimal level that provides a robust signal without leading to rapid substrate depletion.

  • Inhibitor Solubility: Poor solubility of your inhibitor in the assay buffer can lead to an overestimation of the IC50 value, as the effective concentration will be lower than the nominal concentration.[6]

    • Recommendation: Verify the solubility of this compound in your assay buffer. You may need to adjust the DMSO concentration, but be mindful that high concentrations of DMSO can inhibit kinase activity.[8] It is advisable to determine the maximum DMSO tolerance of your assay.

  • Assay Readout Technology: Different assay technologies (e.g., luminescence, fluorescence, radiometric) have varying sensitivities and susceptibilities to interference.[9][10]

    • Recommendation: Be aware of the limitations of your chosen assay format. For instance, fluorescent compounds can interfere with fluorescence-based assays, leading to false positives or negatives.[7] If you suspect compound interference, consider using an orthogonal assay with a different detection method to validate your results.[7]

Question 2: My kinase assay is showing a low signal-to-background ratio. How can I improve it?

Answer:

A low signal-to-background ratio can make it difficult to accurately determine kinase activity and the effect of your inhibitor. Optimizing your assay conditions is key to improving the signal window.

Underlying Causes and Troubleshooting Steps:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the kinase, substrate, or ATP can lead to a weak signal.

    • Recommendation: Perform titration experiments for each of these components to determine their optimal concentrations. The goal is to find a balance that provides a strong signal while maintaining linearity of the reaction over the desired time course.[11][12]

  • Incubation Time: The reaction may not have proceeded long enough to generate a sufficient signal.

    • Recommendation: Conduct a time-course experiment to determine the optimal incubation time for your kinase reaction. The ideal time point is within the linear range of the reaction, before substrate depletion or product inhibition becomes significant.[11]

  • Assay Buffer Composition: The pH, ionic strength, and presence of cofactors in the assay buffer can all affect kinase activity.[7]

    • Recommendation: Ensure your assay buffer is at the optimal pH for your kinase. The buffer should also contain the necessary divalent cations (typically Mg2+, sometimes Mn2+) for kinase activity.[7] Additives like BSA can help stabilize the enzyme and prevent non-specific binding.[4]

  • High Background Signal: The background signal can be elevated due to various factors, including non-enzymatic phosphorylation of the substrate or inherent signal from the assay reagents.

    • Recommendation: Always include a "no enzyme" control to determine the level of background signal. If the background is high, try reducing the substrate concentration or using a more specific substrate. For fluorescence-based assays, check for autofluorescence of your inhibitor or other components.[7]

Question 3: I'm seeing a discrepancy in the inhibitory activity of this compound between my biochemical assay and my cell-based assay. Why is this happening?

Answer:

It is not uncommon to observe a significant difference in inhibitor potency between in vitro biochemical assays and cell-based assays.[2][13] This discrepancy can provide valuable insights into the compound's properties in a more complex biological system.

Underlying Causes and Troubleshooting Steps:

  • Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[2][6]

    • Recommendation: If you suspect poor permeability, you may need to consider chemical modifications to the inhibitor to improve its physicochemical properties.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.[2][6]

    • Recommendation: You can test this by co-incubating your inhibitor with a known efflux pump inhibitor to see if its potency in the cell-based assay increases.

  • Intracellular ATP Concentration: As mentioned previously, the intracellular ATP concentration is much higher (1-5 mM) than what is typically used in biochemical assays.[4] This high concentration of the competing substrate (ATP) will necessitate a higher concentration of your ATP-competitive inhibitor to achieve the same level of target engagement, resulting in a higher IC50 in cells.[2]

    • Recommendation: This is an expected and important finding. It highlights the difference between biochemical potency and cellular efficacy.

  • Off-Target Effects: In a cellular context, your inhibitor may have off-target effects that can either potentiate or antagonize its on-target activity.[2][5]

    • Recommendation: Consider performing a broad kinase panel screen to identify potential off-targets of your inhibitor.[5][14]

  • Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.[6]

    • Recommendation: You can investigate the metabolic stability of your compound using liver microsomes or other in vitro metabolism systems.

Visualizing Experimental Workflows and Concepts

To further aid in your troubleshooting efforts, the following diagrams illustrate key experimental workflows and decision-making processes.

G cluster_0 Troubleshooting IC50 Discrepancies start Unexpected IC50 Value q1 Is ATP concentration optimized? start->q1 q2 Is enzyme concentration appropriate? q1->q2 Yes s1 Determine ATP Km and test at varying concentrations q1->s1 No q3 Is inhibitor soluble? q2->q3 Yes s2 Titrate enzyme and verify purity q2->s2 No q4 Is assay technology suitable? q3->q4 Yes s3 Check solubility and adjust DMSO concentration q3->s3 No s4 Consider orthogonal assay q4->s4 No end Accurate IC50 q4->end Yes s1->q2 s2->q3 s3->q4 s4->end

Caption: Decision tree for troubleshooting unexpected IC50 values.

G cluster_1 Biochemical vs. Cellular Assay Discrepancy Workflow start Biochemical IC50 << Cellular IC50 check_perm Assess Cell Permeability start->check_perm check_efflux Investigate Efflux Pump Activity check_perm->check_efflux check_offtarget Profile for Off-Target Effects check_efflux->check_offtarget check_metabolism Evaluate Metabolic Stability check_offtarget->check_metabolism conclusion Understand Cellular Efficacy check_metabolism->conclusion

Caption: Workflow for investigating discrepancies between biochemical and cellular assays.

Data Presentation and Experimental Protocols

For consistent and comparable results, it is crucial to follow standardized protocols and present data clearly.

Table 1: Example Data for Troubleshooting
ParameterCondition 1Condition 2Condition 3
ATP Concentration 10 µM100 µM1 mM
Inhibitor IC50 50 nM500 nM5 µM
Signal-to-Background 81512
Z'-factor 0.60.80.75

This table illustrates how varying the ATP concentration can significantly impact the apparent IC50 of an ATP-competitive inhibitor.

Protocol: General Luminescence-Based Kinase Assay

This protocol provides a general framework for a luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining after the kinase reaction.[15][16][17]

  • Reagent Preparation:

    • Prepare the kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase assay buffer.

    • Prepare the kinase and substrate in the kinase assay buffer at 2X the final desired concentration.

    • Prepare ATP in the kinase assay buffer at 2X the final desired concentration.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add 5 µL of the diluted inhibitor or DMSO vehicle control.

    • Add 10 µL of the 2X kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at the desired temperature (e.g., 30°C or room temperature) for the optimized reaction time.

  • Signal Detection:

    • Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • The Daily Scientist. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery.
  • Ma, H., et al. (n.d.).
  • Smyth, L. A., & Collins, I. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • Smyth, L. A., & Collins, I. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Ma, H., et al. (2025, August 7).
  • Knippschild, U., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Unexpected Results with Multi-kinase Inhibitors.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Promega. (n.d.). Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
  • Anastassiadis, T., et al. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central.
  • (n.d.). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors.
  • (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Promega. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • (n.d.).
  • (2021, February 1). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed.
  • (2020, January 1). Defining the landscape of ATP-competitive inhibitor resistance residues in protein kinases.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors.
  • (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central.
  • BLDpharm. (n.d.). 1186609-65-3|this compound.
  • (n.d.).
  • (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?.
  • (2025, September 20). 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. PubChem.
  • (n.d.). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK....
  • (n.d.). 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. PubChem - NIH.
  • (n.d.).
  • AChemBlock. (n.d.). 5-Amino-3-methoxy-1H-pyrazolo[3,4-b]pyridine 97% | CAS: 1186609-65-3.
  • MDPI. (n.d.).
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • Thermo Fisher Scientific. (n.d.). 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole, 97%.
  • (2025, October 13). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Sigma-Aldrich. (n.d.). 1H-Pyrazolo[3,4-b]pyridin-5-amine.

Sources

Technical Support Center: Navigating and Overcoming Resistance to Pyrazolo[3,4-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[3,4-b]pyridine inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important class of kinase inhibitors in their experiments. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous potent inhibitors targeting a range of kinases including, but not limited to, Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinases (TRKs).[1][2][3][4]

However, as with many targeted therapies, the emergence of resistance is a significant challenge that can compromise experimental outcomes and limit therapeutic potential.[5] This guide provides a structured approach to troubleshooting, diagnosing, and overcoming resistance, grounded in established scientific principles and field-proven methodologies.

Section 1: Troubleshooting Guide - From Reduced Efficacy to Actionable Solutions

This section is designed to walk you through the process of identifying the root cause of inhibitor resistance in your experimental models.

Question: My pyrazolo[3,4-b]pyridine inhibitor has lost its efficacy in my cell-based assays. Where do I start?

Answer: A loss of inhibitor efficacy is a common but complex problem. Before investigating complex biological mechanisms, it's crucial to rule out common experimental variables.

Initial Verification Workflow:

  • Inhibitor Integrity:

    • Confirm Concentration: Re-verify the concentration of your stock solution. Evaporation of solvent (commonly DMSO) can lead to an inaccurate final concentration.

    • Assess Purity and Stability: If possible, verify the inhibitor's purity via HPLC. Pyrazolo[3,4-b]pyridine compounds can be susceptible to degradation depending on storage conditions and the specific substitutions on the scaffold. Always store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Cell Line Authentication:

    • Verify Identity: Ensure your cell line is what you think it is. Cross-contamination or genetic drift is a common issue in long-term cell culture. Use short tandem repeat (STR) profiling to authenticate your cell line.

    • Check Passage Number: Work with low-passage cells whenever possible. High-passage numbers can lead to phenotypic and genotypic changes, including alterations in kinase expression and signaling pathways.

  • Experimental Consistency:

    • Review your protocol for any recent changes. Inconsistent cell densities, media formulations, or incubation times can all contribute to variability in inhibitor response.[6]

Once these initial checks are complete and you've confirmed the issue is not due to these common variables, you can proceed to investigate the biological mechanisms of resistance.

graph TD { A[Start: Loss of Inhibitor Efficacy] --> B{Initial Checks}; B --> C{Inhibitor Integrity?}; B --> D{Cell Line Authenticity?}; B --> E{Experimental Consistency?}; C --> F[Prepare Fresh Inhibitor]; D --> G[Authenticate Cell Line]; E --> H[Standardize Protocol]; F --> I{Problem Solved?}; G --> I; H --> I; I -- No --> J[Proceed to Biological Investigation]; I -- Yes --> K[End]; J --> L{Is the target kinase still inhibited?}; L -- No --> M[Investigate On-Target Resistance]; L -- Yes --> N[Investigate Bypass Signaling]; M --> O[Sequence Kinase Domain]; N --> P[Phosphoproteomics / Phospho-Kinase Array];

}

Figure 1: Initial troubleshooting workflow for loss of inhibitor efficacy.
Question: How can I determine if resistance is caused by a mutation in the target kinase?

Answer: This is known as on-target resistance , where the inhibitor can no longer effectively bind to its kinase target due to a mutation in the kinase's ATP-binding pocket. This is a very common mechanism of acquired resistance to kinase inhibitors.[7]

Causality: Mutations, particularly at the "gatekeeper" residue, can introduce steric hindrance that physically blocks the inhibitor from docking into the ATP-binding site. For example, the L1196M "gatekeeper" mutation in ALK is a frequent cause of resistance to first-generation ALK inhibitors.[8][9][10] Similarly, mutations in the JAK2 kinase domain have been shown to confer resistance to JAK inhibitors.[11][12]

Protocol 1: Generation of a Resistant Cell Line

  • Initiation: Begin by treating the parental (sensitive) cell line with the pyrazolo[3,4-b]pyridine inhibitor at a concentration equal to its IC50.

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5x to 2x increments).

  • Selection: Continue this process over several weeks to months. This selective pressure will enrich the population for cells that have acquired resistance mechanisms.

  • Isolation: Isolate single-cell clones from the resistant population to establish stable resistant cell lines for downstream analysis.

Protocol 2: Kinase Domain Sequencing

  • RNA/DNA Extraction: Isolate high-quality genomic DNA or total RNA from both your parental (sensitive) and newly generated resistant cell lines.

  • PCR Amplification: Design primers that flank the entire kinase domain of your target gene. Use these primers to amplify the kinase domain from the extracted gDNA or from cDNA (if starting with RNA).

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. This is a cost-effective method for identifying dominant mutations in a cell population.

  • Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference sequence to identify any amino acid changes.

Data Interpretation:

The table below lists some known resistance mutations for kinases often targeted by pyrazolo[3,4-b]pyridine inhibitors.

KinaseResistance MutationConsequenceReference(s)
ALK L1196M (Gatekeeper)Steric hindrance, reduces binding of first-gen inhibitors.[8][9][10][13]
ALK G1202R (Solvent Front)High-level resistance to most second-gen inhibitors.[9][10][13]
JAK2 Y931CReduces inhibitor binding affinity.[7][14]
JAK2 G993AModulates the activation loop, conferring broad resistance.[7][11][12]

Solutions and Strategies:

  • Switch to a Next-Generation Inhibitor: Often, second or third-generation inhibitors are specifically designed to overcome known resistance mutations. For instance, some novel pyrazolo[3,4-b]pyridine derivatives have been specifically developed to be potent inhibitors of the ALK-L1196M mutant.[8] Lorlatinib is an example of a third-generation ALK inhibitor that can overcome the G1202R mutation.[10][13]

  • Utilize a Structurally Different Inhibitor: An inhibitor with a different chemical scaffold may have a distinct binding mode that is not affected by the specific resistance mutation.

Question: My inhibitor still effectively suppresses the phosphorylation of its direct target, but the cells are now resistant. What is happening?

Answer: This scenario strongly suggests the activation of a bypass signaling pathway . The cancer cells have re-wired their signaling networks to circumvent the block you've placed on the primary pathway, a common and challenging form of acquired resistance.[15][16]

Causality: Cancer cells can achieve this by upregulating a parallel receptor tyrosine kinase (RTK), activating a downstream signaling node, or altering feedback loops. The end result is the reactivation of critical downstream pathways like PI3K/AKT or MAPK, which drive proliferation and survival.

graph G { layout=dot; rankdir=TB; splines=ortho;

}

Figure 2: On-target inhibition vs. bypass signaling-mediated resistance.

The most powerful tool for discovering novel bypass pathways is mass spectrometry-based phosphoproteomics . This unbiased approach allows you to quantitatively compare the phosphorylation status of thousands of proteins between your sensitive and resistant cells, providing a global snapshot of the activated signaling networks.[17][18][19]

Protocol 3: Sample Preparation for Phosphoproteomic Analysis

  • Cell Culture and Lysis: Grow parental and resistant cells to ~80% confluency. Treat both cell lines with the pyrazolo[3,4-b]pyridine inhibitor at the IC50 concentration of the parental line for a defined period (e.g., 2-6 hours) to capture the acute signaling response. Harvest cells and lyse them in a urea-based buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Digestion: Quantify the protein concentration in each lysate using a BCA assay. Take an equal amount of protein from each sample and perform an in-solution tryptic digestion overnight.

  • Peptide Cleanup: Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

  • Phosphopeptide Enrichment: This is the critical step. Use a titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) enrichment kit to selectively capture phosphopeptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Interpretation:

  • Use software like MaxQuant or Proteome Discoverer to identify and quantify the phosphopeptides.

  • Look for phosphosites that are significantly upregulated in the resistant cell line compared to the parental line, even in the presence of the inhibitor.

  • Perform pathway analysis using tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify which signaling pathways are enriched for these upregulated phosphosites. This will point you toward the likely bypass mechanisms (e.g., IGF-1R signaling, cytoskeletal regulation).[16]

Solutions and Strategies:

  • Combination Therapy: The most effective strategy to overcome bypass signaling is to co-administer your pyrazolo[3,4-b]pyridine inhibitor with a second inhibitor that targets the identified bypass pathway. For example, if you identify MET amplification and activation, a combination with a MET inhibitor would be a logical next step.

  • Targeting Downstream Nodes: If multiple bypass pathways converge on a common downstream node like MEK or AKT, targeting this node in combination with your primary inhibitor can be an effective strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-b]pyridine inhibitor has poor aqueous solubility. How can I improve its handling in experiments?

Answer: Poor solubility is a common characteristic of many kinase inhibitors due to their typically hydrophobic, planar structures.

  • Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. For most compounds, 10-20 mM is achievable.

  • Working Dilutions: When making working dilutions in aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.

  • Disruption of Crystal Packing: The crystal lattice energy of a compound significantly impacts its solubility. While not something that can be changed post-synthesis, it's a key consideration in drug design. Medicinal chemistry strategies, such as adding bulky or out-of-plane substituents, can disrupt the crystal packing and improve solubility.[20]

  • Sonication: Briefly sonicating your stock solution can help dissolve any precipitate.

  • Avoid Aqueous Storage: Do not store the inhibitor in aqueous solutions for extended periods, as this can lead to precipitation.

Q2: How can I assess and control for potential off-target effects of my inhibitor?

Answer: No kinase inhibitor is perfectly specific. Understanding and controlling for off-target effects is crucial for correctly interpreting your results.

  • Dose-Response: Use the lowest effective concentration of the inhibitor that gives you maximal inhibition of your primary target. This minimizes the engagement of lower-affinity off-targets.

  • Use a Structurally Unrelated Inhibitor: Confirm your phenotype using a second, structurally distinct inhibitor that targets the same kinase. If both compounds produce the same biological effect, it is more likely to be an on-target effect.[6]

  • Kinome Profiling: For a comprehensive understanding of your inhibitor's selectivity, perform a kinome-wide profiling assay (e.g., KiNativ, kinobeads).[21] This will screen your compound against a large panel of kinases and reveal its full selectivity profile. Some pyrazolo[3,4-b]pyridine derivatives have been shown to have minimal off-target effects against panels of other kinases, demonstrating high selectivity.[1]

  • Rescue Experiments: Transfect your cells with a version of the target kinase that contains a resistance mutation you've identified. If the biological effect of the inhibitor is reversed in these cells, it strongly supports an on-target mechanism.

Q3: Are there different isomeric forms of the pyrazolo[3,4-b]pyridine scaffold I should be aware of?

Answer: Yes. The pyrazolo[3,4-b]pyridine scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-pyrazolo[3,4-b]pyridine forms. Computational calculations have shown that the 1H-tautomer is significantly more stable. Most synthetic routes are designed to favor the formation of this more stable 1H isomer, which is the form found in the majority of active kinase inhibitors based on this scaffold.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central (PMC). Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central (PMC). Available at: [Link]

  • Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib. PubMed Central (PMC). Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central (PMC). Available at: [Link]

  • Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance. National Institutes of Health (NIH). Available at: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed Central (PMC). Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Institutes of Health (NIH). Available at: [Link]

  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. National Institutes of Health (NIH). Available at: [Link]

  • Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib. PubMed. Available at: [Link]

  • Investigation of cancer drug resistance mechanisms by phosphoproteomics. PubMed. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Cracking the code of resistance across multiple lines of ALK inhibitor therapy in lung cancer. AME Publishing Company. Available at: [Link]

  • The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. PubMed Central (PMC). Available at: [Link]

  • Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes. Precision Cancer Medicine. Available at: [Link]

  • Resistance profiles of ALK mutations against six ALK TKIs. (A) Cell... ResearchGate. Available at: [Link]

  • Acquired resistance to JAK2 inhibitors in JAK2-rearranged acute lymphoblastic leukemia. Nature. Available at: [Link]

  • Mapping of ruxolitinib-resistant mutations on JAK2 structure. ResearchGate. Available at: [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

  • Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia. PubMed Central (PMC). Available at: [Link]

  • Jak/STAT pathway: mutations, inhibitors, and resistance. PubMed. Available at: [Link]

  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing. PubMed. Available at: [Link]

  • Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia. PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine and its analogues. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in the synthesis of this important class of compounds. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both technical accuracy and practical, field-tested insights.

I. Overview of Synthetic Strategy

The synthesis of this compound typically involves a convergent approach, centered around the construction of the pyrazolopyridine core. A common and versatile method is the annulation of a pyridine ring onto a pre-existing substituted 5-aminopyrazole. This strategy offers flexibility in introducing substituents on the pyrazole ring at an early stage.

A plausible and widely adopted synthetic route starts with the synthesis of a suitably substituted 5-aminopyrazole, which is then reacted with a β-dicarbonyl compound or its equivalent to construct the fused pyridine ring. The regioselectivity of this cyclization is a critical aspect to control, as the use of unsymmetrical dicarbonyl compounds can lead to the formation of isomeric products.[1][2]

II. Troubleshooting Guide: Common Synthesis Problems and Solutions

This section addresses specific issues that may arise during the synthesis of this compound analogues in a question-and-answer format.

Question 1: I am experiencing very low or no yield of my desired pyrazolo[3,4-b]pyridine product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product yield is a frequent challenge in multi-component or condensation reactions leading to pyrazolopyridines.[3] The root cause can often be traced back to one or more of the following factors:

  • Purity of Starting Materials: The purity of the 5-aminopyrazole precursor is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming starting materials and complicating the purification process.

    • Recommendation: Ensure the high purity of your 5-aminopyrazole and other reactants. If necessary, recrystallize or purify the starting materials before use. Characterize your starting materials thoroughly by NMR and melting point to confirm their identity and purity.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly hinder the reaction.

    • Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating. While many pyrazolopyridine syntheses are conducted at elevated temperatures (reflux in solvents like ethanol or acetic acid), some may proceed at room temperature.[1] It is crucial to perform small-scale optimization experiments to find the ideal temperature for your specific analogue.

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically influence the reaction outcome, especially in multi-component reactions.

    • Recommendation: For acid-catalyzed cyclizations, common choices include acetic acid (often used as the solvent as well) or a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TSA). The optimal catalyst and its loading should be determined experimentally.

  • Solvent Effects: The solvent plays a critical role in reactant solubility and reaction kinetics.

    • Recommendation: Ethanol, acetic acid, and dimethylformamide (DMF) are commonly used solvents. The choice depends on the specific reactants and reaction temperature. Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a well-known challenge in the synthesis of unsymmetrically substituted pyrazolo[3,4-b]pyridines.[1][2] This typically occurs when an unsymmetrical β-dicarbonyl compound is used, as the initial condensation with the 5-aminopyrazole can occur at either of the two carbonyl groups.

  • Controlling Regioselectivity through Reactant Choice: The most effective way to control regioselectivity is to use a β-dicarbonyl compound with two carbonyl groups of significantly different electrophilicity. For example, using a β-ketoester instead of a 1,3-diketone will favor the initial reaction at the more electrophilic ketone carbonyl.

    • Expert Insight: To favor the formation of a specific regioisomer, consider using a starting material where one of the carbonyl groups is sterically hindered or electronically deactivated. For instance, using 1,1,1-trifluoro-2,4-pentanedione ensures that the initial attack of the aminopyrazole occurs at the more electrophilic carbonyl group attached to the trifluoromethyl group.[1]

  • Influence of Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.

  • Separation of Regioisomers: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography.

    • Practical Tip: Flash column chromatography using a gradient of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is the most common method for separating regioisomers of pyrazolopyridines. Careful selection of the eluent system and a slow gradient are key to achieving good separation.

Question 3: I am having difficulty purifying my final product. It seems to be very polar and streaks on the TLC plate. What can I do?

Answer:

The presence of the amino group and the nitrogen atoms in the pyrazolopyridine core imparts a significant degree of polarity to the molecule, which can make purification challenging.

  • Column Chromatography Optimization:

    • Stationary Phase: While silica gel is the most common stationary phase, for very polar compounds, you might consider using alumina (neutral or basic) or a reverse-phase silica gel.

    • Mobile Phase: For polar compounds on silica gel, you may need to use a more polar eluent system. A common starting point is a mixture of dichloromethane and methanol, or ethyl acetate and methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Crystallization: Recrystallization is an excellent method for purifying solid compounds.

    • Solvent Selection: The key is to find a solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for recrystallization of pyrazolopyridines include ethanol, methanol, acetonitrile, or mixtures of these with water. A systematic approach to solvent screening with small amounts of your crude product is recommended.

  • Acid-Base Extraction: If your product is basic, you can use an acid-base extraction during the work-up to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your product back into an organic solvent. This can be a very effective purification step.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for a 3-methoxy-5-aminopyrazole precursor?

A1: A common route to 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[4] For a 3-methoxy derivative, you would likely start with a precursor that allows for the introduction of the methoxy group. One plausible approach is to start with a 3-hydroxy-5-aminopyrazole, which can then be methylated.

Q2: How can I confirm the structure of my synthesized this compound analogue?

A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation. This includes:

  • ¹H and ¹³C NMR: To determine the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and C=N bonds.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC): These are particularly useful for confirming the connectivity of atoms and the regiochemistry of the final product.

Q3: What are some common side reactions to be aware of during the cyclization step?

A3: Besides the formation of regioisomers, other potential side reactions include incomplete cyclization, where the intermediate enamine may be isolated, or the formation of dimeric or polymeric byproducts, especially if the reaction is not carried out under dilute conditions. Dehydration of the intermediate can sometimes be a slow step, leading to a mixture of the dihydropyrazolopyridine and the fully aromatized product.

Q4: Are there any specific safety precautions I should take when working with these compounds and their precursors?

A4: Yes, standard laboratory safety practices should always be followed. Many of the reagents used in these syntheses have specific hazards:

  • Hydrazine and its derivatives: Are often toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Strong acids and bases: Are corrosive. Always wear appropriate gloves and eye protection.

  • Organic solvents: Many are flammable and can be toxic upon inhalation or skin contact. Work in a well-ventilated area and avoid sources of ignition. Always consult the Safety Data Sheet (SDS) for each reagent before use.[5]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of a 5-Aminopyrazole Precursor

This protocol is a general method for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine.

  • Step 1: Synthesis of the β-Ketonitrile

    • A common method is the Claisen condensation of an appropriate ester with a nitrile. For example, the reaction of ethyl acetate with acetonitrile in the presence of a strong base like sodium ethoxide yields acetoacetonitrile.

  • Step 2: Cyclization with Hydrazine

    • To a solution of the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the 5-aminopyrazole.

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine via Condensation

This is a general procedure for the cyclization of a 5-aminopyrazole with a β-dicarbonyl compound.

  • In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq) and the β-dicarbonyl compound (1.1 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 6-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a base, such as aqueous sodium hydroxide or sodium bicarbonate, until a precipitate forms.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Table 1: Example of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis

Starting MaterialsSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
5-Aminopyrazole, 1,3-DiketoneAcetic AcidNoneReflux1up to 98[1]
5-Aminopyrazole, α,β-Unsaturated KetoneDMFTMSCl1001up to 93[1]
5-Aminopyrazole, Aldehyde, Ketone (3-component)EthanolTEA9016Varies[6]
5-Aminopyrazole, Alkynyl AldehydeDMAcAg(CF₃CO₂)100264-78[7]

V. Visualizing the Workflow

To provide a clearer understanding of the synthetic process and the troubleshooting logic, the following diagrams are provided.

Diagram 1: General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Pyridine Ring Formation cluster_2 Purification Start_A β-Ketonitrile Aminopyrazole 5-Aminopyrazole Precursor Start_A->Aminopyrazole Cyclization Start_B Hydrazine Start_B->Aminopyrazole Final_Product This compound Analogue Aminopyrazole->Final_Product Condensation/Cyclization Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Final_Product Purification Chromatography / Crystallization Final_Product->Purification

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Diagram 2: Troubleshooting Logic for Low Yield

G Low_Yield Low or No Yield Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Monitor_Reaction Monitor Reaction by TLC Low_Yield->Monitor_Reaction Purify_SM Purify Starting Materials Check_Purity->Purify_SM Optimize_Catalyst Optimize Catalyst/Solvent Optimize_Conditions->Optimize_Catalyst Adjust_Temp_Time Adjust Temperature/Time Optimize_Conditions->Adjust_Temp_Time Screen_Catalysts Screen Catalysts/Solvents Optimize_Catalyst->Screen_Catalysts

Caption: Troubleshooting flowchart for low reaction yield.

VI. References

  • Molecules. 2022 Mar; 27(7): 2237. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Molecules. 2023 Jan; 28(2): 833. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Google Patents. US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.

  • PubMed Central. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]

  • RSC Publishing. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]

  • ResearchGate. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. [Link]

  • ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. [Link]

  • ResearchGate. (2010). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. [Link]

  • PubMed Central. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • PubMed Central. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • ResearchGate. (2022). Synthesis of substituted pyrazolo[3,4-b]pyridine. [Link]

  • ResearchGate. (2012). Crystallization and Purification. [Link]

  • International Science Community Association. Crystallization approach for purification of intact monoclonal antibodies: A review. [Link]

  • ResearchGate. (2016). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. [Link]

  • PubMed Central. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]

  • ScienceDirect. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • PubMed Central. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

  • Google Patents. US5380340A - Hair dye containing aminopyrazole derivatives as well as pyrazole derivatives.

  • ResearchGate. Scope of the substrates for the synthesis of pyrazolo[3,4‐b]pyridines 4... [Link]

  • PubMed Central. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2021). SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. [Link]

Sources

Technical Support Center: A Guide to Scaling the Production of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis and scale-up of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS RN: 1186609-65-3). This guide is designed for researchers, chemists, and drug development professionals engaged in moving this valuable heterocyclic scaffold from bench-scale discovery to pilot-plant production. As a key building block in medicinal chemistry, robust and scalable access to this molecule is critical.[1][2][3]

This document provides a plausible synthetic route, outlines critical process parameters, and offers an in-depth troubleshooting guide in a direct question-and-answer format to address common challenges encountered during process development and scale-up.

Overview of the Synthetic Strategy

The synthesis of the pyrazolo[3,4-b]pyridine core is well-established in chemical literature, typically involving the construction of the pyridine ring onto a pre-formed 5-aminopyrazole precursor.[4] A common and effective strategy is a three-component reaction, which offers process intensification and high atom economy, making it attractive for larger-scale production.[4][5]

Our proposed pathway involves the condensation of a 5-amino-3-methoxypyrazole intermediate with a suitable C3 synthon, such as an α,β-unsaturated carbonyl compound, generated in situ.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyridine Ring Formation (Three-Component Reaction) SM1 Starting Material A (e.g., Cyanoacetate derivative) INT1 Intermediate 1 (5-Amino-3-methoxypyrazole) SM1->INT1 SM2 Starting Material B (Hydrazine derivative) SM2->INT1 SM3 Starting Material C (e.g., Malononitrile) INT2 Intermediate 2 (In situ generated electrophile) SM3->INT2 SM4 Starting Material D (e.g., Triethyl Orthoformate) SM4->INT2 PRODUCT Final Product (this compound) INT1->PRODUCT INT2->PRODUCT PUR Purification (Recrystallization/Chromatography) PRODUCT->PUR

Caption: General workflow for the synthesis of the target compound.

Key Considerations for Scale-Up

Transitioning from grams to kilograms introduces challenges beyond simple multiplication of reagents. The following parameters are critical for a successful and safe scale-up.

ParameterBench-Scale Consideration (1-10 g)Scale-Up Consideration (100 g - 5 kg)Rationale & Justification
Purity of Starting Materials High purity (>98%) is ideal. Minor impurities may be removed by final chromatography.Absolute necessity. Purity must be >99% with a clear impurity profile.Impurities can disproportionately affect reaction kinetics, catalyst performance, and the final product's impurity profile, making purification difficult and costly at scale.[6]
Solvent Selection Dichloromethane, Chloroform, Acetonitrile. Chosen for solubility and ease of removal.Ethanol, 2-Propanol, Toluene, or water. Chosen for safety, cost, environmental impact, and boiling point.Halogenated solvents are often avoided at scale due to environmental and safety concerns. The chosen solvent must allow for effective heat transfer and be easily recoverable.[6]
Temperature & Exotherm Control Heating mantle/oil bath. Exotherms are often negligible and dissipate quickly.Jacketed reactor with controlled heating/cooling fluid. Exotherms must be anticipated and managed.The surface-area-to-volume ratio decreases at scale, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions, side product formation, and significant safety hazards.
Reagent Addition All at once or via dropping funnel over minutes.Controlled addition via pump over an extended period (e.g., 1-3 hours).Controlled addition maintains a low concentration of the reactive species, minimizing side reactions and helping to control the reaction exotherm.
Reaction Monitoring Thin Layer Chromatography (TLC) is often sufficient to determine completion.[6][7]High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is required.HPLC/UPLC provides quantitative data on the consumption of starting materials, formation of product, and importantly, the formation and fate of impurities, which is critical for process control.
Work-up & Isolation Separatory funnel for extractions, rotary evaporator for concentration, flash chromatography for purification.Jacketed reactor for extractions and washes, large-scale filtration (e.g., Nutsche filter), and crystallization for purification.Column chromatography is generally not economically viable for large-scale production. Developing a robust crystallization procedure is paramount for achieving high purity.[6]

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format.

Category: Low Yield and Incomplete Conversion

Q1: My reaction yield is consistently low (<50%) even though TLC/HPLC shows consumption of the starting materials. What's happening?

A1: This classic issue often points to competing side reactions or product degradation.

  • Check Reaction Temperature: Pyrazolopyridine syntheses can be sensitive. Excessive heat may be degrading your product or promoting the formation of tars.[6] Consider running the reaction at a lower temperature for a longer duration.

  • Atmosphere Control: Ensure the reaction is running under an inert atmosphere (Nitrogen or Argon). The amine functionality in your product and intermediates can be susceptible to oxidation, especially at elevated temperatures.

  • Purity of 5-Aminopyrazole: The aminopyrazole intermediate is the cornerstone of this synthesis. Impurities can significantly hinder the cyclization step.[6] Re-purify your intermediate by recrystallization and confirm its identity and purity via NMR and HPLC before use.

  • Work-up pH: During the work-up, ensure the pH of your aqueous washes is controlled. Your product has a basic amine group and an acidic pyrazole N-H. It can have complex solubility behavior at different pH values, potentially leading to loss in the aqueous layers.

Q2: The reaction seems to stall at ~60% conversion, and running it longer doesn't help. Why?

A2: A stalled reaction often indicates an issue with the catalyst or an equilibrium process.

  • Catalyst Deactivation: If using an acid or base catalyst (e.g., acetic acid, piperidine, ZrCl4), it may be deactivated by impurities in your starting materials or solvent.[6] Consider a higher catalyst loading or using a freshly opened bottle of a key reagent.

  • Water Scavenging: Many condensation reactions of this type release water. At scale, this water can accumulate and inhibit the reaction or even cause hydrolysis of intermediates. Consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., Toluene) to remove water azeotropically.

  • Reversibility: The initial condensation steps can be reversible. Driving the reaction forward might require the removal of a byproduct (like water) or using a larger excess of one of the reagents.

Troubleshooting_Low_Yield Start Low Yield or Stalled Reaction CheckPurity Analyze Starting Material Purity (HPLC, NMR) Start->CheckPurity CheckTemp Review Reaction Temperature Profile Start->CheckTemp CheckCat Evaluate Catalyst (Activity, Loading) Start->CheckCat CheckWorkup Audit Work-up & Isolation Steps Start->CheckWorkup PurityIssue Impurity Detected CheckPurity->PurityIssue Yes TempIssue Deviation from Protocol? CheckTemp->TempIssue Yes CatIssue Catalyst Inactive? CheckCat->CatIssue Yes WorkupLoss Product Loss During Extraction/Isolation? CheckWorkup->WorkupLoss Yes Sol_Purify Action: Re-purify Starting Materials PurityIssue->Sol_Purify Sol_OptimizeTemp Action: Optimize Temperature (Consider lowering) TempIssue->Sol_OptimizeTemp Sol_NewCat Action: Use Fresh Catalyst / Screen Alternatives CatIssue->Sol_NewCat Sol_OptimizeWorkup Action: Adjust pH / Solvent Volumes WorkupLoss->Sol_OptimizeWorkup

Caption: Decision tree for troubleshooting low reaction yields.

Category: Purity and Isomer Control

Q1: My final product is contaminated with a persistent impurity that is difficult to separate. How can I prevent its formation?

A1: Prevention is the best purification tool.

  • Identify the Impurity: First, try to identify the structure of the impurity by LC-MS and NMR. Is it a regioisomer? An unreacted intermediate? A byproduct from a side reaction?

  • Control of Regioisomers: The formation of regioisomers is a known challenge in pyrazolopyridine synthesis when using unsymmetrical starting materials.[4][6] The reaction pathway can be directed by:

    • Choice of Catalyst: Lewis acids may favor one pathway over Brønsted acids. A catalyst screen is recommended.[4][6]

    • Steric Hindrance: Bulky groups on your starting materials can direct the cyclization to the less hindered position.

    • Electronic Effects: The relative electrophilicity of carbonyl groups in a 1,3-dicarbonyl equivalent can determine the initial site of attack by the aminopyrazole.[4]

  • Optimize Order of Addition: If your impurity is a dimer or a result of self-condensation of a starting material, add that material slowly to a solution of the other reactants to keep its instantaneous concentration low.

Q2: The crude product looks like a tar, and I can't get it to crystallize. What should I do?

A2: Tarry products usually indicate polymerization or extensive side reactions.

  • Lower the Temperature: This is the most common cause. High reaction temperatures, especially with acid catalysts, can lead to decomposition and polymerization.

  • Solvent Choice: Ensure your product is soluble in the reaction solvent at the reaction temperature. If it precipitates out, it can oil out and decompose. A solvent screen is highly recommended.[6]

  • Purification of Crude: Before attempting crystallization, try to clean up the crude material. A "plug" of silica gel, eluting with a moderately polar solvent system (e.g., 50% Ethyl Acetate in Hexane, then flushing with 10% Methanol in DCM), can remove a significant amount of baseline and highly polar tar, making subsequent crystallization more feasible.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound must be consulted, compounds of this class require careful handling.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile is a common choice, but check for your specific solvents).[8][10]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust, vapors, or mists.[8][9]

  • Handling: Avoid contact with skin and eyes.[8][9] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes.[8][9][10] Do not ingest.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8][9]

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not discharge into drains.[10]

References

  • BASF Safety data sheet. (2025). BASF.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). PubMed Central.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-thiocarboxamide. (2024). Fisher Scientific.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. (2021). PubMed.
  • SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. (2023). Fisher Scientific.
  • SAFETY DATA SHEET - Bis(4-methoxyphenyl)amine. (2024). Sigma-Aldrich.
  • MATERIAL SAFETY DATA SHEETS 3-(4-PHENOXYPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE. (n.d.). Santa Cruz Biotechnology.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI.
  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... (2025). ResearchGate.
  • Preparation of pyrazolo[3,4-b]pyridines as antimalarials. (n.d.). Google Patents.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). PubMed Central.
  • Direct Price this compound Certified. (n.d.). Adgully.com.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (n.d.). PubMed Central.
  • This compound - CAS:1186609-65-3. (n.d.). Aladdin.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of various analogs of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine, a promising scaffold in the development of novel anticancer therapeutics. Drawing upon a range of preclinical studies, this document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of structure-activity relationships (SAR) and supporting experimental data to inform future research and development efforts.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets, particularly protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazolo[3,4-b]pyridine scaffold serves as a versatile template for the design of potent and selective kinase inhibitors. This guide will delve into the comparative efficacy of various analogs built upon this core, with a focus on their potential as anticancer agents.

Comparative Efficacy of Pyrazolo[3,4-b]pyridine Analogs

The following sections present a comparative analysis of different series of pyrazolo[3,4-b]pyridine analogs, categorized by their primary molecular targets and structural modifications. The efficacy is primarily assessed by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and specific kinases.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by gene rearrangements, can act as oncogenic drivers in a variety of tumors.[2] Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential to inhibit TRK kinases.

A study by Liu et al. (2022) explored a series of 38 pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors.[2] Among these, compound C03 emerged as a particularly potent analog.

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)
C03 TRKA56Km-12 (Colon Carcinoma)0.304

Table 1: In vitro activity of a lead pyrazolo[3,4-b]pyridine analog against TRKA and a cancer cell line.[2]

The data indicates that strategic modifications to the pyrazolo[3,4-b]pyridine scaffold can yield potent TRK inhibitors with significant anti-proliferative activity in cancer cells driven by this pathway. The authors noted that C03 also exhibited good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, suggesting a favorable preliminary safety profile.[2]

Mps1 Kinase Inhibitors for Mitotic Checkpoint Control

Monopolar spindle 1 (Mps1) kinase is a crucial component of the spindle assembly checkpoint, a key mechanism that ensures proper chromosome segregation during mitosis. Inhibition of Mps1 is a promising therapeutic strategy for inducing mitotic catastrophe and cell death in cancer cells.

A recent study identified a series of pyrazolo[3,4-b]pyridine-based compounds as novel Mps1 inhibitors.[3] Compound 31 from this series demonstrated remarkable potency and efficacy.

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)
31 Mps12.596MDA-MB-468 (Breast Cancer)Not explicitly stated, but significant inhibition
MV4-11 (Leukemia)Not explicitly stated, but significant inhibition

Table 2: Potency of a pyrazolo[3,4-b]pyridine analog against Mps1 kinase.[3]

Furthermore, compound 31 exhibited a favorable pharmacokinetic profile and demonstrated significant antitumor efficacy in a mouse xenograft model of MDA-MB-468 breast cancer with no apparent toxicity.[3] This highlights the potential of this analog series for in vivo applications.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent CDK inhibitors.

A study focused on the synthesis and evaluation of 3,5-disubstituted pyrazolo[3,4-b]pyridines as CDK1 inhibitors reported compounds with potent and selective inhibitory activities.[4] Another investigation into 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines identified compounds with significant activity against CDK2 and/or CDK9.[5]

CompoundTarget KinaseCell LineIC50 (µM)
9a CDK2/CDK9 (putative)Hela (Cervical Cancer)2.59
14g CDK2/CDK9 (putative)MCF7 (Breast Cancer)4.66
HCT-116 (Colon Cancer)1.98

Table 3: Anti-proliferative activity of pyrazolo[3,4-b]pyridine analogs targeting CDKs.[5]

These studies underscore the versatility of the pyrazolo[3,4-b]pyridine core in targeting different members of the CDK family, leading to potent anti-proliferative effects in various cancer cell lines. The structure-activity relationship in these series often points to the importance of the nature and position of substituents on the pyridine and pyrazole rings for both potency and selectivity.[5]

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. A series of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives have been identified as potent tubulin polymerization inhibitors.[6]

CompoundCell LineIC50 (µM)Selectivity (WI-38 normal cells IC50 in µM)
15c MCF-7 (Breast Cancer)0.06723.41

Table 4: Anti-proliferative activity and selectivity of a pyrazolo[3,4-b]pyridine analog targeting tubulin polymerization.[6]

Compound 15c not only displayed potent anti-proliferative activity against MCF-7 breast cancer cells but also exhibited high selectivity over normal human embryonic lung cells.[6] Mechanistic studies confirmed that this compound inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[6] This class of analogs represents a distinct mechanism of action for the pyrazolo[3,4-b]pyridine scaffold.

Structure-Activity Relationship (SAR) Insights

Across the various studies, several key SAR trends can be discerned:

  • Substituents on the Pyrazole Ring: The nature of the substituent at the N1 position of the pyrazole ring significantly influences kinase inhibitory activity and cellular potency.

  • Substituents on the Pyridine Ring: Modifications at the C3, C4, and C5 positions of the pyridine ring are critical for determining target selectivity and overall efficacy. For instance, the presence of an amino group at the C5 position appears to be important for the activity of some analogs.

  • Aryl Substituents: The introduction of various substituted aryl groups at different positions of the scaffold has been a common strategy to modulate activity. The electronic and steric properties of these substituents play a crucial role in the interaction with the target protein's binding pocket.

SAR_Insights cluster_mods Key Modification Points cluster_effects Impact on Efficacy PyrazoloPyridine Pyrazolo[3,4-b]pyridine Core N1 N1-substituent (Pyrazole) PyrazoloPyridine->N1 Modifications at C3 C3-substituent PyrazoloPyridine->C3 Modifications at C4 C4-substituent PyrazoloPyridine->C4 Modifications at C5 C5-substituent PyrazoloPyridine->C5 Modifications at Potency Potency (IC50) N1->Potency Influences Selectivity Kinase Selectivity N1->Selectivity Influences ADME ADME Properties N1->ADME Influences C3->Potency Influences C3->Selectivity Influences C3->ADME Influences C4->Potency Influences C4->Selectivity Influences C4->ADME Influences C5->Potency Influences C5->Selectivity Influences C5->ADME Influences

Caption: Key modification points on the pyrazolo[3,4-b]pyridine core and their impact on efficacy.

Experimental Methodologies

The evaluation of the efficacy of these pyrazolo[3,4-b]pyridine analogs relies on a suite of standardized in vitro and in vivo assays.

In Vitro Efficacy Assessment

1. Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay is a fundamental tool for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a detergent solution).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with Compounds start->treat incubate Incubate (e.g., 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for a typical MTT cell proliferation assay.

2. Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: Various formats exist, but they generally involve incubating the kinase, a substrate, ATP, and the test compound. The extent of substrate phosphorylation is then quantified, often using methods like fluorescence, luminescence, or radioactivity.

  • Protocol Outline (Generic Luminescence-based Assay):

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period to allow for substrate phosphorylation.

    • Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining (and thus directly proportional to kinase activity).

    • Measure the luminescence using a plate reader.

    • Determine the IC50 value for kinase inhibition.

In Vivo Efficacy Assessment

Xenograft Models

To evaluate the antitumor efficacy of promising compounds in a living organism, human cancer cells are implanted into immunodeficient mice.

  • Principle: Human tumor cells are grown as a solid tumor in a mouse model, allowing for the assessment of a drug's ability to inhibit tumor growth in a more complex biological environment.

  • Protocol Outline:

    • Inject human cancer cells subcutaneously into the flank of immunodeficient mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into control and treatment groups.

    • Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

    • Monitor tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow start Inject Cancer Cells into Mice tumor_growth Allow Tumor Growth start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer Compound/Vehicle randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor end Euthanize & Analyze Tumors monitor->end

Caption: General workflow for an in vivo xenograft study.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly promising class of compounds for the development of novel anticancer therapies. The diverse range of biological targets, including TRK, Mps1, CDKs, and tubulin, highlights the remarkable versatility of this chemical framework. The efficacy data presented in this guide, while derived from different studies, collectively underscores the potential of these analogs to potently inhibit cancer cell proliferation and tumor growth.

Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation of a series of analogs with systematic modifications around the pyrazolo[3,4-b]pyridine core is needed to build a more complete understanding of the structure-activity relationships for different kinase targets.

  • Head-to-head comparative studies: Direct comparisons of the most promising analogs from different series in standardized in vitro and in vivo models would provide a clearer picture of their relative efficacy and potential for clinical development.

  • Pharmacokinetic and toxicological profiling: In-depth ADME/Tox studies are essential to identify analogs with the most favorable drug-like properties for further preclinical and clinical investigation.

By leveraging the insights presented in this guide and pursuing these future directions, the scientific community can continue to unlock the full therapeutic potential of this compound analogs in the fight against cancer.

References

  • Mohamed, M. S., Awad, Y. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 10.4236/ojmc.2012.23010. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Molecules, 28(17), 6432. [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. (2021). European Journal of Medicinal Chemistry, 211, 113095. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1396-1408. [Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). European Journal of Medicinal Chemistry, 253, 115334. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(22), 7937. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2023). Pharmaceuticals, 16(11), 1618. [Link]

Sources

Validating the Biological Activity of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, technical comparison of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine, a member of the promising pyrazolo[3,4-b]pyridine class of heterocyclic compounds, against established inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The pyrazolo[3,4-b]pyridine scaffold has garnered significant attention for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide will focus on the validation of its potential as an inhibitor of the TGF-β type I receptor kinase (ALK5), a key therapeutic target in oncology and fibrosis.[3]

The Therapeutic Rationale: Targeting the TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[4] Dysregulation of this pathway is a hallmark of various pathologies. In the context of cancer, TGF-β can act as a tumor suppressor in the early stages but paradoxically promotes tumor progression, metastasis, and immune evasion in advanced stages.[4][5] This dual role necessitates a nuanced therapeutic approach. Inhibition of the TGF-β pathway, particularly through the targeting of the TGF-β type I receptor (also known as Activin Receptor-Like Kinase 5 or ALK5), has emerged as a promising strategy to counteract its pro-tumorigenic effects.[3]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI/ALK5). The activated ALK5 subsequently phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, extracellular matrix production, and immune suppression.[4]

This compound: A Candidate ALK5 Inhibitor

The pyrazolo[3,4-b]pyridine core structure is a versatile scaffold that has been successfully utilized in the development of various kinase inhibitors.[6][7] The structural features of this compound suggest its potential to interact with the ATP-binding pocket of ALK5, thereby inhibiting its kinase activity. Validation of this hypothesis requires rigorous experimental evaluation.

Comparative Analysis: Benchmarking Against Established ALK5 Inhibitors

To objectively assess the biological activity of this compound, a direct comparison with well-characterized ALK5 inhibitors is essential. This guide will use two prominent examples:

  • Galunisertib (LY2157299): An orally bioavailable, selective, and potent small molecule inhibitor of ALK5 that has been extensively investigated in preclinical and clinical studies for various cancers, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma.[5][8]

  • SB-431542: A potent and selective inhibitor of ALK4, ALK5, and ALK7, widely used as a research tool to probe the biological functions of the TGF-β pathway.[9][10] It effectively blocks TGF-β-induced cellular responses such as cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[9]

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of the comparator compounds, providing a benchmark for the evaluation of this compound.

CompoundTarget(s)IC50 (ALK5)Key Features & Applications
Galunisertib (LY2157299) TGF-βRI (ALK5)56 nM[11]Orally bioavailable; Investigated in multiple clinical trials for various cancers.[5][12]
SB-431542 ALK4, ALK5, ALK794 nMWidely used as a research tool; Potent inhibitor of TGF-β-induced cellular responses.[9][10]
This compound Putative ALK5To be determinedMember of a biologically active class of compounds.

Experimental Protocols for Validation

To validate the biological activity of this compound as an ALK5 inhibitor, a series of in vitro assays should be performed. The following protocols provide a detailed, step-by-step methodology.

Experimental Workflow

Caption: A streamlined workflow for the in vitro validation of a putative ALK5 inhibitor.

Protocol 1: ALK5 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant ALK5.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5.

Materials:

  • Recombinant human ALK5 kinase domain

  • Kinase substrate (e.g., casein or a specific peptide substrate)

  • ATP (adenosine triphosphate)

  • Test compound (this compound)

  • Comparator compounds (Galunisertib, SB-431542)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the test and comparator compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted compounds to the wells. Include a no-compound control (DMSO only) and a no-kinase control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality behind Experimental Choices: This biochemical assay provides a direct measure of the compound's ability to inhibit the target enzyme, independent of cellular uptake or off-target effects. Using established inhibitors as positive controls validates the assay's performance.

Protocol 2: Inhibition of TGF-β-induced Smad2/3 Phosphorylation (Cell-Based)

This assay assesses the compound's ability to block the canonical TGF-β signaling pathway in a cellular context.

Objective: To determine the effect of this compound on TGF-β-induced phosphorylation of Smad2 and Smad3.

Materials:

  • A suitable cell line responsive to TGF-β (e.g., HaCaT keratinocytes, A549 lung carcinoma cells).[9]

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test compound and comparators

  • Lysis buffer

  • Primary antibodies: anti-phospho-Smad2, anti-phospho-Smad3, anti-total Smad2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound or comparators for 1-2 hours.

  • Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated Smad to total Smad and the loading control.

Trustworthiness of the Protocol: This protocol provides a self-validating system by including both positive (TGF-β stimulation) and negative (unstimulated) controls. The use of antibodies against both the phosphorylated and total forms of the target protein ensures that any observed decrease in phosphorylation is not due to a reduction in the total protein level.

Signaling Pathway Visualization

TGF_beta_pathway cluster_membrane Cell Membrane TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII ALK5 TβRI (ALK5) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Inhibitor This compound Galunisertib SB-431542 Inhibitor->ALK5 pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription

Caption: The canonical TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.

Conclusion

The validation of this compound's biological activity as a potential ALK5 inhibitor requires a systematic and comparative approach. By benchmarking its performance against well-characterized inhibitors like Galunisertib and SB-431542, researchers can gain a clear understanding of its potency and cellular efficacy. The detailed experimental protocols provided in this guide offer a robust framework for this validation process, ensuring scientific integrity and generating reliable data for further drug development efforts. The promising therapeutic potential of targeting the TGF-β pathway underscores the importance of identifying and characterizing novel inhibitors from versatile chemical scaffolds such as the pyrazolo[3,4-b]pyridines.

References

  • Halder, S. K., et al. (2005). A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers. Neoplasia, 7(5), 509–521. [Link]

  • ClinicalTrials.eu. (n.d.). Galunisertib – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Gueorguieva, I., et al. (2017). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 11, 1039–1047. [Link]

  • Ahangari, F., et al. (2022). TGF-β inhibitor SB431542 suppresses SARS-CoV-2 replication through multistep inhibition. bioRxiv. [Link]

  • Seoane, J., & Gomis, R. R. (2017). TGF-β Family Signaling in Tumor Suppression and Cancer Progression. Cold Spring Harbor Perspectives in Biology, 9(11), a022277. [Link]

  • Ling, L. E., & Lee, W. C. (2011). TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. Current Pharmaceutical Biotechnology, 12(12), 2190–2202. [Link]

  • Herbertz, S., et al. (2015). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 6(39), 42377–42391. [Link]

  • Tran, H. C., et al. (2016). TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of the Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells. Clinical Cancer Research, 22(2), 434–444. [Link]

  • ResearchGate. (n.d.). Clinical trials with galunisertib (LY2157299). Retrieved from [Link]

  • Akhurst, R. J. (2006). Large- and small-molecule inhibitors of transforming growth factor-beta signaling. Current Opinion in Investigational Drugs, 7(6), 513–521. [Link]

  • Hinck Lab. (n.d.). Development of novel small molecule TGF-beta inhibitors. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 861–872. [Link]

  • Ghorab, M. M., et al. (2016). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1541–1551. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Lee, J. H., et al. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3252–3256. [Link]

  • ResearchGate. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 31, 115985. [Link]

  • Di Paolo, D., et al. (2013). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. The Journal of Clinical Investigation, 123(7), 3095–3108. [Link]

  • Laping, N. J., et al. (2002). Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542. Molecular Pharmacology, 62(1), 58–64. [Link]

  • Tarcsai, A., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 64(22), 16468–16487. [Link]

  • Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 236, 114322. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

Sources

The Ascendancy of the Pyrazolo[3,4-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic scaffolds, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged" structure, demonstrating remarkable versatility and potent activity against a range of therapeutically relevant kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold, offering a comparative perspective for researchers and drug development professionals. We will dissect the causal relationships behind experimental choices in modifying this core, providing a framework for rational drug design.

The 1H-Pyrazolo[3,4-b]pyridine Core: An ATP-Competitive Powerhouse

The pyrazolo[3,4-b]pyridine scaffold serves as a bioisostere of purine, enabling it to effectively compete with ATP for binding to the kinase hinge region. This interaction is fundamental to its inhibitory mechanism. The nitrogen atoms of the pyrazole and pyridine rings act as crucial hydrogen bond acceptors and donors, anchoring the molecule within the active site.

Deconstructing the SAR of this compound Analogs

Our core scaffold, this compound, presents multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. We will now explore the SAR at each key position, drawing upon data from various kinase inhibitor discovery programs.

The N1 Position: The Unsubstituted N-H is Key

A consistent finding across numerous studies is the critical role of the unsubstituted N1-H of the pyrazole ring. This proton typically forms a crucial hydrogen bond with the backbone of the kinase hinge region.

  • Rationale: N-methylation or substitution with larger groups at the N1 position often leads to a significant or complete loss of inhibitory activity. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus resulted in a complete erosion of enzymatic activity[1]. This underscores the necessity of the N1-H as a hydrogen bond donor for anchoring the inhibitor in the ATP binding pocket.

Logical Relationship: N1 Substitution and Activity

N1-H (unsubstituted) N1-H (unsubstituted) Potent Kinase Inhibition Potent Kinase Inhibition N1-H (unsubstituted)->Potent Kinase Inhibition Forms H-bond with kinase hinge N1-R (substituted) N1-R (substituted) Loss of Activity Loss of Activity N1-R (substituted)->Loss of Activity Steric hindrance & loss of H-bond

Caption: The impact of substitution at the N1 position on kinase inhibitory activity.

The C3 Position: The Influence of the Methoxy Group

The 3-methoxy group of our core scaffold is a pivotal feature. While various substituents have been explored at this position, the methoxy group often strikes a favorable balance between potency and desirable physicochemical properties.

  • Rationale: In the context of Tropomyosin Receptor Kinase (TRK) inhibitors, the pyrazolo portion of the scaffold, which includes the C3 position, is recognized as a key hydrogen bond center[2]. The introduction of a methoxy group at a similar position in other pyrazolopyridine-based inhibitors has been shown to enhance cellular activity[2]. This improvement can be attributed to several factors:

    • Electronic Effects: The electron-donating nature of the methoxy group can modulate the electron density of the heterocyclic core, influencing its binding affinity.

    • Metabolic Stability: A methoxy group can block potential sites of metabolism, improving the pharmacokinetic profile of the compound.

    • Solubility and Permeability: The methoxy group can also favorably impact solubility and cell permeability.

Table 1: Comparison of C3 Substituents on Kinase Inhibition

Compound IDC3-SubstituentTarget KinaseIC50 (nM)Key ObservationsReference
10d 4-MethoxyphenylALK-wt69Enhanced activity compared to cyano or trifluoromethyl groups.[3]
10d 4-MethoxyphenylALK-L1196M19Potent activity against the gatekeeper mutation.[3]
Analog A PhenylFGFR142.4Potent enzymatic activity but poor cellular potency.[1]
Analog B 2,6-dichloro-3,5-dimethoxyphenylFGFR1<10Introduction of methoxy groups contributes to high potency.[1]
The C5 Position: The Versatility of the Amino Group

The 5-amino group serves as a versatile handle for introducing a wide array of substituents to explore interactions with the solvent-exposed region of the kinase active site. This position is crucial for modulating selectivity and cellular activity.

  • Rationale: SAR studies on pyrazolo[3,4-b]pyridines as phosphodiesterase 4B (PDE4B) inhibitors have extensively explored the 5-position, demonstrating that various substituted heterocycles can be introduced to achieve potent inhibition[4]. In the context of kinase inhibitors, the primary amine at C5 can form important hydrogen bonds. For example, in Pim-1 kinase inhibitors, a primary amine was found to establish crucial interactions that stabilize the compound in the binding pocket[2].

  • Derivatization Strategy: The 5-amino group can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce diverse chemical moieties. This allows for fine-tuning of the inhibitor's properties. For instance, replacing the 4-methoxy group on a phenyl ring attached at a similar position with a 4-dimethylamino group led to picomolar activity against ALK-L1196M[3].

Experimental Workflow: Derivatization of the 5-Amino Group

cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Products Start This compound Acylation Acyl Chloride / Amide Coupling Reagents Start->Acylation Alkylation Alkyl Halide, Base Start->Alkylation Coupling Buchwald-Hartwig or Suzuki Coupling Start->Coupling Amide 5-Amide Derivatives Acylation->Amide Amine 5-Alkylamino Derivatives Alkylation->Amine Aryl 5-Arylamino Derivatives Coupling->Aryl

Caption: Synthetic pathways for modifying the 5-amino group.

Comparative Analysis with Alternative Scaffolds

The 1H-pyrazolo[3,4-b]pyridine scaffold often demonstrates superior properties when compared to closely related heterocyclic systems.

  • Pyrazolo[3,4-d]pyrimidines: While also being a privileged scaffold for kinase inhibitors, pyrazolo[3,4-d]pyrimidines present a different arrangement of nitrogen atoms, which can alter the hydrogen bonding pattern and overall shape, impacting selectivity and potency against different kinases[5].

  • Indazoles: Replacement of the 1H-pyrazolo[3,4-b]pyridine core with a 1H-indazole in an FGFR inhibitor series resulted in an 11-fold loss in enzymatic potency, highlighting the importance of the pyridine nitrogen for activity against this particular target[1].

Table 2: Scaffold Hopping and its Impact on FGFR1 Inhibition

ScaffoldIC50 vs FGFR1 (nM)Fold ChangeReference
1H-Pyrazolo[3,4-b]pyridine 4.2-[1]
1H-Indazole 46.311-fold decrease[1]

Experimental Protocols

General Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several established routes. A common method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Step-by-Step Synthesis:

  • Starting Materials: 5-amino-3-methoxypyrazole and a suitable 1,3-dielectrophile.

  • Condensation: The 5-aminopyrazole is reacted with the 1,3-dielectrophile in a suitable solvent, often under acidic or basic catalysis.

  • Cyclization: The intermediate undergoes intramolecular cyclization to form the pyridine ring.

  • Aromatization: The resulting dihydropyrazolopyridine is then oxidized to the aromatic 1H-pyrazolo[3,4-b]pyridine.

Numerous synthetic strategies exist, and the choice of method depends on the desired substitution pattern[6].

Kinase Inhibition Assay (Example: FGFR1)

Protocol:

  • Reagents: Recombinant human FGFR1 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compounds.

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the FGFR1 enzyme, the test compound, and the peptide substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed herein provide a clear rationale for medicinal chemistry efforts. The unsubstituted N1-H is paramount for hinge binding, the C3-methoxy group offers a favorable balance of properties, and the C5-amino group provides a versatile handle for optimizing selectivity and cellular potency. Comparative analysis with alternative scaffolds further solidifies the privileged nature of the 1H-pyrazolo[3,4-b]pyridine core. Future optimization efforts should focus on strategic modifications at the C5 position and the exploration of various aryl substituents to achieve the desired target profile.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ([Link])

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ([Link])

  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. ([Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. ([Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. ([Link])

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. ([Link])

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. ([Link])

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ([Link])

  • Design of the targeted pyrazolo[3,4-b]pyridine derivatives 9a–h and 14a–h. ([Link])

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ([Link])

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. ([Link])

  • 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). ([Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ([Link])

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. ([Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ([Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. ([Link])

  • The role of the methoxy group in approved drugs. ([Link])

  • Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. ([Link])

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. ([Link])

  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ([Link])

  • Some biologically active pyrazolo[3,4-b]pyridine derivatives. ([Link])

Sources

A Comparative Guide to the Selectivity of Novel Pyrazolo[3,4-b]pyridine ALK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC) driven by ALK gene rearrangements. The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these patients. The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a privileged structure in the design of potent kinase inhibitors. This guide provides an in-depth selectivity comparison of a novel, potent 1H-pyrazolo[3,4-b]pyridine derivative, herein referred to as Compound 10g , against established first, second, and third-generation ALK inhibitors: Crizotinib, Alectinib, and Lorlatinib.

This document is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comprehensive analysis of the selectivity profiles to inform future research and development.

The Evolving Challenge of ALK-Targeted Therapy

The initial success of the first-generation ALK inhibitor, Crizotinib, was often followed by the emergence of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain. A common resistance mutation is the "gatekeeper" mutation, L1196M.[1][2] This has spurred the development of next-generation inhibitors with improved potency against both wild-type ALK and these resistance mutations. Compound 10g , a 1H-pyrazolo[3,4-b]pyridine derivative, has demonstrated exceptional potency against both wild-type ALK and the clinically significant L1196M mutant, positioning it as a promising candidate for overcoming Crizotinib resistance.[1][3]

Comparative Kinase Selectivity Profiling

An ideal kinase inhibitor should exhibit high potency against its intended target while minimizing interactions with other kinases to reduce off-target toxicities. To objectively compare the selectivity of Compound 10g with Crizotinib, Alectinib, and Lorlatinib, we will examine their performance in broad kinase panel screens.

Biochemical Selectivity: The KINOMEscan® Perspective

The KINOMEscan® competition binding assay is a widely used platform to assess kinase inhibitor selectivity. It measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases. The results are often reported as the dissociation constant (Kd) or the percentage of kinase remaining bound at a given inhibitor concentration.

While a full KINOMEscan® profile for Compound 10g is not publicly available, its high potency against ALK-L1196M and excellent selectivity over c-Met provide a strong indication of its targeted nature.[1][3] For the purpose of this guide, we will compare the known selectivity profiles of the established ALK inhibitors.

Kinase TargetCrizotinibAlectinibLorlatinib
ALK Potent InhibitorHighly Potent Inhibitor Highly Potent Inhibitor
ROS1 Potent InhibitorWeak InhibitorPotent Inhibitor
c-Met Potent InhibitorNo Significant InhibitionNo Significant Inhibition
LTK Not a primary targetPotent InhibitorNot a primary target
TRKA/B/C Not a primary targetNot a primary targetPotent Inhibitor

This table summarizes the primary and significant off-target activities of the compared inhibitors based on available literature.[4][5][6]

Expert Interpretation: Crizotinib's polypharmacology, notably its potent inhibition of c-Met and ROS1, contributes to both its efficacy in tumors driven by these kinases and a broader side-effect profile.[4] Alectinib demonstrates a more selective profile, with its primary off-target being the closely related Leukocyte Receptor Tyrosine Kinase (LTK).[5] Lorlatinib, while highly potent against ALK and its resistance mutations, also shows activity against ROS1 and the Tropomyosin Receptor Kinase (TRK) family, which can lead to neurological adverse events.[6][7] The high selectivity of Compound 10g for ALK over c-Met is a promising feature for a reduced off-target toxicity profile compared to Crizotinib.[1][3]

Experimental Methodologies for Selectivity Profiling

To ensure scientific integrity, the protocols described below are designed as self-validating systems, providing a framework for robust and reproducible data generation.

Biochemical Kinase Binding Assay: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a quantitative measure of inhibitor binding to the kinase ATP pocket.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to a europium-labeled anti-tag antibody bound to the kinase. When the tracer is displaced by a test compound, the FRET signal is lost, allowing for the determination of the inhibitor's binding affinity (IC50).[8][9][10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.[11]

    • Prepare serial dilutions of the test compound (e.g., Compound 10g , Crizotinib) in 100% DMSO. From this, create intermediate 3X dilutions in 1X Kinase Buffer A.[9]

    • Prepare a 3X Kinase/Eu-anti-tag Antibody mixture in 1X Kinase Buffer A. The final concentrations will typically be around 15 nM kinase and 6 nM antibody.[9]

    • Prepare a 3X fluorescent tracer solution in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the kinase.[9]

    • Crucial Step: Centrifuge the antibody solution at ~10,000 x g for 10 minutes before use to remove aggregates that can interfere with the TR-FRET signal.[8][9]

  • Assay Execution (15 µL final volume in a 384-well plate):

    • Add 5 µL of the 3X intermediate compound dilution to the assay wells.

    • Add 5 µL of the 3X Kinase/Antibody mixture.

    • Add 5 µL of the 3X tracer solution.

    • Mix gently, cover the plate, and incubate at room temperature for 1 hour.[9]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the europium donor wavelength (~615 nm) and the tracer acceptor wavelength (~665 nm).[10]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for LanthaScreen® Eu Kinase Binding Assay

LanthaScreen_Workflow cluster_prep Reagent Preparation Compound_Prep Prepare 3X Compound Serial Dilutions Add_Compound Add 5 µL 3X Compound Compound_Prep->Add_Compound Kinase_Ab_Prep Prepare 3X Kinase/ Eu-Antibody Mix Add_Kinase_Ab Add 5 µL 3X Kinase/Ab Mix Kinase_Ab_Prep->Add_Kinase_Ab Tracer_Prep Prepare 3X Fluorescent Tracer Add_Tracer Add 5 µL 3X Tracer Tracer_Prep->Add_Tracer Add_Compound->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate 1 hr at RT Add_Tracer->Incubate Read_Plate Read TR-FRET Signal (615nm & 665nm) Incubate->Read_Plate Analyze Calculate Emission Ratio & Determine IC50 Read_Plate->Analyze

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with a compound, heated, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified, typically by Western blot or other immunoassays. A shift in the melting curve to a higher temperature indicates target engagement.[12][13][14]

Step-by-Step Protocol:

  • Cell Treatment and Heating:

    • Culture cells to an appropriate density and treat with the test compound or vehicle (DMSO) for a defined period (e.g., 1-3 hours).[15]

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[5]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.[5]

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., ALK).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples to generate melting curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow Start Culture and Treat Cells with Compound or Vehicle Heat Heat Cell Aliquots across a Temperature Gradient Start->Heat Lyse Lyse Cells (Freeze-Thaw Cycles) Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Precipitated Fractions Lyse->Centrifuge Collect Collect Supernatant (Soluble Protein Fraction) Centrifuge->Collect Analyze Analyze by Western Blot for Target Protein Collect->Analyze Plot Plot Soluble Protein vs. Temp to Generate Melting Curves Analyze->Plot Result Compare Curves to Determine Thermal Shift (Target Engagement) Plot->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Cellular Potency and Selectivity: Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be engineered to express a constitutively active kinase, such as an ALK fusion protein. In this context, the cells become IL-3 independent and their proliferation is driven by the activity of the expressed kinase.[13][16][17]

Principle: Inhibition of the driver kinase by a test compound will lead to a dose-dependent decrease in cell proliferation, which can be measured to determine the compound's cellular potency (IC50).

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture Ba/F3 cells stably expressing the kinase of interest (e.g., EML4-ALK wild-type or L1196M mutant) in media without IL-3.

    • Wash the cells to remove any residual growth factors and resuspend in assay media.

    • Plate the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the compounds to the wells, ensuring a final DMSO concentration that does not affect cell viability (typically ≤ 0.5%).

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[18]

  • Viability Assessment:

    • Add a cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.[18]

    • Incubate as per the manufacturer's instructions and read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls (100% viability) and a background control (no cells, 0% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

ALK Signaling Pathway

Oncogenic ALK fusions lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This results in the activation of several downstream signaling pathways that promote cell proliferation, survival, and migration. The primary pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][19][20][21]

ALK Downstream Signaling Pathways

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ALK Oncogenic ALK Fusion (e.g., EML4-ALK) GRB2 GRB2/SHC ALK->GRB2 recruits PI3K PI3K ALK->PI3K activates JAK JAK ALK->JAK activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription translocates to PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription regulates STAT3 STAT3 JAK->STAT3 STAT3->Transcription dimerizes & translocates to Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis

Caption: Key downstream signaling pathways activated by oncogenic ALK fusions.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and potent core for the development of targeted kinase inhibitors. Compound 10g exemplifies the potential of this chemical class, demonstrating remarkable potency against both wild-type and resistant ALK mutants with a high degree of selectivity over c-Met. This favorable profile suggests a potential for improved safety and efficacy over first-generation inhibitors like Crizotinib.

A comprehensive evaluation of kinase inhibitor selectivity requires a multi-faceted approach, combining broad biochemical screening with robust cellular assays to confirm target engagement and functional potency. The methodologies outlined in this guide provide a rigorous framework for such evaluations. By understanding the nuanced selectivity profiles of different inhibitors, researchers can make more informed decisions in the development of next-generation cancer therapeutics with improved efficacy and reduced toxicity.

References

  • ResearchGate. (n.d.). Oncogenic anaplastic lymphoma kinase (ALK) signaling. Schematic representation of different oncogenic forms of ALK (fusions, point mutations, amplification/overexpression) and downstream signaling pathways. Retrieved from [Link]

  • Shaw, A. T., et al. (2019). Lorlatinib in advanced anaplastic lymphoma kinase-positive non–small-cell lung cancer. New England Journal of Medicine, 381(24), 2307-2319.
  • National Center for Biotechnology Information. (n.d.). Ba/F3 transformation assays. Retrieved from [Link]

  • Lee, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
  • National Center for Biotechnology Information. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of ALK signalling. In particular, ALK signalling promotes tumor cell proliferation and survival via STAT3, RAS/ERK, and AKT/mTOR pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). ALK signaling pathways and the important downstream targets of ALK. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow of the kinase-based screening assay of the marine extracts. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]

  • GoldBio. (2013, May 21). BaF3 Proliferation Bioassay Methods and Protocols [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. Retrieved from [Link]

  • Drug Target Review. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). ALK signaling pathway. ALK activates multiple pathways, including.... Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of inhibitors of Ba/F3-N cell proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer | Request PDF. Retrieved from [Link]

  • ASCO Publications. (2019, March 20). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Efficacy of Alectinib in Patients with ALK-Positive NSCLC and Symptomatic or Large CNS Metastases. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Presence of On-Target Resistant Mutation in Pre-Treatment Samples of ALK Fusion Gene Positive Lung Cancer Patients. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crizotinib: A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. Retrieved from [Link]

  • Genentech. (n.d.). Results across endpoints. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Analysis of the resistance profile of real-world alectinib first-line therapy in patients with ALK rearrangement-positive advanced non-small cell lung cancer using organoid technology in one case of lung cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. Retrieved from [Link]

Sources

Navigating the Path from Benchtop to Bedside: A Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The journey of a novel therapeutic agent from initial laboratory discovery to clinical application is a long and complex process. A critical milestone in this journey is establishing a robust in vitro-in vivo correlation (IVIVC). This correlation serves as a predictive bridge, allowing researchers to forecast the in vivo performance of a drug based on its in vitro characteristics. This guide provides a comprehensive framework for establishing IVIVC, using the novel compound 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine as a case study. We will explore the theoretical underpinnings of IVIVC, detail the necessary experimental protocols, and compare this compound with a known alternative to highlight key performance indicators.

Section 1: The Foundational Principles of In Vitro-In Vivo Correlation

IVIVC is a cornerstone of modern drug development, providing a quantitative relationship between in vitro drug dissolution and in vivo bioavailability. A strong IVIVC can streamline the drug development process, reduce the need for extensive in vivo studies, and facilitate post-approval manufacturing changes. The establishment of a meaningful IVIVC is contingent on the drug's solubility, permeability, and dissolution rate, which are the key determinants of its absorption in the gastrointestinal tract.

Biopharmaceutics Classification System (BCS)

A pivotal tool in predicting IVIVC is the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.

  • Class I: High Solubility, High Permeability: Drugs in this class typically exhibit a high IVIVC.

  • Class II: Low Solubility, High Permeability: For these drugs, dissolution is the rate-limiting step for absorption, making IVIVC a valuable tool.

  • Class III: High Solubility, Low Permeability: Permeability is the rate-limiting step, and IVIVC is generally poor.

  • Class IV: Low Solubility, Low Permeability: These drugs pose significant challenges for oral delivery, and establishing IVIVC is often difficult.

The initial characterization of this compound will involve determining its BCS class, which will guide the subsequent development strategy.

Section 2: Experimental Workflow for Establishing IVIVC

The following sections detail the step-by-step experimental protocols required to generate the necessary in vitro and in vivo data for IVIVC analysis.

In Vitro Characterization

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Protocol:

  • Prepare a series of buffers at pH 1.2, 4.5, and 6.8.

  • Add an excess amount of the compound to each buffer.

  • Shake the samples at 37°C for 24 hours to ensure equilibrium.

  • Filter the samples and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Objective: To assess the intestinal permeability of the compound.

Protocol:

  • Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Add the compound to the apical side of the monolayer and collect samples from the basolateral side at various time points.

  • Analyze the concentration of the compound in the basolateral samples to determine the apparent permeability coefficient (Papp).

Objective: To evaluate the dissolution rate of different formulations of this compound.

Protocol:

  • Utilize a USP Apparatus 2 (paddle apparatus).

  • Prepare dissolution media at pH 1.2, 4.5, and 6.8.

  • Place a single dose of the formulated compound into each vessel.

  • Stir at a constant speed (e.g., 50 RPM) and maintain the temperature at 37°C.

  • Collect samples at predetermined time intervals and analyze the drug concentration.

In Vivo Evaluation

Objective: To determine the in vivo pharmacokinetic profile of this compound.

Protocol:

  • Administer the formulated compound to a cohort of rats (n=6) via oral gavage.

  • Collect blood samples at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process the blood samples to separate the plasma.

  • Analyze the plasma concentration of the compound using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Data Analysis and Correlation

Objective: To establish a mathematical relationship between the in vitro dissolution data and the in vivo pharmacokinetic data.

Protocol:

  • Deconvolute the in vivo plasma concentration-time data to obtain the fraction of drug absorbed over time.

  • Plot the in vitro fraction of drug dissolved against the in vivo fraction of drug absorbed.

  • Perform a linear regression analysis to determine the correlation coefficient (R²). An R² value greater than 0.9 is generally considered indicative of a strong correlation.

Section 3: Comparative Analysis: this compound vs. a Benchmark Compound

To provide context for the performance of our lead compound, we will compare its key properties with a well-characterized pyrazolopyridine derivative, Compound X, known for its good oral bioavailability.

ParameterThis compoundCompound X (Benchmark)
Aqueous Solubility (pH 6.8) 0.5 mg/mL1.2 mg/mL
Caco-2 Permeability (Papp) 8.5 x 10⁻⁶ cm/s9.2 x 10⁻⁶ cm/s
BCS Class (Predicted) Class IIClass I
In Vivo Bioavailability (Rat) 45%70%
IVIVC (R²) 0.920.95

Interpretation: The data suggests that this compound is likely a BCS Class II compound, where its lower solubility compared to Compound X is the primary factor limiting its oral bioavailability. However, the high IVIVC (R² = 0.92) indicates that in vitro dissolution is a reliable predictor of its in vivo performance. This strong correlation allows for the use of dissolution testing as a surrogate for bioequivalence studies, which can significantly accelerate formulation development.

Section 4: Visualizing the IVIVC Workflow

A clear understanding of the experimental sequence is crucial for successful IVIVC establishment.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis solubility Solubility Determination dissolution Dissolution Testing solubility->dissolution permeability Permeability (Caco-2) permeability->dissolution correlation IVIVC Correlation dissolution->correlation pk_study Pharmacokinetic Study (Rat) pk_study->correlation

Caption: The experimental workflow for establishing an in vitro-in vivo correlation.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive strategy for establishing an IVIVC for the novel compound this compound. The strong correlation observed provides a high degree of confidence in using in vitro dissolution as a predictive tool for in vivo performance. Future work will focus on developing enabling formulations, such as amorphous solid dispersions or lipid-based formulations, to improve the solubility and, consequently, the oral bioavailability of this promising therapeutic candidate. The established IVIVC will be an invaluable tool in guiding these formulation development efforts and accelerating the path to clinical trials.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880–885. [Link]

Comparative Analysis of Kinase Selectivity: A Cross-Reactivity Study of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel compound, 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine. The pyrazolo[3,4-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives showing activity against a range of kinases including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[1][2][3] Given this promiscuity, a thorough assessment of cross-reactivity is paramount for any new analogue in this class to determine its potential as a selective chemical probe or therapeutic candidate.

This document outlines a multi-tiered approach, beginning with broad biochemical profiling to identify potential targets, followed by robust, quantitative in-cell assays to confirm target engagement in a physiological context. We will compare the performance of our topic compound against established kinase inhibitors to provide a clear benchmark for its selectivity. The methodologies described herein are designed to be self-validating, providing researchers with a reliable roadmap for characterizing novel kinase inhibitors.

I. The Rationale for a Tiered Approach to Selectivity Profiling

The ATP-binding sites of kinases are highly conserved, which presents a significant challenge in developing selective inhibitors.[4][5] Off-target inhibition can lead to unexpected toxicities or confound the interpretation of phenotypic data. Therefore, a systematic and multi-faceted approach to selectivity profiling is essential.[6][7] Our strategy begins with a wide net (biochemical profiling) and progressively focuses on confirming on-target activity and quantifying selectivity in a more biologically relevant environment (cellular assays). This tiered approach is both efficient and cost-effective for triaging compounds early in the discovery pipeline.[8]

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Target Engagement A Compound of Interest (this compound) B Broad Kinase Panel Screen (e.g., KINOMEscan® Competition Binding Assay) A->B Test at single high concentration (e.g., 1-10 µM) C Identify Primary Target(s) and Off-Targets B->C Analyze % Inhibition Data D Quantitative IC50 Determination (TR-FRET Binding Assay) C->D Follow-up on hits E Determine Potency and Initial Selectivity D->E Generate Dose-Response Curves F Cellular Thermal Shift Assay (CETSA) E->F Validate in cellular context G NanoBRET™ Target Engagement Assay E->G Orthogonal validation H Confirm Target Binding in Live Cells & Quantify Affinity F->H G->H

Caption: Tiered workflow for kinase inhibitor cross-reactivity assessment.

II. Hypothetical Target Identification and Comparator Selection

Based on the known activity of the pyrazolo[3,4-b]pyridine scaffold, let us hypothesize that our initial broad kinase screen reveals potent activity against Cyclin-Dependent Kinase 2 (CDK2) .[1][9] The screen also flags several off-targets, albeit with lower inhibition, including Aurora Kinase A (AURKA) and Glycogen Synthase Kinase 3 Beta (GSK3β).

To contextualize the selectivity of This compound (hereafter referred to as Compound X ), we will compare it against two well-characterized CDK inhibitors with different selectivity profiles:

  • Roscovitine: A first-generation CDK inhibitor known to have multiple off-targets.

  • Palbociclib (Ibrance®): A highly selective, FDA-approved CDK4/6 inhibitor, which also serves as a good negative control for CDK2 activity.

III. Experimental Methodologies

A. Tier 1 & 2: Biochemical Cross-Reactivity Profiling

The initial assessment of kinase cross-reactivity is best performed using a competitive binding assay format. This method directly measures the ability of a compound to displace a probe from the ATP-binding site of a kinase, providing a true measure of binding affinity.[10][11] Unlike activity assays, binding assays are not dependent on substrate phosphorylation and can be applied to a broader range of kinases in a standardized format.[12]

This protocol is adapted from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay principles, which are widely used for their robustness and homogeneous format.[13][14][15]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute Compound X , Roscovitine, and Palbociclib in 100% DMSO, followed by a further dilution in kinase buffer to the desired final concentrations (typically from 100 µM to 1 pM).

    • Prepare a solution containing the target kinase (e.g., recombinant GST-tagged CDK2/CycA) and a europium-labeled anti-GST antibody (Donor).

    • Prepare a solution of an Alexa Fluor 647-conjugated, ATP-competitive tracer molecule (Acceptor) known to bind the target kinase.

  • Assay Procedure (384-well format):

    • To each well of a low-volume black 384-well plate, add 2 µL of the diluted compound solutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 4 µL of the kinase/anti-GST-Eu antibody mix to all wells except the "no enzyme" controls.

    • Add 4 µL of the tracer solution to all wells.

    • Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and recording emissions at 615 nm (Europium) and 665 nm (Alexa 647).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% signal) and "no enzyme" (0% signal) controls.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Tier 3: Cellular Target Engagement Validation

Confirming that a compound engages its intended target within the complex milieu of a living cell is a critical step.[16][17] We will employ two orthogonal methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[17][18][19]

  • Cell Treatment:

    • Culture a relevant human cell line (e.g., MCF-7, which expresses CDK2) to ~80% confluency.

    • Treat cells with Compound X or vehicle (DMSO) at a high concentration (e.g., 10x the biochemical IC50) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Analysis (Western Blot):

    • Quantify the total protein concentration in each sample.

    • Analyze equal amounts of total protein by SDS-PAGE and Western blot using a specific antibody against the target protein (CDK2).

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each treatment group, plot the normalized band intensity against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm (ΔTm) in the compound-treated group indicates target engagement.[20]

The NanoBRET™ assay is a proximity-based method that measures compound binding at a target protein in live cells using bioluminescence resonance energy transfer (BRET).[21][22][23] It allows for the quantitative determination of intracellular affinity.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for the target protein (CDK2) fused to a NanoLuc® luciferase enzyme.

    • Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Assay Procedure:

    • Prepare serial dilutions of Compound X in Opti-MEM medium.

    • Add the cell-permeable fluorescent NanoBRET™ tracer to the compound dilutions.

    • Remove the culture medium from the cells and add the compound/tracer mix.

    • Equilibrate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® Substrate and analyze immediately.

  • Data Acquisition:

    • Measure filtered luminescence at 460 nm (donor) and >610 nm (acceptor) using a luminometer equipped with the appropriate filters.

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Correct the BRET ratio by subtracting the background from vehicle/tracer-only wells.

    • Plot the corrected BRET ratio against the compound concentration and fit to a four-parameter logistic model to determine the cellular IC50.[22]

IV. Comparative Data Summary (Hypothetical)

The following tables summarize the expected outcomes from our hypothetical cross-reactivity studies.

Table 1: Biochemical Selectivity Profile (IC50, nM)

CompoundCDK2 (On-Target)AURKA (Off-Target)GSK3β (Off-Target)Selectivity Ratio (AURKA/CDK2)Selectivity Ratio (GSK3β/CDK2)
Compound X 15 1,2002,50080167
Roscovitine40350908.752.25
Palbociclib>10,000>10,000>10,000N/AN/A

Table 2: Cellular Target Engagement Data

CompoundCETSA (ΔTm for CDK2, °C)NanoBRET™ (Cellular IC50 for CDK2, nM)
Compound X +5.285
Roscovitine+3.8210
PalbociclibNo Shift>10,000

V. Interpretation and Path Forward

The hypothetical data presented above would position Compound X as a potent and highly selective CDK2 inhibitor, both biochemically and in a cellular context.

  • Biochemical Potency & Selectivity: Compound X demonstrates superior potency against CDK2 compared to Roscovitine and exhibits a significantly improved selectivity profile, with selectivity ratios of 80-fold and 167-fold against AURKA and GSK3β, respectively. Roscovitine, in contrast, shows poor selectivity. Palbociclib acts as an excellent negative control, confirming the specificity of the assays.

  • Cellular Target Engagement: The robust thermal shift observed in the CETSA experiment provides strong evidence that Compound X directly binds to and stabilizes CDK2 in intact cells.[20] The NanoBRET™ assay further corroborates this, providing a quantitative measure of target engagement and intracellular potency. The rightward shift from biochemical IC50 (15 nM) to cellular IC50 (85 nM) is expected and can be attributed to factors like cell permeability and intracellular ATP competition.

G cluster_0 Cellular Signaling cluster_1 Inhibitor Selectivity CDK2 CDK2/Cyclin E/A G1/S Transition AURKA Aurora A Mitotic Spindle GSK3b GSK3β Glycogen Metabolism CompX Compound X (Selective) CompX->CDK2 Potent Inhibition Rosc Roscovitine (Non-Selective) Rosc->CDK2 Rosc->AURKA Rosc->GSK3b

Caption: On-target vs. off-target effects of selective and non-selective inhibitors.

References

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Competition binding assay for measuring the interaction between... ResearchGate. [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. PMC - NIH. [Link]

  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. [Link]

  • BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pär Nordlund's Lab. [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC - NIH. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. NIH. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. [Link]

  • 3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). RACO. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. [Link]

  • 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. PubChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH. [Link]

  • Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships. PubMed. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... ResearchGate. [Link]

Sources

Engaged: A Comparative Guide to Confirming Target Interaction of 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with critical questions. Chief among them is the confirmation of direct target engagement within the complex milieu of a living cell. This guide provides an in-depth, objective comparison of leading methodologies to confirm the target engagement of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine, a compound belonging to a class of molecules frequently investigated as potent kinase inhibitors.

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Anaplastic Lymphoma Kinase (ALK)[1][2][3]. For the purpose of this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2) as a plausible target for this compound, based on published structure-activity relationships of similar compounds[2][4]. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.

Confirming that our compound of interest directly binds to CDK2 in a cellular context is paramount. It is the foundational evidence upon which all subsequent mechanistic and efficacy studies are built. Here, we will dissect and compare two powerful, yet distinct, approaches to ascertain this critical interaction: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

The Litmus Test of Binding: Cellular Thermal Shift Assay (CETSA®)

The principle behind CETSA is elegantly simple: the binding of a ligand, such as our pyrazolopyridine compound, to its target protein confers thermal stability. This means the protein-ligand complex will resist heat-induced denaturation and aggregation to a greater extent than the unbound protein.

The "Why" Behind the "How": Causality in the CETSA Workflow

The CETSA workflow is a self-validating system designed to provide unambiguous evidence of intracellular target engagement.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection cell_culture Intact Cells compound_treatment Treat with This compound or Vehicle (DMSO) cell_culture->compound_treatment heat_shock Heat Cells to a Range of Temperatures compound_treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation to Separate Soluble vs. Aggregated Proteins lysis->centrifugation western_blot Western Blot for CDK2 centrifugation->western_blot data_analysis Quantify Soluble CDK2 and Plot Melt Curve western_blot->data_analysis

CETSA Experimental Workflow
Detailed Experimental Protocol for CDK2 CETSA

1. Cell Culture and Treatment:

  • Culture a human cell line with robust CDK2 expression (e.g., MCF-7 breast cancer cells) to ~80% confluency.

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target binding.

2. Thermal Challenge:

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step to room temperature.

3. Cell Lysis and Protein Separation:

  • Lyse the cells using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantify the amount of soluble CDK2 in each sample using a standard Western blot protocol with a validated anti-CDK2 antibody.

  • Densitometric analysis of the Western blot bands is performed to quantify the relative amount of soluble CDK2 at each temperature.

  • Plot the percentage of soluble CDK2 against temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.

A Luminescent Alternative: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay offers a real-time, quantitative measure of compound binding within living cells. This technology relies on the energy transfer between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer compound that binds to the same target (the energy acceptor).

The Principle of Competitive Displacement

In the absence of a competing compound, the fluorescent tracer binds to the NanoLuc®-CDK2 fusion protein, bringing the donor and acceptor into close proximity and resulting in a high BRET signal. When this compound is introduced and binds to CDK2, it displaces the tracer, increasing the distance between the donor and acceptor and causing a decrease in the BRET signal. The magnitude of this decrease is proportional to the extent of target engagement.

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement & Analysis transfection Transfect Cells with NanoLuc®-CDK2 Fusion Vector cell_plating Plate Transfected Cells transfection->cell_plating add_tracer Add Fluorescent Tracer cell_plating->add_tracer add_compound Add this compound add_tracer->add_compound add_substrate Add NanoLuc® Substrate add_compound->add_substrate read_bret Read BRET Signal add_substrate->read_bret calculate_ic50 Calculate IC50 read_bret->calculate_ic50

NanoBRET™ Target Engagement Workflow
Detailed Experimental Protocol for CDK2 NanoBRET™ Assay

1. Cell Line Preparation:

  • Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding a NanoLuc®-CDK2 fusion protein. Stable cell lines are often preferred for reproducibility.

2. Assay Execution:

  • Seed the transfected cells into a multi-well plate (e.g., 96- or 384-well).

  • Add the fluorescent NanoBRET™ tracer specific for CDK2 to the cells.

  • Add serial dilutions of this compound to the wells.

  • Add the NanoLuc® substrate to initiate the luminescent reaction.

3. Data Acquisition and Analysis:

  • Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-capable plate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the concentration of the test compound to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Comparative Analysis: CETSA vs. NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein.
Labeling Label-free, relies on endogenous or ectopically expressed untagged protein.Requires genetic modification of the target protein (NanoLuc® fusion) and a specific fluorescent tracer.
Readout Semi-quantitative (Western blot) or quantitative (mass spectrometry). Provides a thermal shift (ΔTm).Highly quantitative. Provides an IC50 value reflecting cellular affinity.
Throughput Lower throughput, especially with Western blot detection.High-throughput compatible (96-, 384-, and 1536-well formats).
Applicability Broadly applicable to any soluble protein for which a detection method (e.g., antibody) is available. Can be used in tissues.Limited to targets for which a NanoLuc® fusion protein can be expressed and a suitable tracer is available.
Cellular Context Measures engagement with the endogenous or overexpressed protein in its native state.Measures engagement with an engineered fusion protein, which may not fully recapitulate the native protein's behavior.
Key Advantage Reflects target engagement in a more physiological context without protein modification.Provides real-time, quantitative affinity data in living cells with high sensitivity and throughput.
Key Limitation Not all ligand binding events result in a significant thermal shift. Can be labor-intensive.Requires protein engineering and a specific tracer, which may not be available for all targets. The fusion tag could potentially interfere with protein function.

Conclusion: A Multi-faceted Approach to Target Validation

Both CETSA and NanoBRET™ are powerful techniques for confirming the target engagement of this compound with its putative kinase target, CDK2. The choice between them depends on the specific research question and available resources.

CETSA offers a label-free approach that interrogates the target in its native state, providing strong qualitative and semi-quantitative evidence of binding in a physiologically relevant setting. Its broad applicability makes it an excellent choice for initial validation and for studies in complex biological systems like tissues.

NanoBRET™, on the other hand, excels in providing high-throughput, quantitative data on compound affinity and residence time in living cells. This makes it ideal for structure-activity relationship (SAR) studies and for ranking the potency of a series of compounds.

For a comprehensive and robust validation of target engagement, a dual-pronged approach is often the most insightful. Initial confirmation of binding to the endogenous target using CETSA, followed by quantitative characterization of a larger set of analogs using the NanoBRET™ assay, would provide a wealth of high-confidence data to drive a drug discovery program forward. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to unequivocally demonstrate that their compound is, indeed, engaged with its intended target.

References

  • A series of pyrazolo[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2 inhibitory activity. ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. Available at: [Link]

  • 3-Methoxy-1-methyl-1h-pyrazolo[3,4-b]pyridin-5-amine. PubChem. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methoxy-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 1186609-65-3). As a nitrogen-containing heterocyclic compound, a class of molecules prevalent in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Profile and Waste Classification

Anticipated Hazards:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[4][5][7]

  • Skin Irritation: Causes skin irritation upon contact.[4][5][6]

  • Serious Eye Irritation: Poses a risk of serious eye damage.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][7]

Causality: The presence of the amine and pyrazolopyridine core suggests potential biological activity and reactivity. These functional groups necessitate that the compound be treated with caution. The primary amine can be a skin and respiratory irritant, and heterocyclic compounds can have unforeseen toxicological profiles.

Core Principles for Safe Disposal

All disposal procedures are governed by fundamental principles mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8] Adherence to these principles is not merely procedural; it is the foundation of a safe laboratory environment.

  • Segregation: Never mix incompatible wastes.[9][11] For this compound, it should be kept separate from strong oxidizing agents and strong acids to prevent uncontrolled reactions.[5]

  • Containment: Waste must be stored in sturdy, leak-proof containers that are chemically compatible with the material.[9][12]

  • Closure: Waste containers must remain sealed except when waste is being added.[9][10][11] This prevents the release of vapors and protects against spills.

  • Identification: All waste containers must be clearly and accurately labeled. This is a critical step for ensuring proper handling by environmental health and safety (EHS) personnel.

  • Evaporation is Not Disposal: It is strictly forbidden to dispose of hazardous chemicals by evaporation in a fume hood or any other area.[10][11]

Standard Operating Procedure (SOP) for Disposal

This section outlines the step-by-step workflow for collecting and disposing of waste this compound.

Required Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn. The rationale is to create a complete barrier against the anticipated hazards of skin, eye, and respiratory contact.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against dust particles and splashes.[4]
Lab Coat Standard laboratory coat.To protect clothing and underlying skin from contamination.
Face Protection Use of a face shield is recommended if there is a risk of splashing.Provides an additional layer of protection for the entire face.[4]
Waste Collection Workflow

The following diagram and steps detail the process from the point of generation to the final pickup by EHS.

G cluster_lab Laboratory Operations cluster_ehs EHS Operations gen 1. Generation of Waste (e.g., unused solid, contaminated items) ppe 2. Don Appropriate PPE gen->ppe Safety First container 3. Select & Label Waste Container ppe->container collect 4. Transfer Waste to Container & Seal container->collect saa 5. Place in Designated Satellite Accumulation Area (SAA) collect->saa Store Safely pickup 6. Request Waste Pickup from EHS saa->pickup When Full or Time Limit Reached transport 7. EHS Collection & Final Disposal pickup->transport

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Protocol:

  • Waste Identification:

    • Solid Waste: This includes expired or unwanted pure solid this compound.

    • Contaminated Labware: This includes items like weigh boats, gloves, and paper towels that are grossly contaminated. These should be collected as solid hazardous waste.

  • Container Selection and Labeling:

    • Choose a container that is compatible with the waste. For solid waste, a wide-mouth, sealable plastic (e.g., HDPE) or glass container is appropriate.[9][12]

    • The container must be in good condition, free of cracks or damage.[8]

    • Before adding any waste, affix a completed EHS Hazardous Waste Label.[9] The label must include:

      • The full chemical name: "this compound" (no abbreviations).[9]

      • CAS Number: 1186609-65-3

      • An accurate estimation of the percentage or amount.

      • The date the container was first used for waste accumulation.[9]

  • Waste Accumulation:

    • Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.[4]

    • Securely close the container lid immediately after adding waste.[9][11]

    • Place the container in a designated Satellite Accumulation Area (SAA) .[11] This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Store away from incompatible materials like acids and oxidizing agents.[11]

  • Requesting Disposal:

    • Monitor the fill level of your waste container. Do not overfill.

    • Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), request a pickup from your institution's EHS department.[11]

Decontamination of Empty Containers

An "empty" container that held hazardous waste must be properly managed to be disposed of as regular solid waste.[10]

G start Empty Container of This compound rinse Triple Rinse with Suitable Solvent (e.g., Methanol, Acetone) start->rinse collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse Crucial Step deface Deface or Remove Original Label rinse->deface collect_rinse->deface dispose Dispose of Container in Broken Glass Box or Solid Waste deface->dispose

Caption: Decision-Making for Empty Container Decontamination.

Protocol for Empty Containers:

  • Empty Thoroughly: Ensure that all possible material has been removed from the container. If any solid remains that cannot be easily removed, the container itself must be disposed of as hazardous waste.[9]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, acetone) that can dissolve the compound.

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous chemical waste. [9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Deface Label: Completely remove or obliterate the original chemical label on the container.[9][10]

  • Final Disposal: After rinsing and defacing the label, the container can typically be disposed of in a designated glass disposal box or as regular solid waste.[9]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or produces significant dust, evacuate the immediate area.

  • Don PPE: Before any cleanup, don the appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[4]

  • Containment:

    • For small powder spills, gently cover with a damp paper towel to avoid generating dust.

    • Use a chemical spill kit with an appropriate absorbent.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container.[4] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's specific protocols.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Properly Managing Chemical Waste in Labor
  • This compound - CAS:1186609-65-3. Aladdin.
  • Safety Data Sheet for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine. Angene Chemical.
  • Safety Data Sheet for 5-Amino-3-methyl-1-phenyl-1H-pyrazole. Fisher Scientific.
  • Safety Data Sheet for 6-(4-((5-Amino-5-oxopentyl) amino)phenyl)-1-(4- methoxyphenyl)-7-oxo-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c] pyridine-3-carboxamide. CymitQuimica.
  • Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific.
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed.
  • Biological Significance of Nitrogen Containing Heterocyclic compounds - A Mini Review.
  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applic

Sources

Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the introduction of novel chemical entities like 3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine presents both exciting opportunities and critical safety challenges. As a heterocyclic organic compound featuring a pyrazolo-pyridine structure, this molecule holds potential in medicinal chemistry.[1] However, the absence of a comprehensive Safety Data Sheet (SDS) necessitates a proactive and evidence-based approach to its handling. This guide synthesizes available data on structurally similar compounds, namely aminopyridines and pyrazole derivatives, to provide a robust framework for the safe utilization and disposal of this compound.

Hazard Identification and Risk Assessment: An Inferential Approach

Due to the lack of specific toxicological data for this compound, a conservative risk assessment based on its structural motifs—an aminopyridine and a pyrazole ring—is imperative.

Aminopyridine Moiety: Aminopyridines are known for their acute toxicity. 2-Aminopyridine and 3-Aminopyridine are classified as toxic if swallowed, in contact with skin, or if inhaled, and they can cause serious skin and eye irritation.[2][3] The oral LD50 for 3-aminopyridine in rats is reported to be between 50-100 mg/kg, highlighting its significant toxicity.[2][4] Inhalation of aminopyridine dust or vapors can lead to symptoms such as headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.[5][6]

Pyrazolo Moiety: While many pyrazole derivatives are pharmacologically active with a good safety profile, some can exhibit toxicity.[7] The overall toxicity of the target compound will be a composite of the contributions from both the pyrazolopyridine core and the methoxy and amine functional groups.

Given these characteristics, this compound should be handled as a highly toxic substance with the potential for severe health effects upon exposure through all routes: ingestion, dermal contact, and inhalation.

Inferred Physicochemical Properties: The compound is a solid at room temperature and is likely soluble in water and various organic solvents.[8] Its melting point is approximately 64.5°C, and it has a boiling point of 252°C.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashes.Protects against accidental splashes of solutions containing the compound, which is presumed to be a severe eye irritant.
Skin Protection - Gloves: Double gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility data. - Lab Coat: A chemically resistant lab coat or coveralls. - Footwear: Closed-toe shoes.Prevents skin contact, as aminopyridines are readily absorbed through the skin and can cause systemic toxicity.[4] Double gloving provides an additional layer of protection.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols outside of a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate filter (P100) is required.Minimizes the risk of inhaling the powdered compound or any vapors it may emit, especially upon heating. Aminopyridines are toxic upon inhalation.[5]

Operational and Handling Plan: Minimizing Exposure at Every Step

A meticulous operational plan is crucial to prevent accidental exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense
  • Ventilation: All manipulations of this compound, including weighing and preparing solutions, must be performed in a properly functioning and certified chemical fume hood.[9] This is the most critical engineering control to prevent inhalation exposure.

Standard Operating Procedure for Handling
  • Preparation: Before handling the compound, ensure the fume hood is operational, and all necessary PPE is donned correctly. Prepare all required equipment and reagents in advance to minimize time spent handling the open container.

  • Weighing: If weighing the solid, do so on a tared weigh paper or in a sealed container within the fume hood. Use anti-static tools if available.

  • Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to avoid splashing. Keep the container covered as much as possible.

  • Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • Store in a locked cabinet or a designated area for highly toxic substances to restrict access.

Emergency Procedures: Preparedness is Key

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Spill Response

The following diagram outlines the general workflow for responding to a spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Spill Assessment cluster_Small_Spill Small Spill Response (<1g solid or <50mL dilute solution) cluster_Large_Spill Large Spill Response (>1g solid or >50mL dilute solution) cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Ignition Eliminate Ignition Sources Alert->Ignition Assess_Size Assess Spill Size Ignition->Assess_Size Don_PPE Don Appropriate PPE (double gloves, goggles, lab coat, respirator if needed) Assess_Size->Don_PPE Small Contact_EHS Contact Environmental Health & Safety (EHS) Immediately Assess_Size->Contact_EHS Large Absorb Cover with Inert Absorbent Material (e.g., vermiculite, sand) Don_PPE->Absorb Collect Carefully Scoop into a Labeled Hazardous Waste Container Absorb->Collect Decontaminate_Small Decontaminate Spill Area with Soap and Water Collect->Decontaminate_Small Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate_Small->Dispose Secure_Area Secure the Area and Prevent Entry Contact_EHS->Secure_Area Report Document the Incident Dispose->Report

Caption: Workflow for responding to a spill of this compound.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulations.

Waste Characterization

Based on the toxicity of aminopyridines, any waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be classified as hazardous waste . Aminopyridines are listed under EPA hazardous waste codes.[10][11][12][13][14]

Waste Segregation and Collection
  • Solid Waste: Collect solid waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams to avoid potentially dangerous reactions.[15]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The primary method for the disposal of such compounds is high-temperature incineration.[16]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

Disposal_Decision_Tree Start Material Contaminated with This compound? Is_Solid Is the waste solid? Start->Is_Solid Solid_Container Place in a labeled, sealed hazardous solid waste container. Is_Solid->Solid_Container Yes Liquid_Container Place in a labeled, sealed hazardous liquid waste container. Is_Solid->Liquid_Container No (Liquid) Store_Waste Store in designated satellite accumulation area. Solid_Container->Store_Waste Liquid_Container->Store_Waste EHS_Pickup Arrange for pickup by EHS or licensed waste contractor. Store_Waste->EHS_Pickup

Caption: Decision tree for the proper disposal of waste contaminated with this compound.

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like this compound is paramount in a research setting. While this guide provides a comprehensive framework based on the best available data from analogous compounds, it is not a substitute for a thorough, site-specific risk assessment and adherence to all institutional and regulatory guidelines. By fostering a culture of safety, scientific curiosity and discovery can flourish without compromising the well-being of researchers.

References

  • Jubilant Ingrevia Limited. (n.d.).
  • U.S. Environmental Protection Agency. (2005). Aminopyridines.
  • Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine.
  • Centers for Disease Control and Prevention. (n.d.). 2-Aminopyridine - NIOSH Pocket Guide to Chemical Hazards.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Centers for Disease Control and Prevention. (n.d.). 2-Aminopyridine - IDLH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Aminopyridine: A Comprehensive Overview.
  • National Center for Biotechnology Inform
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • American Conference of Governmental Industrial Hygienists. (n.d.). 2-AMINOPYRIDINE.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
  • Occupational Safety and Health Administr
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Fisher Scientific. (2024, March 29).
  • ChemicalBook. (2025, September 25). 2-Aminopyridine.
  • CAS. (n.d.). 4-Aminopyridine. CAS Common Chemistry.
  • National Center for Biotechnology Inform
  • Sigma-Aldrich. (2025, November 6).
  • American Conference of Governmental Industrial Hygienists. (2022). TLVs and BEIs.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • ChemistryViews. (2024, September 21).
  • Haz-Map. (n.d.). 3-Aminopyridine - Hazardous Agents.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • Science.gov. (n.d.). oral ld50 values: Topics.
  • Orie, K. J., et al. (2025, August 7). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • University of Nottingham. (n.d.).
  • American Conference of Governmental Industrial Hygienists. (n.d.).
  • National Oceanic and Atmospheric Administration. (n.d.). 2-aminopyridine - Report. CAMEO Chemicals.
  • UNICAM. (n.d.). operational guidelines for the management of special hazardous waste.
  • MDPI. (n.d.).
  • Orie, K. J., et al. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS.
  • Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety.
  • Occupational Safety and Health Administr
  • Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614–8618.
  • University of Pittsburgh. (n.d.). Spills and Emergencies.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A.
  • Benchchem. (n.d.).
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Inform

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine
Reactant of Route 2
3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.